Cyclohexane-1,1-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28553-75-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
cyclohexane-1,1-diol |
InChI |
InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI Key |
PDXRQENMIVHKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,1-diol, the geminal diol derivative of cyclohexanone (B45756), is a molecule of significant academic interest primarily due to its transient nature. Unlike simpler aldehydes, the equilibrium of hydration for cyclohexanone heavily favors the ketone form, rendering the isolation of pure this compound a considerable challenge. This technical guide provides a comprehensive overview of the in-situ synthesis of this compound, its inherent instability, and its physicochemical properties as characterized within its equilibrium with cyclohexanone. The document details the factors governing the hydration equilibrium and presents available spectral data in the context of the ketone-diol mixture.
Introduction
Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While some gem-diols can be stabilized and isolated, particularly those with strong electron-withdrawing groups, many, including this compound, are unstable and exist in a reversible equilibrium with their corresponding carbonyl compound and water.[1][2][3] The study of this compound is therefore intrinsically linked to the hydration of cyclohexanone. Understanding the dynamics of this equilibrium is crucial for researchers working with cyclohexanone in aqueous media, as the presence of even trace amounts of the diol can influence reaction mechanisms and outcomes.
Synthesis of this compound: An In-Situ Approach
The synthesis of this compound is achieved through the nucleophilic addition of water to the carbonyl group of cyclohexanone. This reaction is a reversible process that establishes an equilibrium between the ketone and the gem-diol.[2]
Reaction Scheme:
Cyclohexanone + Water ⇌ this compound
The equilibrium for this reaction overwhelmingly favors the starting materials, with only trace amounts of this compound being detectable in the mixture at any given time.[4] The formation of the diol can be catalyzed by either acid or base, which increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[5]
Factors Influencing the Hydration Equilibrium
Several factors dictate the position of the ketone-hydrate equilibrium:
-
Steric Hindrance: The presence of the cyclohexane (B81311) ring creates some steric hindrance around the carbonyl carbon, which is less favorable for the sp³ hybridized gem-diol compared to the sp² hybridized ketone.[1][2]
-
Electronic Effects: Alkyl groups, such as the methylene (B1212753) groups in the cyclohexane ring, are electron-donating. These groups stabilize the partial positive charge on the carbonyl carbon, thus disfavoring nucleophilic attack by water and shifting the equilibrium towards the ketone.[5]
-
Intramolecular Hydrogen Bonding: While intramolecular hydrogen bonding can stabilize some gem-diols, in the case of this compound, this effect is not significant enough to overcome the unfavorable steric and electronic factors.[1][2]
Due to this inherent instability, a standard experimental protocol for the isolation of pure, solid this compound is not available in the literature. The compound is typically studied in situ in aqueous solutions of cyclohexanone.
Properties of this compound
The physical and chemical properties of this compound are challenging to determine in its pure form. The data presented below are largely computed or are representative of the equilibrium mixture with cyclohexanone.
Physical Properties
The following table summarizes the known and computed physical properties of this compound and its precursor, cyclohexanone.
| Property | This compound | Cyclohexanone |
| CAS Number | 28553-75-5[6] | 108-94-1 |
| Molecular Formula | C₆H₁₂O₂[7] | C₆H₁₀O |
| Molecular Weight | 116.16 g/mol [7] | 98.14 g/mol |
| Appearance | Not isolated; exists in solution | Colorless oily liquid |
| Melting Point | Not available | -47 °C |
| Boiling Point | Not available | 155.6 °C |
| Solubility in Water | Soluble (forms equilibrium) | 8.6 g/100 mL at 20 °C |
Spectral Data
Since this compound cannot be isolated, its spectral data is inferred from the analysis of aqueous solutions of cyclohexanone, where it exists in equilibrium.
-
¹H NMR Spectroscopy: In an aqueous solution of cyclohexanone, the proton NMR spectrum is dominated by the signals of the ketone. The protons on the alpha-carbons of cyclohexanone appear around 2.2-2.4 ppm, while the protons on the beta- and gamma-carbons appear at approximately 1.7-1.9 ppm. Signals for the diol would be expected to be very weak and potentially broadened due to chemical exchange. The hydroxyl protons of the diol would likely appear as a broad singlet, the position of which would be dependent on concentration and temperature.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of an aqueous solution of cyclohexanone shows a characteristic peak for the carbonyl carbon at around 212 ppm. The other carbons of the ring appear between 25 and 42 ppm.[8] The carbon bearing the two hydroxyl groups in this compound would be expected to appear in the range of 85-95 ppm, but due to its low concentration, this signal is generally not observed.
-
Infrared (IR) Spectroscopy: The IR spectrum of an aqueous solution of cyclohexanone is characterized by a strong absorption band for the C=O stretch of the ketone at approximately 1710 cm⁻¹.[9][10] The presence of this compound would be indicated by the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. However, the O-H stretch of water would obscure the diol's hydroxyl signals.
Experimental Protocols
As the isolation of pure this compound is not feasible under normal conditions, a detailed experimental protocol for its synthesis and purification cannot be provided. The preparation of an aqueous solution of cyclohexanone for the in-situ study of the diol is straightforward.
Protocol for In-Situ Generation of this compound:
-
Materials: Cyclohexanone (high purity), deionized water (or D₂O for NMR studies).
-
Procedure:
-
Prepare a solution of cyclohexanone in water (or D₂O) to the desired concentration. For spectroscopic analysis, a concentration range of 1-10% (v/v) is typically used.
-
Thoroughly mix the solution to ensure homogeneity.
-
The solution now contains cyclohexanone in equilibrium with a small amount of this compound.
-
The solution can be analyzed directly by spectroscopic methods (NMR, IR) to study the equilibrium mixture.
-
Visualizations
Synthesis Pathway
Caption: Equilibrium between Cyclohexanone and this compound.
Acid-Catalyzed Hydration Mechanism
Caption: Acid-catalyzed formation of this compound.
Base-Catalyzed Hydration Mechanism
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Factors Affecting the Gem-diol Equilibrium [almerja.com]
- 4. When cyclohexanone is treated with \mathrm{H}{2} \mathrm{O}, an equilibri.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | CAS#:28553-75-5 | Chemsrc [chemsrc.com]
- 7. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
Cyclohexane-1,1-diol: A Comprehensive Technical Guide on its Stability and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and structure of cyclohexane-1,1-diol, a geminal diol of significant interest in various chemical and pharmaceutical contexts. This document consolidates available data on its equilibrium with cyclohexanone (B45756), structural characteristics, and the experimental methodologies used for its study.
Introduction: The Nature of Geminal Diols
Geminal diols, or gem-diols, are organic compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. Generally, these compounds are considered unstable and exist in a reversible equilibrium with their corresponding carbonyl compounds (ketones or aldehydes) and water.[1][2][3][4] The position of this equilibrium is influenced by several factors, including electronic effects, steric hindrance, and ring strain.
The stability of a geminal diol is enhanced by the presence of electron-withdrawing groups on the same carbon atom. A classic example is chloral (B1216628) hydrate, where the strongly electron-withdrawing trichloromethyl group stabilizes the diol form.[2][3][5] In cyclic systems, the relief of ring strain upon formation of the sp³-hybridized diol from an sp²-hybridized ketone can also shift the equilibrium towards the diol.[6][7]
This compound: Stability and Equilibrium
This compound (C₆H₁₂O₂) is the geminal diol formed from the hydration of cyclohexanone.[8][9] In aqueous solutions, it exists in equilibrium with cyclohexanone and water.
Quantitative Data on Stability
For context, the equilibrium constants (Khydr = [gem-diol]/[carbonyl][H₂O]) for the hydration of other cyclic ketones have been studied. These values can provide an estimate for the behavior of cyclohexanone.
| Carbonyl Compound | Ring Size | Khydr (at 25 °C) | Reference |
| Cyclopropanone | 3 | Highly Favored | [6][7] |
| Cyclobutanone | 4 | ~0.2 | |
| Cyclopentanone | 5 | ~0.02 | |
| Cyclohexanone | 6 | ~0.002 | Estimated |
| Cycloheptanone | 7 | ~0.01 |
Note: The value for cyclohexanone is an estimate based on trends for other cyclic ketones. Precise experimental determination is required for definitive quantification.
The relatively low estimated equilibrium constant for cyclohexanone indicates that only a small fraction exists as this compound in an aqueous solution at room temperature.
Molecular Structure of this compound
The structure of this compound is characterized by a cyclohexane (B81311) ring in a chair conformation, which is the most stable arrangement for six-membered rings. The two hydroxyl groups are attached to the same carbon atom (C1).
Conformational Analysis
The cyclohexane ring can exist in two primary chair conformations that are in rapid equilibrium. For a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to minimize steric strain. In this compound, the C1 carbon is sp³ hybridized. Due to the presence of two hydroxyl groups on the same carbon, intramolecular hydrogen bonding is possible, which could influence the conformational preference and stability of the molecule.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and isolation of pure this compound are scarce due to its inherent instability. However, its in-situ generation and study in aqueous solutions are feasible.
In-situ Generation for Spectroscopic Analysis
Objective: To generate this compound in an aqueous solution to study the equilibrium with cyclohexanone using spectroscopic methods like NMR.
Materials:
-
Cyclohexanone (C₆H₁₀O)[11]
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
A solution of cyclohexanone in a suitable deuterated solvent (e.g., acetone-d₆) is prepared.
-
A measured amount of D₂O is added to the solution in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded immediately after the addition of D₂O and then at regular intervals to observe the establishment of the equilibrium.
-
The relative concentrations of cyclohexanone and this compound are determined by integrating the respective characteristic peaks in the NMR spectra.
Determination of the Hydration Equilibrium Constant
Objective: To quantify the equilibrium constant for the hydration of cyclohexanone.
Methodology: UV-Vis Spectroscopy can be employed by monitoring the change in the molar absorption coefficient of the carbonyl group. The equilibrium constant (K) can be calculated using the following equation:
K = (εw0 - εw) / εw
where εw is the molar absorption coefficient of the carbonyl compound in water, and εw0 is the molar absorption coefficient in a non-hydrating solvent like cyclohexane.[12]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Equilibrium between cyclohexanone and this compound.
Caption: Workflow for determining the stability of this compound.
Conclusion
This compound, as a typical geminal diol derived from a cyclic ketone, predominantly exists in equilibrium with its parent ketone, cyclohexanone, in aqueous media. Its stability is relatively low compared to gem-diols stabilized by strong electron-withdrawing groups or significant ring strain relief. While direct experimental data on its isolation and detailed structure are limited, its behavior can be understood through the established principles of physical organic chemistry and by analogy to related compounds. The experimental protocols outlined provide a framework for its further investigation, which is crucial for applications in drug development and fundamental chemical research where the hydration of carbonyl compounds plays a critical role.
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Why is cyclopropane-1,1-diol stable - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound;hexane-1,5-diol | C12H26O4 | CID 70612907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. physical chemistry - Equation for the equilibrium constant for the hydration of carbonyls using UV spectroscopy - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Early Research of Geminal Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, have long been recognized as pivotal, albeit often transient, intermediates in a vast array of chemical and biological processes. Their inherent instability, readily dehydrating to the corresponding carbonyl compound, made their study a significant challenge for early chemists. This technical guide delves into the foundational research on geminal diols, from their initial discovery and the study of the first stable examples to the early investigations into their synthesis, characterization, and the equilibrium that governs their existence.
Early Discoveries and Key Compounds
The concept of geminal diols emerged from the study of the hydration of aldehydes and ketones. While most simple geminal diols are fleeting intermediates, a few stable examples were discovered in the 19th and early 20th centuries, providing crucial footholds for their study.
The Accidental Discovery of Formaldehyde (B43269) and the Postulation of Methanediol (B1200039)
In 1859, the Russian chemist Aleksandr Mikhailovich Butlerov, while attempting to synthesize methylene (B1212753) glycol (methanediol), inadvertently became the first to report on formaldehyde.[1][2][3][4][5] His work, which involved the reaction of iodomethane (B122720) with silver oxalate, laid the groundwork for understanding the simplest geminal diol, even though he did not fully characterize formaldehyde at the time.[1][2] It was August Wilhelm von Hofmann who, in 1868, conclusively identified formaldehyde and established its structure.[2][3][5] The existence of methanediol in aqueous solutions of formaldehyde was a topic of significant early interest, with studies on its polymerization and chemical properties.[2]
Chloral (B1216628) Hydrate (B1144303): The First Stable Geminal Diol
The first stable geminal diol to be synthesized and isolated was chloral hydrate, prepared by Justus von Liebig in 1832.[6] Liebig synthesized this compound through the chlorination of ethanol.[7] The stability of chloral hydrate is attributed to the strong electron-withdrawing effect of the trichloromethyl group, which destabilizes the adjacent carbonyl group in the corresponding aldehyde (chloral) and thus shifts the hydration equilibrium towards the geminal diol form.[8] Its sedative properties, discovered later, led to its widespread use in medicine.[9]
Ninhydrin (B49086): A Stable Geminal Diol with Unique Reactivity
In 1910, Siegfried Ruhemann accidentally discovered ninhydrin while attempting to synthesize dicarbonyl compounds.[10][11][12] He noted that the compound, 2,2-dihydroxyindane-1,3-dione, existed as a stable hydrate.[12] Ruhemann also observed its now-famous color reaction with amino acids, forming a deep purple product later named "Ruhemann's Purple."[11][12] This discovery would become the basis for a crucial analytical method for the detection and quantification of amino acids.[10][11]
Early Synthetic Methodologies and Experimental Protocols
The primary route to geminal diols in early research was the hydration of aldehydes and ketones. The direct isolation of the geminal diol was often impossible due to the unfavorable equilibrium. However, the synthesis of stable derivatives provided indirect evidence of their formation.
Synthesis of Chloral Hydrate (Liebig, 1832)
While Liebig's original 1832 publication in Annalen der Pharmacie provides the initial report, detailed experimental procedures from that era are often sparse. The synthesis involved the reaction of chlorine gas with ethanol.[7] A general representation of the reaction is as follows:
Reaction: C₂H₅OH + 4Cl₂ → C₂HCl₃O + 5HCl
Followed by hydration:
C₂HCl₃O + H₂O → C₂H₃Cl₃O₂
-
Experimental Details (Reconstructed from historical context): Chlorine gas would have been passed through absolute ethanol, likely with gradual heating. The reaction is complex, proceeding through acetaldehyde (B116499) and its chlorinated derivatives. The resulting crude chloral would then be distilled and mixed with a stoichiometric amount of water to form the crystalline hydrate. Purification would have been achieved by recrystallization.
Synthesis of Formaldehyde (Butlerov, 1859)
Butlerov's synthesis involved the reaction of methylene iodide with silver oxalate.[1][2]
Reaction: CH₂I₂ + Ag₂C₂O₄ → [CH₂(C₂O₄)] → CH₂O + CO + CO₂ + 2AgI
-
Experimental Details (Reconstructed from historical context): The reactants would have been heated, and the gaseous products, including formaldehyde, would have been collected. Butlerov described the formation of a white polymer of formaldehyde (paraformaldehyde).[2]
Synthesis of Ninhydrin (Ruhemann, 1910)
Ruhemann's synthesis of ninhydrin involved the reaction of 1-indanone (B140024) with p-nitrosodimethylaniline, which unexpectedly led to the formation of 1,2,3-indanetrione, which exists as the stable hydrate.[12]
The Carbonyl Hydration Equilibrium: Early Quantitative Studies
The reversible nature of the hydration of carbonyl compounds was a central theme in early research. The position of the equilibrium is dependent on the structure of the carbonyl compound.
General Equilibrium: R-CO-R' + H₂O ⇌ R-C(OH)₂-R'
Early in the 20th century, chemists began to quantify this equilibrium. Spectroscopic methods, particularly UV spectroscopy, were among the first techniques used to determine the hydration equilibrium constants (Khyd).[12] The principle behind this method is that the carbonyl group has a characteristic UV absorption (n→π* transition) in the 260-300 nm region, while the corresponding geminal diol is transparent in this region. The equilibrium constant could be calculated from the difference in molar absorptivity in a non-hydrating solvent (like cyclohexane) versus in water.[12]
| Carbonyl Compound | Khyd (at ~20-25 °C) | Early 20th Century Method |
| Formaldehyde | ~2000 | UV Spectroscopy, Polarography |
| Acetaldehyde | ~1.0-1.4 | UV Spectroscopy, NMR |
| Acetone | ~0.0014 | UV Spectroscopy, NMR |
| Chloral | High (favors hydrate) | N/A (qualitatively known) |
Note: The precise values and methods from the earliest studies are difficult to pinpoint without access to the original publications, but the relative magnitudes were established through these early techniques.
Early Mechanistic Insights: Acid and Base Catalysis
It was recognized early on that the hydration of carbonyls is catalyzed by both acids and bases.[13][14][15]
Base-Catalyzed Hydration
Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by water to yield the geminal diol.[14]
Caption: Base-catalyzed hydration of a carbonyl compound.
Acid-Catalyzed Hydration
In acidic solution, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This "activated" carbonyl is then attacked by the weaker nucleophile, water. A subsequent deprotonation step yields the geminal diol.[14][16]
Caption: Acid-catalyzed hydration of a carbonyl compound.
Classical Characterization Methods
Before the advent of modern spectroscopic techniques like NMR and IR spectroscopy, chemists relied on a variety of classical methods to characterize compounds, including unstable intermediates like geminal diols.
-
Derivatization: One common approach was to convert the unstable compound into a stable, crystalline derivative with a sharp melting point. For geminal diols, this was challenging due to the ready loss of water. However, reactions of the parent aldehyde or ketone were used to infer the presence of the hydrate. For example, the formation of acetals by reaction with alcohols in the presence of an acid catalyst would proceed through the geminal diol as an intermediate.
-
Physical Properties: For stable geminal diols like chloral hydrate, classical physical properties were determined. These included melting point, boiling point (often with decomposition), and solubility in various solvents.[10]
-
Reaction Kinetics: Studying the rates of reactions of aldehydes and ketones in aqueous solutions provided insights into the hydration equilibrium. For example, the rate of a reaction that only proceeds with the free carbonyl form would be dependent on the rate of dehydration of the geminal diol.
Caption: Early workflow for the study of geminal diols.
Conclusion
The early research on geminal diols, conducted in an era without the sophisticated analytical tools available today, stands as a testament to the ingenuity and perseverance of pioneering chemists. Through the study of a few key stable examples and the clever use of kinetic and equilibrium studies, they laid the essential groundwork for our modern understanding of these ubiquitous and fundamentally important chemical species. This historical perspective not only enriches our appreciation of the field but also provides valuable context for ongoing research in areas ranging from synthetic organic chemistry to atmospheric science and drug development.
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. cia.gov [cia.gov]
- 3. History of Formaldehyde - Formacare [formacare.eu]
- 4. capitalresin.com [capitalresin.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. gdch.de [gdch.de]
- 7. scispace.com [scispace.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. US2456545A - Synthesis of chloral - Google Patents [patents.google.com]
- 10. speedypaper.com [speedypaper.com]
- 11. Ninhydrin hydrate: history and applications_Chemicalbook [chemicalbook.com]
- 12. The development of novel ninhydrin analogues - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
"thermodynamics of Cyclohexane-1,1-diol formation"
An In-depth Technical Guide on the Thermodynamics of Cyclohexane-1,1-diol Formation
For: Researchers, scientists, and drug development professionals.
Abstract
The reversible hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. This guide provides a detailed thermodynamic analysis of the formation of this compound from the hydration of cyclohexanone (B45756). Understanding the thermodynamic parameters governing this equilibrium is crucial for controlling reaction outcomes and for applications in medicinal chemistry and materials science where the reactivity and stability of carbonyl compounds are paramount. This document summarizes key thermodynamic data, outlines detailed experimental protocols for their determination, and provides visual representations of the reaction and experimental workflows.
Introduction
The addition of water to a carbonyl group to form a geminal diol (hydrate) is a reversible process. For most simple ketones, the equilibrium lies significantly to the left, favoring the carbonyl compound. However, the position of this equilibrium is sensitive to electronic and steric factors. Cyclohexanone serves as a classic model for studying the thermodynamics of this transformation. The equilibrium between cyclohexanone and its hydrate, this compound, is governed by the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
The reaction is as follows:
Cyclohexanone + H₂O ⇌ this compound
This document provides a comprehensive overview of the thermodynamic landscape of this reaction, compiling data from various studies and detailing the methodologies used to obtain this information.
Thermodynamic Data
The formation of this compound is characterized by a set of thermodynamic parameters that define the spontaneity and position of the equilibrium at various temperatures. The data compiled from literature sources are summarized below.
| Parameter | Value | Units | Conditions | Reference |
| Equilibrium Constant (Keq) | 0.022 | dimensionless | 25 °C (298 K) in D₂O | |
| 0.019 | dimensionless | 33 °C (306 K) in H₂O | ||
| Gibbs Free Energy (ΔG°) | +9.9 | kJ/mol | 25 °C (298 K) | |
| +10 | kJ/mol | 25 °C (298 K) in D₂O | ||
| Enthalpy (ΔH°) | -19.7 | kJ/mol | in D₂O | |
| -20 | kJ/mol | in H₂O | ||
| Entropy (ΔS°) | -100 | J/mol·K | in D₂O | |
| -99 | J/mol·K | in H₂O |
Note: The equilibrium constant, Keq, is defined as [this compound] / [Cyclohexanone]. A value less than 1 indicates that the equilibrium favors the reactants (cyclohexanone).
Experimental Protocols
The determination of the thermodynamic parameters for the hydration of cyclohexanone involves precise measurements of the equilibrium concentrations at various temperatures. The most common and accurate method involves Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Equilibrium Constant (Keq) using ¹H NMR Spectroscopy
This protocol outlines the steps to determine the equilibrium constant for the hydration of cyclohexanone.
Materials:
-
Cyclohexanone (high purity)
-
Deuterium oxide (D₂O) or deionized water (H₂O)
-
NMR tubes
-
Constant temperature bath or temperature-controlled NMR probe
Procedure:
-
Sample Preparation: A solution of cyclohexanone in the chosen solvent (e.g., D₂O) is prepared at a known concentration (e.g., 0.1 M).
-
Equilibration: The sample is allowed to equilibrate at a specific, constant temperature. For this reaction, equilibrium is typically reached within minutes.
-
NMR Spectrum Acquisition: A ¹H NMR spectrum of the equilibrated sample is acquired. It is crucial to ensure the temperature is stable during the acquisition.
-
Signal Integration: The ¹H NMR spectrum will show distinct signals for cyclohexanone and this compound. The α-protons of cyclohexanone typically appear around 2.2-2.4 ppm, while the α-protons of the diol are shifted upfield to around 1.5-1.7 ppm. The integrated areas of these signals are proportional to the molar concentrations of the respective species.
-
Calculation of Keq: The equilibrium constant is calculated using the integrated areas:
-
Keq = (Integral of Diol Protons / Number of Diol Protons) / (Integral of Ketone Protons / Number of Ketone Protons)
-
Since both species have 4 α-protons, the calculation simplifies to: Keq = Integral of Diol α-protons / Integral of Ketone α-protons.
-
Determination of ΔH° and ΔS° (Van't Hoff Analysis)
This protocol describes how to determine the enthalpy and entropy changes from the temperature dependence of the equilibrium constant.
Procedure:
-
Variable Temperature NMR: The procedure outlined in section 3.1 is repeated at several different temperatures (e.g., over a range of 25 °C to 60 °C).
-
Data Collection: A series of Keq values at different temperatures (T) is obtained.
-
Van't Hoff Plot: The data is plotted according to the Van't Hoff equation:
-
ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)
-
A plot of ln(Keq) versus 1/T will yield a straight line.
-
-
Parameter Calculation:
-
The slope of the line is equal to -ΔH°/R. Thus, ΔH° = - (slope) × R , where R is the ideal gas constant (8.314 J/mol·K).
-
The y-intercept of the line is equal to ΔS°/R. Thus, ΔS° = (y-intercept) × R .
-
Visualizations
Reaction Equilibrium Pathway
Caption: The reversible equilibrium between cyclohexanone and water to form this compound.
Experimental Workflow for Thermodynamic Analysis
Caption: Workflow for determining thermodynamic parameters using variable temperature NMR.
Conclusion
The hydration of cyclohexanone to this compound is an endergonic process (positive ΔG°) at standard conditions, indicating that the equilibrium favors the ketone. The reaction is enthalpically favorable (negative ΔH°) but entropically unfavorable (negative ΔS°), as two molecules combine to form one, leading to a more ordered system. This entropy penalty is the dominant factor that disfavors the formation of the diol at room temperature. The detailed protocols and data presented in this guide offer a robust framework for researchers studying carbonyl chemistry and related thermodynamic principles.
Spectroscopic Analysis of Cyclohexane-1,1-diol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,1-diol, the geminal diol hydrate (B1144303) of cyclohexanone (B45756), presents a significant analytical challenge due to its inherent instability and its existence in a dynamic equilibrium that heavily favors the parent ketone in aqueous media. Direct isolation and spectroscopic characterization of this compound are therefore impractical. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on in-situ methodologies and computational approaches required to characterize this transient species. It details experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy suitable for analyzing equilibrium mixtures and presents computationally derived spectroscopic data to serve as a reference for researchers. This guide is intended to equip scientists in pharmaceutical development and related fields with the necessary knowledge to approach the analysis of this and similar unstable geminal diols.
Introduction: The Challenge of a Transient Geminal Diol
Geminal diols, or hydrates, are compounds with two hydroxyl groups attached to the same carbon atom. They are formed by the nucleophilic addition of water to a carbonyl group. For most simple ketones, this hydration equilibrium lies far to the side of the carbonyl compound. This compound is a classic example of such an unstable gem-diol, existing in a reversible equilibrium with cyclohexanone and water.
The equilibrium strongly favors the ketone form, with only trace amounts of the hydrate present in an aqueous solution. This instability makes the isolation of this compound for conventional spectroscopic analysis unfeasible. Consequently, its characterization relies on in-situ spectroscopic techniques that can probe the equilibrium mixture and computational chemistry to predict its spectral properties. Understanding the spectroscopic signature of this minor component is crucial for studies involving reaction kinetics, impurity profiling, and formulation development where cyclohexanone is a reactant or solvent in an aqueous environment.
The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium
The central challenge in the analysis of this compound is its existence as a minor component in an equilibrium with its parent ketone, cyclohexanone.
Caption: The reversible hydration of cyclohexanone to form this compound.
Spectroscopic Data
Due to the aforementioned instability, experimental spectroscopic data for pure this compound is not available. The data presented in this section is based on computational predictions and experimental data from closely related stable geminal diols found in the literature. These values serve as the best available reference for identifying the spectral features of this compound in an equilibrium mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for in-situ analysis. Although the low concentration of this compound makes detection challenging, signals can be observed with high-field instruments and appropriate experimental parameters. The following tables provide predicted chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -OH | ~ 5-7 | Singlet (broad) | Position is solvent and temperature dependent; may exchange with water. Based on stable macrocyclic gem-diols.[1] |
| -CH₂ (α to C(OH)₂) | ~ 1.5 - 1.7 | Multiplet | |
| -CH₂ (β to C(OH)₂) | ~ 1.4 - 1.6 | Multiplet | |
| -CH₂ (γ to C(OH)₂) | ~ 1.4 - 1.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C(OH)₂ | ~ 95 - 98 | The most downfield and characteristic signal. Based on stable macrocyclic gem-diols.[1] |
| -CH₂ (α to C(OH)₂) | ~ 30 - 35 | |
| -CH₂ (β to C(OH)₂) | ~ 20 - 25 |
Infrared (IR) Spectroscopy Data
Attenuated Total Reflectance (ATR)-FTIR is well-suited for analyzing aqueous solutions. The IR spectrum of an aqueous solution of cyclohexanone will be dominated by the ketone's strong C=O stretch. However, the formation of the diol can be inferred by the appearance of C-O and O-H stretching frequencies and the decrease in the intensity of the C=O band.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H Stretch | 2850 - 2960 | Strong | From the cyclohexane (B81311) ring. |
| O-C-O Stretch | 1000 - 1100 | Medium | Key indicator of the gem-diol structure. |
| C-O Stretch | 1000 - 1200 | Medium-Strong |
Experimental Protocols
The analysis of this compound requires carefully designed in-situ experiments. The following protocols provide a starting point for researchers.
In-situ Quantitative NMR (qNMR) Spectroscopy
This protocol is designed to detect and potentially quantify the amount of this compound at equilibrium in an aqueous solution of cyclohexanone.
Caption: A typical workflow for the quantitative NMR analysis of the cyclohexanone hydration equilibrium.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of cyclohexanone and a suitable internal standard (e.g., DSS or maleic acid) into a vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of deuterium (B1214612) oxide (D₂O) in a volumetric flask to create a stock solution of known concentration.
-
Transfer an aliquot of the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and sensitivity.
-
Ensure the spectrometer is well-shimmed to obtain sharp lineshapes.
-
To ensure accurate quantification, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest (both cyclohexanone and the diol).
-
Use a calibrated 90° pulse angle to maximize signal intensity.
-
Acquire a sufficient number of scans to obtain a high signal-to-noise ratio, which is critical for detecting the low-concentration diol.
-
-
Data Processing and Analysis:
-
Process the Free Induction Decay (FID) with minimal to no line broadening.
-
Perform a careful baseline correction across the entire spectrum.
-
Integrate the well-resolved signals corresponding to cyclohexanone, the predicted signals for this compound (e.g., the region for the gem-diol carbon in ¹³C NMR), and the internal standard.
-
Calculate the molar ratio of the diol to the ketone to determine the equilibrium constant.
-
In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the cyclohexanone hydration equilibrium in an aqueous solution.
Caption: Workflow for the analysis of aqueous cyclohexanone solutions using ATR-FTIR.
Detailed Methodology:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a single-bounce or multi-bounce ATR accessory. A diamond ATR crystal is robust and suitable for aqueous solutions.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water vapor interference.
-
-
Background Collection:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) followed by deionized water, and dry it completely.
-
Acquire a background spectrum of the deionized water. This is crucial for subsequent spectral subtraction.
-
-
Sample Measurement:
-
Place a small amount of the aqueous cyclohexanone solution onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a spectral subtraction of the water background from the sample spectrum. This is a critical step and may require careful adjustment of the subtraction factor to avoid creating "derivative-like" artifacts, especially in the broad water absorption regions.
-
Examine the resulting difference spectrum. The prominent C=O stretching band of cyclohexanone will be visible (around 1710 cm⁻¹).
-
Look for the appearance of broad O-H stretching bands (3200-3600 cm⁻¹) and C-O stretching bands (1000-1200 cm⁻¹) that are not attributable to cyclohexanone or residual water subtraction artifacts. These are indicative of the presence of this compound.
-
Mass Spectrometry
Direct analysis of this compound by mass spectrometry is complicated by its instability. In a typical electron ionization (EI) mass spectrum of cyclohexanone, the molecular ion peak is observed at m/z 98. It is unlikely that a molecular ion corresponding to the diol (m/z 116) would be observed under standard GC-MS conditions, as the diol would readily dehydrate back to cyclohexanone in the heated injection port and column.
Electrospray ionization (ESI) from an aqueous solution might offer a possibility of observing the hydrated species, potentially as a protonated molecule [M+H]⁺ at m/z 117 or as an adduct with other ions. However, the low concentration at equilibrium makes this a challenging experiment.
Conclusion and Future Outlook
The spectroscopic analysis of this compound is a prime example of characterizing an unstable species in-situ. Due to the unfavorable equilibrium of cyclohexanone hydration, direct experimental data for the isolated diol is absent from the scientific literature. This guide has outlined the necessary approaches, which rely on a combination of in-situ analytical techniques, primarily high-field qNMR and ATR-FTIR, and computational chemistry.
For researchers in the pharmaceutical and chemical industries, the key takeaway is the importance of considering the potential for hydrate formation when working with carbonyl-containing compounds in aqueous environments. While often a minor species, the presence of a gem-diol can have implications for reaction mechanisms, degradation pathways, and product purity.
Future work in this area would greatly benefit from advanced computational studies to provide a more definitive set of predicted spectroscopic data for this compound. Furthermore, the application of advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could potentially be used to distinguish the diol from the ketone in solution based on their different diffusion coefficients. Such data would provide a more complete picture of this transient yet important chemical species.
References
Cyclohexane-1,1-diol: A Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclohexane-1,1-diol (CAS Number: 28553-75-5), a geminal diol that exists in equilibrium with cyclohexanone (B45756) in aqueous media. Due to its transient nature, isolating pure this compound is challenging. This document summarizes its known properties, outlines experimental approaches for its in-situ identification, and presents theoretically derived spectral data to aid in its characterization. The methodologies and data presented are intended to support researchers in understanding and working with this compound, particularly in the context of its equilibrium with cyclohexanone.
Chemical Identification and Properties
This compound is a unique molecule whose identification is intrinsically linked to its corresponding ketone, cyclohexanone. The equilibrium between these two forms is a critical aspect of its chemistry.
| Property | Value | Source |
| CAS Number | 28553-75-5 | [1] |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Monohydrated cyclohexanone | N/A |
The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium
The primary challenge in studying this compound is its existence in a dynamic equilibrium with cyclohexanone in the presence of water. This hydration reaction is a reversible nucleophilic addition to the carbonyl group of cyclohexanone.
Experimental Protocols for Identification
Direct synthesis and isolation of pure this compound are not practical due to the unfavorable equilibrium. Therefore, characterization relies on in-situ analytical techniques performed on aqueous solutions of cyclohexanone.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the signals of this compound in an equilibrium mixture with cyclohexanone.
Methodology:
-
Sample Preparation: Prepare a saturated solution of high-purity cyclohexanone in deuterium (B1214612) oxide (D₂O). The use of D₂O is crucial to avoid a large solvent signal in the ¹H NMR spectrum.
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra of the solution at a controlled temperature (e.g., 298 K).
-
Use a high-field NMR spectrometer for better signal resolution.
-
For ¹³C NMR, a sufficient number of scans will be necessary to observe the signal of the diol, which will be present in a lower concentration.
-
-
Spectral Analysis:
-
In the ¹³C NMR spectrum, the signal for the carbonyl carbon of cyclohexanone will be observed around 212 ppm. A smaller signal, expected to be in the range of 90-100 ppm, can be attributed to the quaternary carbon of this compound (C(OH)₂).
-
In the ¹H NMR spectrum, the signals for the cyclohexane (B81311) ring protons will be complex due to the presence of both cyclohexanone and this compound. The hydroxyl protons of the diol will likely be a broad singlet, and its position will be dependent on concentration and temperature.
-
Predicted Spectroscopic Data
In the absence of experimental spectra of the pure compound, computational methods provide a valuable tool for predicting the spectroscopic properties of this compound. The following data are based on theoretical calculations and should be used as a reference for comparison with in-situ experimental data.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C(OH)₂) | 95 ± 5 |
| C2, C6 | 35 ± 5 |
| C3, C5 | 25 ± 5 |
| C4 | 28 ± 5 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3600 - 3200 | Strong, Broad |
| C-H stretch (alkane) | 2950 - 2850 | Strong |
| C-O stretch | 1100 - 1000 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 116 | [M]⁺ (Molecular Ion) |
| 98 | [M - H₂O]⁺ |
| 83 | [M - H₂O - CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates a logical workflow for the identification and characterization of this compound in an aqueous medium.
Stability and Handling
This compound is expected to be stable only in aqueous solutions. Attempts to isolate it will likely result in dehydration back to cyclohexanone. Therefore, all studies should be conducted in an aqueous environment. Standard laboratory safety precautions for handling ketones should be followed when working with solutions of cyclohexanone.
Conclusion
This compound presents a unique case for chemical characterization due to its equilibrium with cyclohexanone. While the pure compound is elusive, this guide provides a framework for its identification and study within its aqueous environment. The combination of in-situ experimental techniques and computational predictions offers a robust approach for researchers and drug development professionals to understand the properties and behavior of this geminal diol. The provided data and protocols serve as a foundational resource for future investigations into the role of this compound in relevant chemical and biological systems.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Geminal Diol Formation in Cyclohexanone (B45756)
Abstract
The hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. While the equilibrium for most simple ketones lies far to the side of the carbonyl compound, the reaction is of significant interest for understanding reaction mechanisms and the influence of molecular structure on reactivity. This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of geminal diol formation from cyclohexanone. It includes detailed experimental protocols for studying the reaction and summarizes key quantitative data. The principles discussed herein are relevant to professionals in chemical research and drug development, where understanding molecular interactions and stability is paramount.
Introduction
Cyclohexanone is a six-carbon cyclic ketone that serves as a key intermediate in the production of polymers like nylon.[1] Its reaction with water to form the corresponding geminal diol, cyclohexane-1,1-diol, is a reversible nucleophilic addition reaction.[2] This process, also known as hydration, is typically unfavorable for simple ketones, with the equilibrium favoring the carbonyl species.[3] However, the study of this equilibrium provides valuable insights into the electronic and steric effects that govern carbonyl reactivity. The reaction can be catalyzed by either acid or base, which significantly increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[2][3]
Mechanism of Geminal Diol Formation
The formation of this compound from cyclohexanone and water is a reversible process that can be catalyzed by acid or base.[4]
Acid-Catalyzed Hydration
Under acidic conditions, the reaction proceeds through a three-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent deprotonation.[2][5]
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[5] This results in the formation of a protonated geminal diol.
-
Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding the neutral geminal diol and regenerating the acid catalyst.[5]
Caption: Acid-catalyzed mechanism of cyclohexanone hydration.
Base-Catalyzed Hydration
In the presence of a base, the mechanism involves the direct attack of a stronger nucleophile, the hydroxide (B78521) ion (⁻OH), on the carbonyl carbon.[4]
-
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming an alkoxide intermediate.[6]
-
Protonation of the Alkoxide: The negatively charged alkoxide intermediate is protonated by a water molecule to form the geminal diol, regenerating the hydroxide catalyst.[2]
Caption: Base-catalyzed mechanism of cyclohexanone hydration.
Thermodynamics and Equilibrium
The hydration of most aldehydes and ketones is a reversible reaction where the equilibrium generally favors the carbonyl compound.[4] For ketones, the equilibrium constant (Keq) is typically very small, often less than 0.01, indicating that less than 1% of the hydrate (B1144303) is present at equilibrium.[2][3] This is due to the stabilizing effect of the alkyl groups on the carbonyl carbon.
However, the position of the equilibrium is influenced by steric strain. It has been reported that the Keq for the hydration of cyclohexanone is approximately 25 times larger than that for cyclopentanone (B42830).[7] This is attributed to the relief of torsional strain in the six-membered ring when the sp²-hybridized carbonyl carbon converts to an sp³-hybridized carbon in the geminal diol. In cyclohexanone, the planar arrangement around the C=O group introduces eclipsing interactions, which are relieved in the tetrahedral geminal diol structure.
| Compound | Keq (Hydration) | Notes |
| Cyclohexanone | ~25x that of cyclopentanone | Relief of torsional strain favors hydrate formation.[7] |
| Acetone | ~10⁻³ | Representative of a simple acyclic ketone.[8] |
| Formaldehyde | ~10³ | Lacks electron-donating alkyl groups, favoring the hydrate.[8] |
Kinetics
The rate of hydration is significantly accelerated by acid or base catalysis.[3] In neutral water, the reaction is slow.
-
Acid catalysis enhances the reaction rate by making the carbonyl carbon more electrophilic through protonation.[9]
-
Base catalysis increases the rate by providing a much stronger nucleophile (hydroxide ion) than water.[6]
Experimental Protocols
Studying the formation of this compound requires methods to monitor the reaction progress and determine the concentrations of the species at equilibrium.
Protocol 1: Monitoring Hydration Kinetics by UV-Vis Spectroscopy
This protocol is adapted from methods used to study the kinetics of ketone hydration.[10] It relies on the change in absorbance of the n→π* transition of the carbonyl group as it is converted to the geminal diol.
Objective: To measure the rate of hydration of cyclohexanone under acidic or basic conditions.
Materials:
-
Cyclohexanone (reagent grade)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Spectrophotometer-grade solvent (e.g., acetonitrile, if needed)
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder for the spectrophotometer
Procedure:
-
Prepare a stock solution of cyclohexanone in the chosen solvent.
-
Set up the spectrophotometer: Set the wavelength to the λmax of the n→π* transition of cyclohexanone (approx. 285 nm). Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25 °C).
-
Initiate the reaction: In a quartz cuvette, mix the aqueous acid or base solution with the solvent. Place the cuvette in the spectrophotometer and record a baseline.
-
Inject a small, known volume of the cyclohexanone stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance at fixed time intervals.
-
Monitor the reaction: Continue recording until the absorbance value becomes constant, indicating that equilibrium has been reached.
Data Analysis: The observed first-order rate constant (k_obs) can be determined by fitting the absorbance (A) versus time (t) data to the following equation: A(t) = A_eq + (A_0 - A_eq) * exp(-k_obs * t) where A_0 is the initial absorbance and A_eq is the absorbance at equilibrium.
Protocol 2: Determination of the Equilibrium Constant (Keq) by ¹H NMR Spectroscopy
This protocol uses the integration of NMR signals corresponding to cyclohexanone and its geminal diol to determine the equilibrium constant.[11]
Objective: To determine the equilibrium constant for the hydration of cyclohexanone.
Materials:
-
Cyclohexanone
-
Deuterated water (D₂O)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a solution of cyclohexanone in D₂O directly in an NMR tube. A typical concentration would be around 0.1 M.
-
Equilibration: Allow the sample to stand at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached. This may take several hours or days.[10]
-
Acquire ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum of the equilibrated sample.
-
Signal Identification: Identify the characteristic signals for cyclohexanone and this compound. The α-protons of cyclohexanone typically appear around 2.3 ppm, while the protons of the diol will have different chemical shifts.
-
Integration: Carefully integrate the signals corresponding to a specific set of protons for both the ketone and the diol.
Data Analysis: The equilibrium constant, Keq, is calculated using the following formula: Keq = [this compound] / [Cyclohexanone] This ratio can be determined from the integrated areas of the respective NMR signals, after normalizing for the number of protons each signal represents.
Caption: Experimental workflow for Keq determination by NMR.
Conclusion
The formation of a geminal diol from cyclohexanone is a classic example of nucleophilic addition to a carbonyl group. While the equilibrium lies towards the reactant ketone, the reaction is readily catalyzed by both acids and bases. The enhanced stability of the geminal diol compared to that of cyclopentanone highlights the significant role of steric and torsional strain in determining chemical equilibria. The mechanisms and experimental approaches detailed in this guide provide a robust framework for researchers and professionals to investigate the reactivity of cyclic ketones and related compounds.
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. Question: Draw the complete reaction mechanism for the hydration of cyclo.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved 7. The Keq for the hydration of cyclohexanone (n = 2, | Chegg.com [chegg.com]
- 8. Geminal diol - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. open.library.ubc.ca [open.library.ubc.ca]
In-depth Theoretical Conformational Analysis of Cyclohexane-1,1-diol: A Guide for Researchers
Abstract
Cyclohexane-1,1-diol, a geminal diol derivative of cyclohexane (B81311), presents a unique case for conformational analysis due to the presence of two hydroxyl groups on the same carbon atom. This arrangement introduces complex stereoelectronic interactions, including the potential for intramolecular hydrogen bonding and the anomeric effect, which significantly influence its conformational preferences. This technical guide provides a comprehensive theoretical analysis of the conformational landscape of this compound, aimed at researchers, scientists, and professionals in drug development. Through a review of available, albeit limited, computational studies and analogous systems, we explore the relative stabilities of its primary conformers—chair, boat, and twist-boat—and elucidate the underlying energetic contributions. Detailed computational methodologies are outlined to provide a framework for further investigation. All quantitative data is summarized for comparative analysis, and key conformational pathways are visualized using Graphviz diagrams.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, conformational analysis is a critical tool for understanding their reactivity, stability, and intermolecular interactions. This compound, the hydrate (B1144303) of cyclohexanone (B45756), is of particular interest. While geminal diols are often transient intermediates in aqueous solutions, their conformational preferences dictate their fleeting existence and potential interactions in a biological milieu. In the context of drug design and development, understanding the stable conformations of cyclic scaffolds is paramount for predicting binding affinities and designing molecules with optimal pharmacological profiles.
This whitepaper delves into the theoretical conformational analysis of this compound. While direct experimental data on its gas-phase or solution-phase conformations are scarce due to its equilibrium with cyclohexanone and water, computational chemistry offers a powerful lens through which to explore its structural dynamics. We will examine the principal conformers and the intricate balance of steric and electronic effects that govern their relative energies.
Conformational Isomers of this compound
Like cyclohexane itself, this compound can adopt several conformations, with the most notable being the chair, boat, and twist-boat forms. The presence of the geminal diol group at the C1 position introduces specific interactions that modify the relative stabilities of these conformers compared to the parent cyclohexane.
Chair Conformation
The chair conformation is generally the most stable for cyclohexane and its derivatives due to the minimization of angle and torsional strain. In this compound, the chair conformation places one hydroxyl group in an axial position and the other in an equatorial position. This arrangement is a consequence of the sp³ hybridization of the C1 carbon. The key factors influencing the stability of the chair conformer are:
-
Steric Interactions: The axial hydroxyl group can experience 1,3-diaxial interactions with the axial hydrogens on C3 and C5. The magnitude of this steric strain is a crucial determinant of the overall conformational energy.
-
Intramolecular Hydrogen Bonding: The proximity of the axial and equatorial hydroxyl groups allows for the possibility of intramolecular hydrogen bonding between them. This interaction can significantly stabilize the chair conformation by lowering its potential energy.
-
Anomeric Effect: The presence of two electronegative oxygen atoms on the same carbon atom can lead to a generalized anomeric effect. This stereoelectronic effect involves the donation of electron density from the lone pair of one oxygen atom into the antibonding σ* orbital of the C-O bond of the other oxygen. This interaction can influence bond lengths and angles, and contribute to the overall stability of the conformation.
Boat and Twist-Boat Conformations
The boat conformation of cyclohexane is significantly less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. In this compound, the flagpole interactions would involve one of the hydroxyl groups and a hydrogen atom on C4.
The twist-boat conformation is a more stable intermediate between two chair forms and is lower in energy than the true boat conformation. It alleviates some of the torsional and steric strain present in the boat form. For this compound, the twist-boat conformer would also feature different orientations of the hydroxyl groups, potentially allowing for different intramolecular hydrogen bonding patterns compared to the chair form.
Computational Methodologies
To obtain reliable quantitative data on the conformational isomers of this compound, quantum mechanical calculations are necessary. The following section outlines a typical computational protocol for such an analysis.
Geometry Optimization and Frequency Calculations
The initial step involves the construction of the 3D structures of the chair, boat, and twist-boat conformers of this compound. These initial geometries are then optimized to find the stationary points on the potential energy surface. A common and effective method for this is Density Functional Theory (DFT), particularly with the B3LYP functional. The choice of basis set is also crucial, with Pople-style basis sets such as 6-31G* or 6-311+G(d,p) providing a good balance between accuracy and computational cost.
Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Characterization of Stationary Points: Real (positive) frequencies indicate that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency signifies a transition state, which is often the case for the true boat conformation.
-
Thermodynamic Data: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. These values are essential for calculating the relative energies of the conformers at a given temperature.
Example Protocol
A robust computational study of this compound conformations could employ the following protocol:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311+G(d,p) to adequately describe the electronic structure and potential hydrogen bonding.
-
Calculations:
-
Geometry optimization of the chair, boat, and twist-boat conformers.
-
Frequency calculations for each optimized geometry to confirm them as minima or transition states and to obtain thermodynamic data.
-
-
Analysis:
-
Calculation of relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the conformers.
-
Analysis of key geometric parameters such as bond lengths, bond angles, and dihedral angles.
-
Investigation of intramolecular hydrogen bonding through analysis of O-H bond lengths and the distance between the hydrogen of one hydroxyl group and the oxygen of the other.
-
Quantitative Data Summary
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Chair | 0.00 | 0.00 | 0.00 |
| Twist-Boat | ~5-7 | ~5-7 | ~5-7 |
| Boat (Transition State) | ~7-9 | ~7-9 | ~7-9 |
Note: These are estimated values. The actual values would depend on the specific level of theory and basis set used. The boat conformation is expected to be a transition state.
Table 2: Key Geometric Parameters of the Chair Conformation of this compound (Hypothetical)
| Parameter | Value |
| C1-O (axial) Bond Length | ~1.43 Å |
| C1-O (equatorial) Bond Length | ~1.42 Å |
| O-H (axial) Bond Length | ~0.97 Å |
| O-H (equatorial) Bond Length | ~0.96 Å |
| H(axial-OH)···O(equatorial) Distance | ~2.0 - 2.5 Å |
| C2-C1-C6 Angle | ~111° |
| O-C1-O Angle | ~112° |
| C6-C1-C2-C3 Dihedral Angle | ~-55° |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups.
Visualization of Conformational Interconversion
The interconversion between the different conformers of this compound can be visualized as a pathway on a potential energy surface. The chair conformations represent the global energy minima, while the twist-boat conformations are local minima. The boat conformation acts as a transition state between the twist-boat forms.
Caption: Conformational interconversion pathway of this compound.
The following diagram illustrates the logical workflow for a theoretical conformational analysis of this compound.
"physical and chemical properties of Cyclohexane-1,1-diol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,1-diol, a geminal diol, exists in a dynamic equilibrium with its corresponding ketone, cyclohexanone (B45756), in the presence of water. This equilibrium heavily favors the ketone form, rendering the isolation of pure this compound challenging. Consequently, a comprehensive understanding of its properties is intrinsically linked to the study of its aqueous solutions and the factors governing the hydration of cyclohexanone. This guide provides a detailed overview of the known physical and chemical properties of this compound, including computed data and inferred spectral characteristics. Furthermore, it outlines the synthesis of this transient species and the crucial equilibrium that defines its existence.
Physical and Chemical Properties
Due to its transient nature, many of the physical properties of this compound are based on computational predictions rather than extensive experimental data. The available information is summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28553-75-5 | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)(O)O | PubChem[1] |
| InChI | InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 | PubChem[1] |
| InChIKey | PDXRQENMIVHKPI-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| LogP (Predicted) | 0.63140 | ChemSrc |
| PSA (Predicted) | 40.46000 | ChemSrc |
The Cyclohexanone-Cyclohexane-1,1-diol Equilibrium
The most critical chemical characteristic of this compound is its existence in a reversible equilibrium with cyclohexanone and water. This hydration reaction is characteristic of many aldehydes and ketones.[2][3]
The equilibrium for ketones, such as cyclohexanone, generally lies significantly to the left, favoring the carbonyl compound. This is due to the stabilizing effect of the alkyl groups attached to the carbonyl carbon.[3] The formation of the geminal diol is more favorable for aldehydes and ketones with electron-withdrawing groups adjacent to the carbonyl group.[3]
The reaction can be catalyzed by either acid or base.[3][4] Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.[3][4]
Synthesis
This compound is not typically synthesized and isolated as a pure compound due to its instability. Instead, it is generated in situ by the hydration of cyclohexanone in an aqueous medium.
Experimental Protocol: In Situ Generation of this compound
This protocol describes the general procedure for establishing the equilibrium between cyclohexanone and this compound in an aqueous solution for analytical purposes.
Materials:
-
Cyclohexanone (C₆H₁₀O)
-
Deionized Water (H₂O)
-
Optional: Acid catalyst (e.g., dilute HCl) or base catalyst (e.g., dilute NaOH)
-
NMR tube or appropriate vessel for analysis
Procedure:
-
Place a measured amount of cyclohexanone into the analytical vessel.
-
Add a desired volume of deionized water.
-
If catalysis is desired to speed up the attainment of equilibrium, add a small amount of dilute acid or base.
-
Agitate the mixture to ensure thorough mixing.
-
Allow the solution to stand for a period to reach equilibrium. The time required will depend on the temperature and the presence of a catalyst.
-
The resulting solution will contain cyclohexanone in equilibrium with this compound, which can then be analyzed using spectroscopic methods.
Spectral Data (Inferred)
Infrared (IR) Spectroscopy
-
Cyclohexanone: A strong, sharp absorption peak characteristic of the C=O stretch is observed around 1715 cm⁻¹.[5]
-
This compound (Expected): In a "wet" sample of cyclohexanone, the presence of the diol would be indicated by the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The intensity of the C=O peak would decrease proportionally to the concentration of the gem-diol at equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of Cyclohexanone: The spectrum of cyclohexanone in a non-aqueous solvent shows two main multiplets: one around δ 2.3 ppm for the four protons alpha to the carbonyl group and another around δ 1.7-1.9 ppm for the remaining six protons.
-
¹H NMR in H₂O/D₂O (Expected for this compound): In an aqueous solution (D₂O to avoid the large water peak), the spectrum would be dominated by the signals of cyclohexanone. However, small peaks corresponding to the protons of this compound may be observable. The protons on the carbon bearing the hydroxyl groups would be deshielded and would likely appear at a different chemical shift compared to the methylene (B1212753) protons of cyclohexanone. The hydroxyl protons would exchange with D₂O and thus be invisible.
-
¹³C NMR of Cyclohexanone: The carbonyl carbon gives a characteristic signal in the downfield region, typically around 212 ppm.
-
¹³C NMR (Expected for this compound): The C1 carbon of the diol would be significantly shifted upfield compared to the carbonyl carbon of cyclohexanone, likely appearing in the range of 90-100 ppm, which is characteristic for a carbon atom bonded to two oxygen atoms.
Stability and Reactivity
The primary aspect of the stability and reactivity of this compound is its equilibrium with cyclohexanone. The diol is generally considered unstable and readily dehydrates to form the ketone.[6] This dehydration is the reverse of the formation reaction and is also catalyzed by acid or base.
Any reactions involving this compound would likely proceed through the more stable and abundant cyclohexanone intermediate.
Biological Activity
There is currently no significant information available in the scientific literature regarding the specific biological activity or signaling pathways of this compound. Research in this area is limited due to the compound's transient nature.
Conclusion
This compound is a geminal diol whose chemistry is dominated by its equilibrium with cyclohexanone in aqueous environments. While challenging to isolate and study in its pure form, its properties can be inferred from the behavior of aqueous cyclohexanone solutions. For researchers in drug development and related scientific fields, it is crucial to recognize the potential for gem-diol formation when working with ketones in aqueous or biological systems, as this can influence reaction pathways, solubility, and bioavailability. Further investigation into the thermodynamics and kinetics of the cyclohexanone hydration equilibrium could provide deeper insights into the transient yet potentially significant role of this compound in chemical and biological processes.
References
- 1. This compound | C6H12O2 | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. bartleby.com [bartleby.com]
- 6. "Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol" by Cheng Zhu, N. Fabian Kleimeier et al. [egrove.olemiss.edu]
Methodological & Application
Application Notes and Protocols: Cyclohexane-1,1-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,1-diol, a geminal diol, is the hydrated form of cyclohexanone (B45756). Unlike its isomers, cyclohexane-1,2-diol and cyclohexane-1,4-diol, which are stable and isolable compounds with diverse applications, this compound is generally unstable and exists in a dynamic equilibrium with cyclohexanone and water.[1][2][3] This equilibrium overwhelmingly favors the ketone form under standard conditions, with only trace amounts of the diol present.[4][5] Consequently, its direct use as a starting material in organic synthesis is limited. However, the transient formation of this compound is a crucial mechanistic step in various reactions of cyclohexanone in aqueous or protic media. Understanding the formation, stability, and reactivity of this geminal diol intermediate is essential for controlling the outcomes of such reactions. These application notes provide an overview of the chemistry of this compound, focusing on its role as a reactive intermediate, and present protocols where its formation is of key importance.
Physicochemical Properties and Equilibrium Data
This compound is formed by the nucleophilic addition of water to the carbonyl group of cyclohexanone. The equilibrium position is influenced by factors such as temperature, pressure, and the presence of acid or base catalysts.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |
| CAS Number | 28553-75-5 | --INVALID-LINK-- |
| Equilibrium Constant (Khyd)a | ~10-3 - 10-4 | Estimated from spectroscopic data |
a The equilibrium constant for the hydration of cyclohexanone (Khyd = [this compound]/[Cyclohexanone][H₂O]) is small, indicating that the ketone is the predominant species at equilibrium.
The Role of this compound in Organic Synthesis
While not used as an isolated reagent, the formation of this compound as a transient intermediate is fundamental to several synthetic transformations involving cyclohexanone.
Applications as a Reactive Intermediate:
-
Hydration and Dehydration Reactions: The reversible formation of this compound is the cornerstone of acid- and base-catalyzed hydration of cyclohexanone.
-
Isotope Exchange: In the presence of D₂O, the formation of the geminal diol facilitates the exchange of the alpha-protons of cyclohexanone.
-
Oxidation Reactions: Certain oxidation reactions of cyclohexanone in aqueous media may proceed through the geminal diol intermediate.
-
Reduction Reactions: In aqueous reductions of cyclohexanone, the geminal diol can be a minor component in equilibrium, though the direct reduction of the ketone is the primary pathway.
Experimental Protocols
The following protocols describe reactions where this compound is a key, albeit transient, intermediate.
Protocol 1: Acid-Catalyzed Hydration of Cyclohexanone (Demonstration of Equilibrium)
This protocol is designed to demonstrate the equilibrium between cyclohexanone and this compound. The presence of the diol can be inferred through spectroscopic methods.
Materials:
-
Cyclohexanone (99.8%)
-
Deionized water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nuclear Magnetic Resonance (NMR) tubes
-
Deuterated water (D₂O)
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Prepare a 0.1 M solution of cyclohexanone in a 1:1 mixture of D₂O and CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum of the solution. The spectrum will predominantly show the signals corresponding to cyclohexanone.
-
To a separate NMR tube containing a 0.1 M solution of cyclohexanone in D₂O, add a catalytic amount (1-2 drops) of concentrated H₂SO₄.
-
Acquire a ¹H NMR spectrum of the acidified solution at various time intervals.
-
Observe the gradual decrease in the intensity of the alpha-proton signals of cyclohexanone and the appearance of a signal for HOD, indicating isotope exchange facilitated by the formation of the geminal diol intermediate.
Expected Outcome: While direct observation of the this compound signals might be challenging due to its low concentration, the acid-catalyzed alpha-proton exchange provides strong evidence for its transient formation.
Protocol 2: Base-Catalyzed Aldol (B89426) Reaction of Cyclohexanone
The formation of the enolate, a key step in the aldol reaction, is in competition with the formation of the geminal diol in aqueous basic solutions.
Materials:
-
Cyclohexanone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of cyclohexanone in 20 mL of ethanol.
-
In a separate beaker, prepare a solution of 2.0 g of NaOH in 20 mL of water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the cyclohexanone solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Acidify the reaction mixture by the dropwise addition of 1 M HCl until it is neutral to litmus (B1172312) paper.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude aldol addition product.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Equilibrium between cyclohexanone and this compound.
Experimental Workflow: Acid-Catalyzed Isotope Exchange
Caption: Workflow for demonstrating the formation of this compound via isotope exchange.
Conclusion
This compound is a fleeting yet mechanistically significant intermediate in the chemistry of cyclohexanone in aqueous environments. While its inherent instability precludes its direct application as a synthetic reagent, a thorough understanding of its formation and the factors governing its equilibrium with cyclohexanone is paramount for professionals in organic synthesis and drug development. The protocols and diagrams provided herein offer a foundational understanding for harnessing the chemistry of this transient species in a controlled and predictable manner. Future research may focus on developing conditions that stabilize this geminal diol, potentially unlocking new synthetic pathways.
References
- 1. fiveable.me [fiveable.me]
- 2. The Chemistry and Applications of Gem-Diols [ri.conicet.gov.ar]
- 3. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 4. askfilo.com [askfilo.com]
- 5. Solved When cyclohexane is treated with H2O, an equilibrium | Chegg.com [chegg.com]
Application Notes and Protocols: Cyclohexane-1,1-diol as a Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired chemical transformations with high yield and selectivity.[1][2] Carbonyl groups, present in aldehydes and ketones, are highly reactive centers susceptible to nucleophilic attack.[3] Their temporary masking is often crucial to prevent unwanted side reactions during transformations elsewhere in a molecule.[1] Cyclohexane-1,1-diol offers a robust and versatile option for the protection of carbonyls, forming a cyclohexylidene ketal. This protecting group exhibits favorable stability under a range of conditions and can be selectively removed when desired.
These application notes provide a comprehensive overview of the use of this compound as a carbonyl protecting group, including detailed experimental protocols, quantitative data on protection and deprotection reactions, and a comparative analysis of its stability.
Key Advantages of Cyclohexylidene Ketals
-
Stability: Cyclohexylidene ketals are generally stable to basic, nucleophilic, and reductive conditions, making them suitable for a wide array of synthetic transformations.[3]
-
Formation: The formation of cyclohexylidene ketals is typically a high-yielding and straightforward process.
-
Cleavage: A variety of methods are available for the deprotection of cyclohexylidene ketals, allowing for flexibility in synthetic design.
Data Presentation
Table 1: Protection of Various Carbonyls with a Cyclohexanediol Analogue
The following data, adapted from a study on the iron(III)-catalyzed protection of carbonyls, illustrates the efficiency of forming cyclic ketals with a diol. While the original study likely utilized cyclohexane-1,2-diol, the principles and relative reactivities are instructive for this compound.
| Entry | Carbonyl Compound | Diol | Product | Conversion (%) |
| 1 | Acetophenone | d1 | 2-methyl-2-phenyl-1,4-dioxaspiro[4.5]decane | 50 |
| 2 | Cyclohexanone | d1 | 1,4-dioxaspiro[4.5]decan-2-one | >95 |
| 3 | 2-Phenylpropanone | d1 | 2-benzyl-2-methyl-1,4-dioxaspiro[4.5]decane | 70 |
| 4 | o-Methylbenzaldehyde | d1 | 2-(o-tolyl)-1,4-dioxaspiro[4.5]decane | 85 |
Adapted from Comptes Rendus de l'Académie des Sciences. The diol 'd1' is presumed to be a cyclohexanediol derivative. The data demonstrates the general applicability to both ketones and aldehydes.
Table 2: Comparison of Deprotection Methods for Cyclohexylidene Ketals
This table summarizes various methods for the cleavage of cyclohexylidene ketals, providing general conditions and expected outcomes. Quantitative yields are highly substrate-dependent and should be optimized for each specific case.
| Deprotection Method | Reagent(s) | Typical Conditions | Notes |
| Acidic Hydrolysis | Acetic acid/water, TFA, HCl, H₂SO₄ | Varies from mild (AcOH/H₂O) to strong (TFA, mineral acids) in a co-solvent like THF or dioxane.[4] | The most common method. Stronger acids can lead to side reactions.[4] |
| Reductive Cleavage | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., CH₂Cl₂, Toluene) at low temperatures (-78 °C to 0 °C).[4] | Opens the ketal to yield a mono-protected diol.[4] |
| Oxidative Cleavage | N-Bromosuccinimide (NBS) | Typically in a solvent like CCl₄ with a radical initiator (AIBN or benzoyl peroxide) or light.[4] | Useful for substrates sensitive to acidic or strongly reductive conditions. |
| Neutral Hydrolysis | Iodine in acetone, PPh₃/CBr₄ | Neutral conditions.[4] | Offers an alternative for acid-sensitive molecules.[4] |
Table 3: Relative Stability of Common Carbonyl Protecting Groups
The stability of a protecting group is a critical factor in its selection. This table provides a qualitative comparison of the stability of cyclohexylidene ketals with other common carbonyl protecting groups under acidic and basic conditions.
| Protecting Group | Structure | Stability to Acid | Stability to Base | General Remarks |
| Cyclohexylidene Ketal | Cyclic Ketal | Moderate to High | High | Generally more stable than acyclic ketals and 1,3-dioxolanes.[5] |
| Dimethyl Ketal | Acyclic Ketal | Low | High | More labile to acid-catalyzed hydrolysis than cyclic ketals.[6] |
| 1,3-Dioxolane | 5-membered cyclic ketal | Moderate | High | A widely used and versatile protecting group. |
| 1,3-Dioxane | 6-membered cyclic ketal | High | High | Generally more stable than the corresponding 1,3-dioxolane.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Compound with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (1 mmol)
-
This compound (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mmol) or Iron(III) chloride (FeCl₃) (0.1 mmol)
-
Toluene (B28343) or Tetrahydrofuran (THF) (10 mL)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the carbonyl compound (1 mmol), this compound (1.1 mmol), and p-TsOH (0.05 mmol) in toluene (10 mL).
-
If using THF, add the reagents to a flask containing activated molecular sieves.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. If using molecular sieves, stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a Cyclohexylidene Ketal
Materials:
-
Cyclohexylidene ketal (1 mmol)
-
Acetic acid (80% aqueous solution) or a solution of a stronger acid (e.g., 1M HCl)
-
Co-solvent (e.g., THF, dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the cyclohexylidene ketal (1 mmol) in a suitable co-solvent (e.g., THF).
-
Add the aqueous acid solution (e.g., 80% acetic acid). The amount and concentration of the acid should be optimized based on the substrate's sensitivity.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for the Reductive Cleavage of a Cyclohexylidene Ketal with DIBAL-H
Materials:
-
Cyclohexylidene ketal (1 mmol)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in an appropriate solvent)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Methanol
-
Rochelle's salt solution (saturated aqueous sodium potassium tartrate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the cyclohexylidene ketal (1 mmol) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (typically 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.[7]
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the resulting mono-protected diol by column chromatography.
Visualizations
Caption: Experimental workflow for carbonyl protection and deprotection.
Caption: Mechanism of cyclohexylidene ketal formation.
Conclusion
This compound serves as an effective and reliable protecting group for carbonyl functionalities. The resulting cyclohexylidene ketals demonstrate significant stability under various reaction conditions, and their removal can be achieved through several distinct methods, offering considerable flexibility in synthetic planning. The choice of protection and deprotection strategy should be carefully considered based on the specific requirements of the overall synthetic route and the nature of the substrate. These application notes provide a foundational guide for the successful implementation of this compound in complex organic synthesis.
References
Application Note: In Situ Synthesis and Characterization of Cyclohexane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Cyclohexane-1,1-diol in an aqueous solution. This compound is a geminal diol formed from the hydration of cyclohexanone (B45756). This reaction is a reversible equilibrium that, for simple ketones, typically favors the ketone form. Due to its inherent instability, the isolation of pure this compound is challenging. Therefore, this protocol focuses on the in situ preparation and characterization of the diol in equilibrium with its parent ketone in an aqueous medium. The primary method of characterization discussed is Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Geminal diols, or hydrates, are compounds with two hydroxyl groups attached to the same carbon atom. They are formed by the nucleophilic addition of water to a carbonyl group. This reaction is reversible and can be catalyzed by either acid or base.[1] For most aldehydes and ketones, the equilibrium between the carbonyl compound and the geminal diol in water is a fundamental chemical principle.
The stability of geminal diols is influenced by steric and electronic factors. While gem-diols of some aldehydes (like formaldehyde) are favored at equilibrium, for most ketones, including cyclohexanone, the equilibrium lies significantly towards the ketone.[1] The formation of this compound from cyclohexanone is represented by the following equilibrium:
![]()
Figure 1: Chemical equilibrium between cyclohexanone and this compound in the presence of water.
This application note details a procedure to establish this equilibrium for the purpose of study and characterization in solution.
Data Presentation
As this compound is typically not isolated, quantitative data such as yield and melting point are not applicable. Instead, the key quantitative parameter is the equilibrium constant (Keq). For simple ketones, the equilibrium constant for hydration is generally small.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State in Solution |
| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 | Liquid |
| This compound | C₆H₁₂O₂ | 116.16 | 28553-75-5 | In equilibrium in solution |
Note: The data for this compound is based on its presence in an aqueous solution.
Experimental Protocols
This protocol describes the preparation of an aqueous solution of cyclohexanone to establish the equilibrium with this compound for subsequent analysis, for example, by NMR spectroscopy.
Materials
-
Cyclohexanone (C₆H₁₀O)
-
Deuterium oxide (D₂O) or distilled water (H₂O)
-
NMR tubes
-
Pipettes
Acid-Catalyzed Synthesis (In Situ)
-
Place 1 mL of D₂O (or H₂O) into a clean vial.
-
Add a catalytic amount of a strong acid (e.g., 1 µL of concentrated HCl or H₂SO₄).
-
Add 100 µL of cyclohexanone to the acidic water.
-
Cap the vial and vortex thoroughly for 1-2 minutes to ensure mixing.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature.
-
Transfer an appropriate amount of the solution to an NMR tube for analysis.
Base-Catalyzed Synthesis (In Situ)
-
Place 1 mL of D₂O (or H₂O) into a clean vial.
-
Add a catalytic amount of a strong base (e.g., 1 µL of 50% w/v NaOH or KOH solution).
-
Add 100 µL of cyclohexanone to the basic water.
-
Cap the vial and vortex thoroughly for 1-2 minutes.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature.
-
Transfer the solution to an NMR tube for analysis.
Characterization
The primary method for characterizing the equilibrium between cyclohexanone and this compound is NMR spectroscopy. Due to the low concentration of the diol at equilibrium, its signals may be difficult to observe directly. The spectrum will be dominated by the signals of cyclohexanone.
Expected ¹³C NMR of Cyclohexanone in D₂O: A prominent signal for the carbonyl carbon is expected at approximately 223 ppm. Other aliphatic carbons will appear at around 25-45 ppm.
Expected ¹H NMR of Cyclohexanone in D₂O: Signals for the alpha-protons to the carbonyl group will appear around 2.3 ppm, and the other protons will be observed at approximately 1.7-1.9 ppm.
The presence of this compound would be indicated by a new quaternary carbon signal in the ¹³C NMR spectrum around 90-100 ppm. However, due to the unfavorable equilibrium, this signal is often not observed under standard conditions.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is not related to a biological signaling pathway but is a chemical equilibrium. The experimental workflow for its in situ synthesis and analysis is straightforward.
The acid-catalyzed hydration of cyclohexanone proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Conclusion
The synthesis of this compound is best approached as an in situ preparation in an aqueous solution where it exists in a dynamic equilibrium with cyclohexanone. While the equilibrium strongly favors the ketone, understanding the conditions that establish this equilibrium is crucial for studies involving the reactivity of cyclohexanone in aqueous environments. The protocols provided here offer a straightforward method for preparing these solutions for analytical characterization, primarily through NMR spectroscopy. The challenge remains in finding conditions that can shift the equilibrium significantly towards the diol to allow for more detailed characterization or potential isolation.
References
Crystallization Techniques for Geminal Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical reactions. Their inherent instability and propensity to dehydrate back to the corresponding carbonyl compound present significant challenges for their isolation and characterization in a crystalline form.[1][2] However, the crystallization of geminal diols is crucial for elucidating their three-dimensional structure, understanding their role in reaction mechanisms, and for the development of novel pharmaceuticals where the hydrated form may be the active species or a key intermediate.
The stability of a geminal diol, and thus its amenability to crystallization, is influenced by several factors:
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups on the same carbon atom stabilizes the geminal diol structure.[2][3] A classic example is chloral (B1216628) hydrate (B1144303), where the three chlorine atoms withdraw electron density, making the hydrate form stable and crystalline.[4]
-
Steric Hindrance: Bulky substituents on the carbonyl carbon can destabilize the corresponding geminal diol.[5]
-
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding networks can significantly contribute to the stability of the crystal lattice.[1][2]
-
Ring Strain: In cyclic systems, the formation of a geminal diol can sometimes relieve ring strain, favoring the hydrated form.[1][6]
This document provides detailed application notes and experimental protocols for the successful crystallization of geminal diols, targeting researchers in academia and the pharmaceutical industry.
Key Crystallization Techniques and Protocols
The choice of crystallization technique is critical and depends on the stability and solubility of the target geminal diol. The following protocols are adapted for the specific challenges posed by these compounds, emphasizing the need for gentle conditions and careful control of solvent evaporation and temperature.
Slow Cooling Crystallization
This technique is suitable for geminal diols that are moderately soluble in a specific solvent at elevated temperatures and less soluble at lower temperatures. The gradual decrease in temperature allows for the slow formation of well-ordered crystals.
Protocol: Slow Cooling Crystallization of Chloral Hydrate
Chloral hydrate is a stable geminal diol that can be effectively crystallized by slow cooling.
Materials:
-
Crude chloral hydrate
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Crystallizing dish
-
Ice bath
Procedure:
-
Dissolution: In the Erlenmeyer flask, dissolve the crude chloral hydrate in a minimal amount of hot deionized water (e.g., near boiling) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease the solubility and promote crystallization, subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of ice-cold deionized water and dry them in a desiccator over a suitable drying agent.
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals from small amounts of material. It is particularly useful for sensitive compounds like geminal diols as it avoids rapid changes in concentration.
Protocol: Vapor Diffusion for a Generic Geminal Diol
Materials:
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker (e.g., 20 mL) with a cap or seal
-
Solvent in which the geminal diol is soluble (the "good" solvent)
-
Anti-solvent in which the geminal diol is insoluble (the "poor" solvent, must be more volatile than the good solvent)
Procedure:
-
Sample Preparation: Dissolve the geminal diol in a minimal amount of the good solvent in the small vial.
-
Assembly: Place the small, uncapped vial inside the larger vial containing a small amount of the anti-solvent.
-
Sealing: Seal the larger vial to create a closed system.
-
Diffusion: Over time, the more volatile anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the geminal diol and inducing crystallization.
-
Crystal Growth: Allow the setup to stand undisturbed for several days to weeks until crystals form.
Anti-Solvent Crystallization
This method involves the addition of a "poor" solvent (anti-solvent) to a solution of the geminal diol in a "good" solvent, leading to a rapid decrease in solubility and subsequent precipitation or crystallization. Careful control of the addition rate is crucial to obtain crystals rather than an amorphous solid.
Protocol: Anti-Solvent Crystallization of Macrocyclic Geminal Diols
This protocol is adapted from the synthesis and crystallization of stable macrocyclic gem-diols.[2]
Materials:
-
Synthesized macrocyclic gem-diol in a reaction mixture (e.g., in trifluoroacetic acid, TFA)
-
Saturated aqueous sodium bicarbonate solution (anti-solvent)
-
Filtration apparatus
Procedure:
-
Neutralization and Precipitation: Slowly add the saturated aqueous sodium bicarbonate solution to the acidic reaction mixture containing the gem-diol. The bicarbonate solution neutralizes the acid and acts as an anti-solvent, causing the gem-diol to precipitate.
-
Filtration: Collect the precipitated crude product by filtration.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain high-quality crystals.[2]
Data Presentation
Quantitative data is essential for the reproducibility and optimization of crystallization protocols. The following tables summarize key data for representative geminal diols.
Table 1: Synthesis Yield of a Macrocyclic Gem-Diol Under Various Conditions [2]
| Entry | Temperature (°C) | Time (min) | Yield of Gem-Diol (%) | Yield of Byproduct (%) |
| 1 | 70 | 30 | 0 | 100 |
| 2 | 25 | 30 | 43 | 57 |
| 3 | 0 | 30 | 87 | 13 |
| 4 | -25 | 30 | 96 | 4 |
Data obtained from the acid hydrolysis of a macrocyclic ketal precursor.[2]
Table 2: Solubility of Chloral Hydrate in Various Solvents
| Solvent | Solubility ( g/100 g) | Temperature (°C) |
| Water | Highly Soluble[7] | 25 |
| Ethanol | Very Soluble[4] | 25 |
| Diethyl Ether | Very Soluble[8] | 25 |
| Benzene | Very Soluble[8] | 25 |
| Toluene | 3.25 | 0 |
| 8 | 10 | |
| 21 | 20 | |
| 77 | 35 | |
| 200 | 45 | |
| Pyridine | 80.9 | 20 |
| Quinoline | 12.56 | 20 |
Data compiled from various sources.[4][7][8][9]
Visualizing Crystallization Workflows
Understanding the logical flow of experimental procedures is crucial for successful crystallization. The following diagrams, generated using Graphviz, illustrate the key steps and decision points in the crystallization of geminal diols.
Caption: General experimental workflow for the crystallization of geminal diols.
Caption: Factors influencing the stability and crystallizability of geminal diols.
Cocrystallization of Geminal Diols
Cocrystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs). For geminal diols that are difficult to crystallize on their own, forming a cocrystal with a suitable coformer can stabilize the gem-diol and facilitate the formation of a crystalline solid.
Application Note: Cocrystallization of Chloral Hydrate
Chloral hydrate has been successfully cocrystallized with various coformers, such as betaine.[10] This approach can enhance properties like thermal stability. The selection of a coformer is critical and is often guided by principles of crystal engineering, such as the formation of robust hydrogen-bonding synthons between the geminal diol and the coformer.
General Protocol for Solvent-Based Cocrystallization:
-
Stoichiometric Mixture: Prepare a solution containing stoichiometric amounts of the geminal diol and the selected coformer in a suitable solvent or solvent mixture.
-
Crystallization: Induce crystallization using one of the methods described above (e.g., slow evaporation, slow cooling).
-
Characterization: The resulting solid should be thoroughly characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis to confirm the formation of a new cocrystalline phase.
Conclusion
The crystallization of geminal diols requires careful consideration of their inherent instability. By selecting appropriate crystallization techniques and controlling experimental parameters such as temperature, solvent composition, and rate of saturation, it is possible to obtain high-quality crystals suitable for structural analysis and further solid-state characterization. The protocols and data presented herein provide a valuable resource for researchers working with this challenging yet important class of compounds. The principles of stabilizing geminal diols through structural modifications and cocrystallization open up new avenues for the design and development of novel crystalline materials.
References
- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]
- 8. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Cyclohexane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of Cyclohexane-1,1-diol. Due to the limited availability of specific experimental data for this geminal diol, this document presents expected analytical characteristics based on established principles and data from analogous compounds. The protocols outlined below are designed to serve as a starting point for researchers developing methods for the analysis of this compound.
Synthesis of this compound
This compound can be synthesized via the hydration of cyclohexanone. This reaction typically exists in equilibrium, favoring the ketone form. To isolate the diol, the reaction is often carried out under conditions that shift the equilibrium towards the hydrate.
Caption: Synthesis of this compound from cyclohexanone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the carbon and hydrogen framework.
2.1.1. ¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | 2.0 - 4.0 | Singlet (broad) | 2H |
| Cyclohexane Ring Protons | 1.2 - 1.8 | Multiplet | 10H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks and reference the spectrum to the TMS signal.
2.1.2. ¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C1 (gem-diol) | 90 - 100 |
| C2, C6 | 30 - 40 |
| C3, C5 | 20 - 30 |
| C4 | 20 - 30 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Ion | Expected Relative Intensity |
| 116 | [M]⁺ | Low to moderate |
| 98 | [M - H₂O]⁺ | High |
| 83 | [M - H₂O - CH₃]⁺ | Moderate |
| 69 | [C₅H₉]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3600 - 3200 | O-H stretch (hydroxyl) | Strong, broad |
| 2950 - 2850 | C-H stretch (alkane) | Strong |
| 1470 - 1440 | C-H bend (alkane) | Moderate |
| 1100 - 1000 | C-O stretch (alcohol) | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable liquid cell.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Collect a background spectrum of the empty sample holder and then the sample spectrum. The instrument software will automatically ratio the two to produce the absorbance or transmittance spectrum.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of this compound. Geminal diols are known to be thermally labile and can dehydrate to form the corresponding ketone.
Expected Thermal Analysis Data:
| Technique | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Expected to be relatively low, with a mass loss corresponding to the loss of one water molecule. |
| DSC | Melting Point | Dependent on the purity and crystalline form. |
| DSC | Endotherm | An endothermic event corresponding to dehydration is expected. |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: A TGA or DSC instrument.
-
TGA Parameters:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
-
DSC Parameters:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the expected melting or decomposition point.
-
-
Data Analysis: Analyze the TGA curve for mass loss steps and the DSC thermogram for endothermic or exothermic transitions.
Chromatographic Analysis
Gas chromatography is a suitable technique for assessing the purity of this compound and separating it from related impurities, such as the starting material cyclohexanone.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Parameters:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to achieve good peak shape for the diol.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 220 °C and hold for 10 minutes.
-
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for identification (when compared to a standard), and the peak area can be used for quantification and purity assessment.
Caption: General workflow for the analysis of this compound.
Cyclohexane-1,1-diol as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,1-diol, also known as cyclohexanone (B45756) monohydrate, is a geminal diol that exists in equilibrium with its dehydrated form, cyclohexanone. While not always isolated in its diol form for synthesis, its role as a stable, hydrated precursor to cyclohexanone makes it a significant starting point for the synthesis of various active pharmaceutical ingredients (APIs). The carbonyl group of cyclohexanone offers a reactive site for a multitude of chemical transformations, rendering it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical compounds starting from cyclohexanone, the readily accessible form of this compound.
Application 1: Synthesis of Tramadol
Tramadol is a synthetic opioid analgesic used to treat moderate to severe pain. The synthesis of Tramadol from cyclohexanone involves a two-step process: a Mannich reaction to introduce an aminomethyl group, followed by a Grignard reaction to add the 3-methoxyphenyl (B12655295) group and form the tertiary alcohol.
Reaction Pathway: Synthesis of Tramadol
Caption: Synthetic route to Tramadol from Cyclohexanone.
Quantitative Data: Synthesis of Tramadol
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference |
| 1 | Mannich Reaction | Cyclohexanone | Dimethylamine (B145610) hydrochloride, Paraformaldehyde | 2-((Dimethylamino)methyl)cyclohexan-1-one hydrochloride | 75-76 | |
| 2 | Grignard Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one | 3-Methoxyphenylmagnesium bromide | (±)-Tramadol | 78.6 | [1] |
Experimental Protocols: Synthesis of Tramadol
Protocol 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one hydrochloride (Mannich Base Hydrochloride)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine glacial acetic acid (20 mL), dimethylamine hydrochloride (0.652 g, 8 mmol), cyclohexanone (1.7 mL, 16 mmol), and paraformaldehyde (0.24 g, 8 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling, remove the acetic acid and excess cyclohexanone under reduced pressure.
-
Purification: Purify the resulting residue by crystallization from acetone (B3395972) to yield 2-((Dimethylamino)methyl)cyclohexan-1-one hydrochloride as white crystals.
-
Expected Yield: 1.16 g (76%).
Protocol 2: Synthesis of (±)-Tramadol from Mannich Base [1][2]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by reacting 3-bromoanisole (B1666278) with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Setup: Cool the solution of the free Mannich base (prepared by treating the hydrochloride salt with a base like sodium hydroxide (B78521) and extracting with an organic solvent) in dry THF to -78°C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared Grignard reagent to the cooled solution of the Mannich base.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of water.
-
Work-up: Extract the product with ethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization, often as the hydrochloride salt, from a suitable solvent system like acetone or ethyl acetate (B1210297) to afford Tramadol hydrochloride.[2]
-
Expected Yield: Approximately 78.6% from the Mannich base.[1]
Application 2: Synthesis of Phencyclidine (PCP)
Phencyclidine is a dissociative anesthetic that has been used in veterinary medicine. Its synthesis from cyclohexanone typically proceeds through the formation of an α-aminonitrile intermediate, 1-piperidinocyclohexanecarbonitrile (B162700) (PCC), followed by a Grignard reaction with phenylmagnesium bromide.
Reaction Pathway: Synthesis of Phencyclidine
Caption: Synthetic route to Phencyclidine from Cyclohexanone.
Quantitative Data: Synthesis of Phencyclidine
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference |
| 1 | Strecker Aminonitrile Synthesis | Cyclohexanone | Piperidine (B6355638), Potassium Cyanide | 1-Piperidinocyclohexanecarbonitrile (PCC) | 82-88 | [3] |
| 2 | Grignard Reaction | 1-Piperidinocyclohexanecarbonitrile (PCC) | Phenylmagnesium bromide | Phencyclidine (PCP) | 25-65 | [3] |
Experimental Protocols: Synthesis of Phencyclidine
Protocol 3: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC) [3]
-
Reaction Setup: To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 mL of water, add cyclohexanone (9.8 g, 0.1 mol).
-
Addition of Reagents: To this mixture, add a solution of sodium cyanide (5.4 g, 0.11 mol) and piperidine (8.5 g, 0.1 mol) in 20 mL of water.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: A white crystalline solid will form. Collect the product by filtration, wash with water, and dry under a vacuum.
-
Expected Yield: 15.92 g (82.1%). The product can be recrystallized from ethanol.[3] An alternative procedure reports a yield of 88%.
Protocol 4: Synthesis of Phencyclidine (PCP) from PCC [3]
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Reaction Setup: Dissolve 1-piperidinocyclohexanecarbonitrile (PCC) (3.26 g, 0.017 mol) in 15 mL of anhydrous THF.
-
Grignard Addition: Add the solution of PCC dropwise to the Grignard reagent at room temperature.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Quenching: Carefully quench the reaction with water.
-
Work-up: Extract the mixture with diethyl ether (3 x 20 mL). Combine the ether extracts and extract with 2N HCl (3 x 20 mL). The aqueous acidic extracts contain the protonated product.
-
Isolation: Basify the aqueous layer with a suitable base (e.g., NaOH or ammonium (B1175870) hydroxide) and extract the free base of PCP with an organic solvent.
-
Purification: The product can be further purified by distillation or by crystallization of its hydrochloride salt.
Conclusion
Cyclohexanone, readily available from its hydrate (B1144303) form, this compound, is a cornerstone in the synthesis of numerous pharmaceuticals. The protocols provided for the synthesis of Tramadol and Phencyclidine exemplify the strategic importance of this precursor. By leveraging fundamental organic reactions such as the Mannich and Grignard reactions, complex and medicinally important molecules can be efficiently constructed. The provided quantitative data and detailed methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new synthetic routes and the optimization of existing processes. Careful adherence to the experimental procedures and safety precautions is paramount for successful and reproducible outcomes.
References
Computational Modeling of Cyclohexane-1,1-diol Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of Cyclohexane-1,1-diol and its interactions with biological systems. Given the inherent instability of many geminal diols, computational methods offer a powerful avenue to explore their conformational preferences, electronic properties, and potential interactions with enzymes and other biomolecules. This document outlines workflows for quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations to elucidate the behavior of this compound.
Introduction to Computational Modeling of Geminal Diols
Geminal diols, organic compounds with two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical reactions and metabolic pathways. This compound, the hydrate (B1144303) of cyclohexanone (B45756), is a key intermediate in the microbial degradation of cyclohexane. Understanding its interactions is crucial for fields ranging from environmental bioremediation to drug metabolism.
Computational modeling provides a means to study the structure, stability, and reactivity of such molecules at an atomic level. These methods can predict the most stable conformations, calculate interaction energies with other molecules, and simulate their dynamic behavior in different environments.
Quantum Mechanical (QM) Analysis of this compound
QM calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and vibrational frequencies. Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.
Protocol for Geometry Optimization and Frequency Calculation
This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a QM software package like Gaussian.
Objective: To find the lowest energy conformation of this compound and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Input Structure Generation:
-
Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the coordinates in a suitable format (e.g., .xyz or .mol).
-
-
QM Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: Opt Freq (Optimization and Frequency)
-
Solvation (Optional): To model the effect of a solvent, use a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Execution and Analysis:
-
Run the calculation.
-
Verify that the optimization has converged.
-
Check the output for the optimized Cartesian coordinates.
-
Analyze the frequency calculation results. A true energy minimum will have no imaginary frequencies.
-
Visualize the optimized structure and the vibrational modes.
-
Data Presentation: Conformational Analysis of this compound
The following table presents hypothetical data from a conformational analysis of this compound, comparing the chair and boat conformations. This data is for illustrative purposes to demonstrate the expected outcomes of the QM protocol.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C) | O-C-O Angle (°) |
| Chair | 0.00 | 55.9 | 110.5 |
| Boat | +6.5 | 0.0 (eclipsed) | 109.8 |
Molecular Docking of this compound with Cytochrome P450
Cyclohexane is metabolized in humans and microorganisms by cytochrome P450 enzymes, which hydroxylate the ring to form cyclohexanol, which can be further oxidized to cyclohexanone and then hydrated to this compound. Molecular docking can be used to predict the binding pose of this compound within the active site of a relevant cytochrome P450 enzyme.
Protocol for Molecular Docking
This protocol describes the general steps for docking this compound into the active site of a cytochrome P450 enzyme (e.g., human CYP3A4, PDB ID: 1TQN) using AutoDock Vina.
Objective: To predict the binding mode and estimate the binding affinity of this compound to a cytochrome P450 enzyme.
Methodology:
-
Preparation of the Receptor (Cytochrome P450):
-
Download the crystal structure of the enzyme from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Use the QM-optimized structure of this compound.
-
Define the rotatable bonds.
-
Assign partial charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This box should encompass the active site of the enzyme. The location of the heme group can be used as a reference point.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.
-
The program will generate a set of possible binding poses, ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
Visualize the docked poses in the context of the enzyme's active site.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the enzyme.
-
The top-ranked pose with the lowest binding energy is considered the most likely binding mode.
-
Data Presentation: Docking Results
The following table summarizes hypothetical docking results for this compound and related molecules with a cytochrome P450 enzyme. This data is for illustrative purposes.
| Ligand | Predicted Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -5.8 | 2 | Ser119, Phe215 |
| Cyclohexanol | -5.2 | 1 | Ser119 |
| Cyclohexanone | -4.9 | 0 | Phe215, Leu367 |
Molecular Dynamics (MD) Simulations of this compound
MD simulations provide insights into the dynamic behavior of a molecule over time. This can be used to study the stability of a protein-ligand complex, the conformational flexibility of the ligand, and the role of solvent molecules.
Protocol for MD Simulation of a Protein-Ligand Complex
This protocol outlines the steps for running an MD simulation of the this compound-cytochrome P450 complex using a simulation package like GROMACS.
Objective: To assess the stability of the docked pose of this compound in the enzyme's active site and to characterize its dynamic interactions.
Methodology:
-
System Preparation:
-
Start with the best-docked pose of the this compound-cytochrome P450 complex.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Force Field Parameterization:
-
Choose a suitable force field for the protein (e.g., AMBER, CHARMM).
-
Generate force field parameters for this compound. This can be done using tools like the antechamber module of AmberTools or a web server like SwissParam.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant number of particles, volume, and temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.
-
NPT (constant number of particles, pressure, and temperature): Run a simulation at constant pressure to allow the system density to relax.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of hydrogen bonds between the ligand and the protein.
-
Interaction energy calculations to quantify the strength of the protein-ligand interaction.
-
-
Data Presentation: MD Simulation Analysis
The following table presents hypothetical data from the analysis of an MD simulation of the this compound-cytochrome P450 complex. This data is for illustrative purposes.
| Analysis Metric | Result | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site. |
| Average Protein Backbone RMSD | 2.1 Å | The overall protein structure is stable during the simulation. |
| Hydrogen Bond Occupancy (Diol-Ser119) | 85% | A persistent hydrogen bond is formed between the diol and Serine 119. |
| Average Interaction Energy | -45 kcal/mol | Strong and favorable interaction between the ligand and the protein. |
Visualizations
Cyclohexane Metabolism Pathway
The following diagram illustrates the metabolic pathway of cyclohexane, highlighting the role of cytochrome P450 and the formation of this compound.
Computational Workflow for Protein-Ligand Interaction Studies
The following diagram outlines the logical workflow for the computational studies described in these application notes.
Application of Cyclohexane Diols in Materials Science: A Focus on Stable Isomers
Introduction
While the direct application of Cyclohexane-1,1-diol in materials science is virtually non-existent due to its inherent instability, its stable isomers, particularly Cyclohexane-1,2-diol and 1,4-Cyclohexanedimethanol (CHDM) , are pivotal in the synthesis of advanced polymers. This document provides detailed application notes and protocols for these stable isomers, addressing the interest of researchers, scientists, and drug development professionals in the broader class of cyclohexane (B81311) diols for materials science.
The Challenge of this compound: The Instability of Geminal Diols
This compound is a geminal diol, meaning it has two hydroxyl (-OH) groups attached to the same carbon atom. Geminal diols are generally unstable because the two electronegative oxygen atoms on a single carbon lead to significant electronic repulsion.[1][2][3][4] They exist in equilibrium with their corresponding ketone or aldehyde and water. In the case of this compound, this equilibrium heavily favors the formation of cyclohexanone (B45756) and water. This spontaneous dehydration makes it an unsuitable monomer for most polymerization reactions, which typically require stable functional groups to form long polymer chains.
The instability of geminal diols is a key reason for the lack of literature and practical applications of this compound in materials science.[5] The focus, therefore, shifts to its stable vicinal and other diol isomers.
Stable Isomers: Cyclohexane-1,2-diol and 1,4-Cyclohexanedimethanol (CHDM)
In contrast to the 1,1-diol, Cyclohexane-1,2-diol and 1,4-Cyclohexanedimethanol are stable compounds that are widely used as monomers in the synthesis of various polymers, including polyesters and polyurethanes. The cyclohexane ring imparts unique properties to these polymers, such as improved thermal stability, mechanical strength, and chemical resistance.
Application Notes and Protocols: Cyclohexane-1,2-diol
Applications in Polymer Synthesis:
Cyclohexane-1,2-diol is utilized as a chain extender or a monomer in the synthesis of polyesters and polyurethanes.[6] Its rigid cycloaliphatic structure can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers. Both cis- and trans- isomers of Cyclohexane-1,2-diol can be used, and the stereochemistry can influence the polymer's morphology and properties.
Experimental Protocol: Synthesis of a Polyester (B1180765) from cis-Cyclohexane-1,2-diol and Adipoyl Chloride
This protocol describes a laboratory-scale synthesis of a polyester via interfacial polymerization.
Materials:
-
cis-Cyclohexane-1,2-diol
-
Adipoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
Procedure:
-
Aqueous Phase Preparation: Dissolve cis-Cyclohexane-1,2-diol and sodium hydroxide in distilled water in a beaker.
-
Organic Phase Preparation: Dissolve adipoyl chloride in dichloromethane in a separate beaker.
-
Interfacial Polymerization: Gently pour the organic phase over the aqueous phase without mixing. The polymer will form at the interface of the two layers.
-
Polymer Extraction: Using a glass rod, gently pull the polymer film from the interface and wind it onto the rod.
-
Washing: Wash the collected polymer with distilled water and then with hexane to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at a low temperature.
Logical Relationship of Polyester Synthesis
Caption: Workflow for polyester synthesis via interfacial polymerization.
Application Notes and Protocols: 1,4-Cyclohexanedimethanol (CHDM)
Applications in High-Performance Polyesters:
1,4-Cyclohexanedimethanol (CHDM) is a crucial monomer in the production of various high-performance polyesters.[7][8] Its most notable application is in the synthesis of Polyethylene Terephthalate Glycol-modified (PETG), a copolyester widely used in packaging, 3D printing, and medical devices.[9][10] The incorporation of CHDM into the polyester backbone disrupts the crystallinity that would be present in PET, resulting in a more amorphous, transparent, and impact-resistant material.[10]
Quantitative Data: Properties of CHDM-based Polyesters
| Property | PET (Polyethylene Terephthalate) | PETG (PET co-polyester with CHDM) |
| Clarity | Can be crystalline and opaque | Amorphous and clear |
| Impact Strength | Moderate | High |
| Glass Transition (Tg) | ~75 °C | ~80 °C |
| Melting Point (Tm) | ~255 °C | No distinct melting point (amorphous) |
Experimental Protocol: Synthesis of PETG via Melt Polycondensation
This protocol outlines a two-step melt polymerization process for synthesizing PETG.[9]
Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene Glycol (EG)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Catalyst (e.g., Antimony trioxide or a Titanium-based catalyst)
-
Stabilizer (e.g., Phosphoric acid)
Equipment:
-
High-pressure stainless-steel reactor with a stirrer, condenser, and vacuum system
-
Heating mantle
-
Temperature and pressure controllers
Procedure:
-
Esterification:
-
Charge the reactor with PTA, EG, and CHDM in the desired molar ratio (e.g., 70:30 EG:CHDM).[9]
-
Add the catalyst.
-
Heat the mixture to 240-260 °C under pressure (e.g., 3-4 bar) to initiate the esterification reaction, during which water is formed and removed.
-
Continue until the desired degree of esterification is achieved (monitored by the amount of water collected).
-
-
Polycondensation:
-
Add the stabilizer to the reactor.
-
Gradually increase the temperature to 270-290 °C and reduce the pressure to create a vacuum (<1 mbar).
-
The excess EG is removed, and the prepolymer undergoes polycondensation to increase the molecular weight.
-
The reaction is monitored by the torque of the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.
-
Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.
-
Synthesis Pathway of PETG
Caption: Two-step synthesis of PETG via melt polycondensation.
Conclusion
While this compound is not a viable monomer for materials science applications due to its inherent chemical instability, its isomers, Cyclohexane-1,2-diol and 1,4-Cyclohexanedimethanol, are of significant industrial and academic importance. The incorporation of the cyclohexane moiety from these stable diols into polymer backbones offers a versatile method for tailoring the properties of polyesters and polyurethanes, leading to materials with enhanced thermal, mechanical, and optical characteristics. The choice of isomer and its stereochemistry provides a powerful tool for designing polymers with specific performance attributes for a wide range of applications.
References
- 1. quora.com [quora.com]
- 2. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CHDM (1,4-CYCLOHEXANEDIMETHANOL) - Ataman Kimya [atamanchemicals.com]
- 8. Page loading... [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
Catalytic Conversion of Cyclohexanone to Cyclohexane-1,1-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic conversion of cyclohexanone (B45756) to its corresponding geminal diol, cyclohexane-1,1-diol. The synthesis proceeds via a reversible hydration reaction that can be catalyzed by either acid or base. While the equilibrium typically favors the ketone, specific conditions can be employed to promote the formation of the diol. This compilation includes theoretical background, detailed experimental procedures for both acid and base-catalyzed reactions, methods for quantitative analysis, and relevant data summarized for practical laboratory application.
Introduction
The hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry. This compound, the hydrate (B1144303) of cyclohexanone, serves as an interesting building block and intermediate in various synthetic pathways. The reaction is an equilibrium process where water adds across the carbonyl bond. The position of this equilibrium is influenced by steric and electronic factors of the carbonyl compound. For most simple ketones, including cyclohexanone, the equilibrium lies in favor of the starting ketone.[1] However, the formation of the gem-diol can be facilitated and the rate of equilibration can be significantly increased through the use of acid or base catalysts.[1][2] Understanding and controlling this equilibrium is crucial for synthetic applications and for studies in reaction kinetics and mechanisms.
Reaction Scheme
Caption: General reaction for the catalytic hydration of cyclohexanone.
Data Presentation
The equilibrium of the cyclohexanone hydration reaction has been studied, and the equilibrium constant (Keq) provides a quantitative measure of the position of the equilibrium.
Table 1: Equilibrium Constant for the Hydration of Cyclohexanone
| Carbonyl Compound | Equilibrium Constant (Keq) | Temperature (°C) | Solvent | Reference |
| Cyclohexanone | 0.04 | 25 | Water | Estimated from related studies |
Note: The equilibrium constant is defined as Keq = [this compound] / ([Cyclohexanone][H₂O]). The low value indicates that the equilibrium favors the starting material, cyclohexanone.
Experimental Protocols
The following protocols describe the acid- and base-catalyzed preparation of this compound from cyclohexanone in an aqueous solution. These are model procedures that can be adapted for specific research needs.
Protocol 1: Acid-Catalyzed Hydration of Cyclohexanone
This protocol utilizes a strong acid catalyst to accelerate the hydration of cyclohexanone.
Materials:
-
Cyclohexanone (Reagent Grade)
-
Deionized Water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O) for NMR analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 0.102 mol) and deionized water (50 mL).
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring. Caution: The addition of strong acid is exothermic.
-
Attach a reflux condenser and heat the mixture to 50°C with stirring for 4 hours to allow the reaction to reach equilibrium.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and carefully neutralize the acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the aqueous layer. The organic layer contains a mixture of cyclohexanone and this compound.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Note that due to the reversible nature of the reaction, some of the diol may convert back to the ketone during workup.
-
Analyze the resulting mixture by ¹H NMR and ¹³C NMR spectroscopy to determine the ratio of cyclohexanone to this compound.
Experimental Workflow: Acid-Catalyzed Hydration
References
Troubleshooting & Optimization
Technical Support Center: Cyclohexane-1,1-diol Synthesis
Welcome to the technical support center for the synthesis of Cyclohexane-1,1-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
This compound is the geminal diol (or gem-diol) hydrate (B1144303) of cyclohexanone (B45756). It is not typically "synthesized" in the traditional sense of forming stable, high-yield products. Instead, it is formed through the reversible nucleophilic addition of water to the carbonyl group of cyclohexanone.[1][2] The reaction establishes an equilibrium between the ketone and the diol.
Q2: Why is the isolated yield of this compound consistently low?
The low yield is a fundamental consequence of the chemical equilibrium, which strongly favors the starting material, cyclohexanone.[3] For most simple ketones, including cyclohexanone, the equilibrium constant for hydration is very small (Keq < 0.01), meaning that even in pure water, the diol exists as a minor component (typically <1%).[1][2] The inherent stability of the carbonyl group (C=O) compared to two single carbon-oxygen bonds on the same carbon makes the reverse reaction (dehydration) highly favorable.[4][5]
Q3: What factors contribute to the instability of this compound?
The instability of this compound, like most gem-diols from simple ketones, is due to two main factors:
-
Electronic Effects : The alkyl groups of the cyclohexane (B81311) ring are electron-donating, which stabilizes the partial positive charge on the carbonyl carbon of cyclohexanone. This stabilization makes the carbonyl group less electrophilic and less reactive towards water.[1][6]
-
Thermodynamic Preference : The dehydration of the diol back to the ketone and water is entropically favored and generally enthalpically favorable, leading to an unstable product that readily reverts to the starting material.[4][5] Isolation is extremely difficult because any attempt to remove the water solvent will, according to Le Châtelier's principle, drive the equilibrium back towards the ketone.[1][7]
Q4: Can I use a catalyst to increase the equilibrium yield of the diol?
No. A catalyst cannot change the position of a chemical equilibrium; it only increases the rate at which the equilibrium is reached.[1] Both acid and base can be used to catalyze the hydration of cyclohexanone, but they will also catalyze the dehydration of the diol at the same rate.[8][9] Therefore, while a catalyst can help the reaction reach its low-conversion equilibrium faster, it will not increase the maximum achievable concentration of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Spectroscopic analysis (e.g., NMR in D₂O) shows very low conversion of cyclohexanone to the diol. How can I maximize the diol concentration in solution?
-
Answer : To maximize the equilibrium concentration of this compound, you must shift the equilibrium to the product side. Based on Le Châtelier's principle, the following adjustments are recommended:
-
Increase Water Concentration : Use water as the solvent or co-solvent to ensure a large molar excess of water relative to cyclohexanone. This is the most effective way to drive the equilibrium forward.
-
Lower the Temperature : The hydration of a carbonyl is typically a slightly exothermic process. Therefore, reducing the reaction temperature (e.g., to 0-5 °C) should favor the formation of the gem-diol.
-
Avoid Organic Co-solvents : If possible, avoid using organic co-solvents that reduce the activity of water.
-
Issue 2: I am observing significant formation of side products, especially when attempting acid or base catalysis. What are these products and how can they be avoided?
-
Answer : The most common side reaction for cyclohexanone under acidic or basic conditions is a self-aldol condensation.[10] This reaction produces 2-(1-cyclohexenyl)cyclohexanone (B73363) and related dimers or trimers, which are often yellow or orange oils.
-
Identification : These side products will have complex signals in the alkene and aliphatic regions of the ¹H NMR spectrum and will have masses corresponding to cyclohexanone dimers (e.g., m/z ≈ 178.27) or trimers.
-
Prevention :
-
Control pH : Run the hydration at or near neutral pH to minimize both acid and base-catalyzed condensation.
-
Use Low Temperatures : Aldol condensations have a higher activation energy than hydration. Conducting the experiment at low temperatures (0-5 °C) will significantly slow the rate of condensation relative to hydration.
-
Use Dilute Solutions : The self-condensation is a bimolecular reaction, meaning its rate is proportional to the square of the cyclohexanone concentration. In contrast, hydration in water is pseudo-first-order. Using a dilute solution of cyclohexanone in water will disfavor the side reaction.
-
-
Issue 3: The diol product cannot be isolated. Any attempt to remove the water results in the recovery of only cyclohexanone.
-
Answer : This is the expected and most significant challenge in working with this compound. The diol is in rapid equilibrium with the ketone, and the removal of water is equivalent to removing a reactant, which forces the equilibrium to shift back to the starting materials.[1][7]
-
Solution - In Situ Use : It is highly recommended to use the aqueous solution of this compound directly in a subsequent reaction without any attempt at isolation. The experimental protocol should be designed around this in situ generation and consumption.
-
Avoid Standard Workup : Do not attempt to isolate the product via solvent evaporation, extraction into a non-aqueous solvent, or column chromatography, as all these techniques will lead to the decomposition of the diol back to cyclohexanone.
-
Data Presentation
| Ketone/Aldehyde Structure | Substituent Effect | Keq (Hydration) | Stability of Gem-Diol | Example |
| Formaldehyde | No EWG/EDG, minimal steric hindrance | ~2000[2] | High | Formalin is mostly methanediol |
| Acetaldehyde | Weakly electron-donating (methyl) | ~1.0 | Moderate | Exists as a mixture in water |
| Cyclohexanone | Electron-donating (alkyl), cyclic strain | << 1 (estimated) | Very Low | Equilibrium favors ketone |
| Acetone | Electron-donating (two methyls) | ~0.001[2] | Very Low | Exists almost entirely as ketone |
| Chloral | Strongly electron-withdrawing (CCl₃) | ~30,000 | Very High | Chloral hydrate is a stable, isolable solid |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Experimental Protocols
Protocol: In Situ Generation of this compound for Subsequent Reactions
This protocol focuses on maximizing the equilibrium concentration of this compound in an aqueous solution for immediate use.
Materials:
-
Cyclohexanone (high purity)
-
Deionized, degassed water
-
Reaction vessel equipped with a stirrer and temperature control (e.g., jacketed reactor)
-
Nitrogen or Argon supply
Methodology:
-
Preparation : Purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove oxygen.
-
Solvent Addition : Add the required volume of deionized, degassed water to the reaction vessel. For optimal results, use a significant excess of water (e.g., a final cyclohexanone concentration of 0.1 M to 0.5 M).
-
Cooling : Cool the water to the desired reaction temperature, typically between 0 °C and 5 °C , using a circulating chiller. Maintain this temperature throughout the procedure.
-
Cyclohexanone Addition : Slowly add the pre-weighed amount of high-purity cyclohexanone to the cold water with vigorous stirring to ensure rapid dissolution and temperature homogeneity.
-
Equilibration : Allow the solution to stir at a constant low temperature for at least 30-60 minutes to ensure the hydration/dehydration equilibrium is reached. The solution now contains the maximum possible concentration of this compound under these conditions.
-
In Situ Reaction : The resulting aqueous solution should be used immediately. Add the reagents for the subsequent reaction directly to this solution while maintaining the low temperature and inert atmosphere.
Note : It is crucial to analyze a small aliquot of the solution in situ (e.g., using low-temperature NMR with D₂O as the solvent) to confirm the equilibrium position before proceeding, if quantitative data is required.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. expertsmind.com [expertsmind.com]
- 7. Factors Affecting the Gem-diol Equilibrium [almerja.com]
- 8. Khan Academy [khanacademy.org]
- 9. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 10. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Geminal Diols
Welcome to the technical support center for challenges in the purification of geminal diols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common issues encountered during the synthesis and purification of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to purify and isolate most geminal diols?
The primary challenge in isolating geminal diols stems from their inherent instability. They exist in a reversible equilibrium with their corresponding aldehyde or ketone and water.[1][2][3] Any attempt to remove the water to isolate the diol—for example, by evaporation or distillation—drives the equilibrium back towards the starting carbonyl compound, as predicted by Le Chatelier's principle.[4][5][6][7] This makes isolation by standard techniques exceptionally difficult for most gem-diols.
Q2: What key factors influence the stability of a geminal diol?
The stability of a geminal diol is a delicate balance of several electronic and structural factors. Understanding these can help predict whether a specific diol might be stable enough for isolation.[8]
| Factor | Effect on Gem-Diol Stability | Rationale | Example |
| Electron-Withdrawing Groups (EWGs) | Increases Stability | EWGs attached to the carbonyl carbon destabilize the carbonyl group's partial positive charge, shifting the equilibrium to favor the hydrated gem-diol form.[1][8] | Chloral (B1216628) Hydrate (B1144303), Ninhydrin[4] |
| Electron-Donating Groups (EDGs) | Decreases Stability | Alkyl groups and other EDGs stabilize the carbonyl carbon, making the formation of the gem-diol less favorable.[1] | Acetone (B3395972) hydrate is negligible in solution.[9] |
| Steric Hindrance | Decreases Stability | Bulky groups around the central carbon can create steric strain in the sp³-hybridized diol, favoring the sp²-hybridized carbonyl.[3][8] | Acetone is less hydrated than formaldehyde.[8] |
| Intramolecular Hydrogen Bonding | Increases Stability | The presence of nearby groups that can form hydrogen bonds with the gem-diol's hydroxyl groups can lock it in a stable conformation.[3] | Certain substituted diols. |
| Ring Strain | Increases Stability | In strained ring systems, the formation of an sp³-hybridized gem-diol can relieve significant angle strain present in the sp²-hybridized ketone, making the diol form more stable.[8][10][11] | 1,1-Cyclopropanediol is more stable than cyclopropanone.[12] |
Q3: Are there any geminal diols that are stable enough to be isolated?
Yes, while most are transient, several classes of geminal diols are stable and can be isolated. These typically possess one or more of the stabilizing factors mentioned above. Famous examples include chloral hydrate and ninhydrin, which are stabilized by strong electron-withdrawing groups.[4] Additionally, gem-diols incorporated into strained or macrocyclic ring systems have been synthesized and isolated as stable, crystalline solids.[8][10][11]
Q4: When should I use a protecting group strategy for a geminal diol?
A protecting group strategy is advisable when the geminal diol is an intermediate that needs to undergo further chemical transformations. Since the diol functionality is often sensitive to various reaction conditions, it can be converted into a more stable derivative, such as an acetal (B89532) or ketal.[13][14] After the desired reactions are complete, the protecting group can be removed to regenerate the geminal diol. This approach prevents unwanted side reactions and decomposition.[15]
Troubleshooting Guides
Guide 1: Issues in Column Chromatography
Column chromatography is a primary purification tool, but it presents specific challenges for sensitive geminal diols.
Problem: My gem-diol appears to be decomposing on the silica (B1680970) gel column.
-
Cause: Standard silica gel is acidic and can catalyze the dehydration of the gem-diol back to its corresponding carbonyl compound.[16][17]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (B128534) or another base to neutralize the acidic sites. Pack and equilibrate the column with this mixture before loading your sample.[16]
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina (B75360) or Florisil.[17]
-
Low-Temperature Chromatography: If possible, run the chromatography in a cold room or using a jacketed column to reduce the rate of decomposition.[18]
-
Problem: My collected fractions contain the corresponding ketone/aldehyde.
-
Cause: This indicates that the equilibrium is shifting towards the carbonyl on the column. This is the most common challenge.
-
Solutions:
-
Work Quickly and Cold: Minimize the time the compound spends on the column. Use a slightly higher pressure ("flash" chromatography) to speed up elution.[19]
-
Solvent Choice: While difficult, try to use less protic or acidic solvents if your compound's solubility and the required separation allow.
-
Accept and Adapt: If a small amount of decomposition is unavoidable, you may need to accept a lower yield or re-evaluate if chromatography is the best method. Consider crystallization or derivatization instead.
-
| Issue | Potential Cause | Recommended Solution |
| Compound Degradation | Acidic nature of silica gel. | Deactivate silica with 1-2% triethylamine; use neutral alumina; run at low temperature.[16][18] |
| Poor Isomer Separation | Insufficient selectivity of the solvent system. | Optimize eluent with TLC; use a shallower gradient; consider HPLC with a specialized column (e.g., chiral).[16][20] |
| Product Won't Elute | Compound is too polar for the eluent. | Add a more polar solvent (e.g., methanol) to your mobile phase; consider HILIC or reversed-phase chromatography.[16][17] |
| Broad or Tailing Peaks | Interactions with acidic silica; column overload. | Deactivate silica; reduce the amount of sample loaded onto the column.[17][21] |
Guide 2: Issues in Work-up and Isolation
Problem: I am losing my product during aqueous work-up and extraction.
-
Cause: Geminal diols are often highly polar and water-soluble due to their two hydroxyl groups.
-
Solutions:
-
"Salting Out": Saturate the aqueous layer with sodium chloride or another salt. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving more of it into the organic layer during extraction.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexane (B92381) or ether, switch to a more polar extraction solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good recovery.
-
Problem: My purified gem-diol reverts to the carbonyl compound upon solvent removal.
-
Cause: This is the classic instability issue where removing water/solvent drives the equilibrium away from the desired product.[5][6]
-
Solutions:
-
Low-Temperature Evaporation: Remove the solvent using a rotary evaporator with the water bath kept at a low temperature (0 °C or even cooler) to minimize thermal decomposition.
-
Lyophilization (Freeze-Drying): If your diol is dissolved in a suitable solvent like water or dioxane, freeze-drying can remove the solvent without heating, which may preserve the diol structure.
-
Induce Crystallization: The most effective method for isolating an unstable diol is often to crystallize it directly from the solution. A stable crystal lattice, often involving extensive hydrogen bonding, can protect the diol from dehydration.[8][10][11]
-
Experimental Protocols
Protocol 1: Low-Temperature Acid Hydrolysis for Gem-Diol Synthesis
This protocol is adapted from methods used to synthesize stable macrocyclic gem-diols and is suitable for deprotecting ketal precursors under conditions that preserve the sensitive diol product.[8]
-
Dissolution: Dissolve the ketal precursor in a suitable solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -25 °C using a cryocooler or a dry ice/acetone bath.
-
Acid Addition: Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, carefully neutralize the excess acid by adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature.
-
Purification: Purify the crude product immediately, preferably by crystallization or low-temperature chromatography.
Protocol 2: Protection of a Geminal Diol as an Acetonide
This protocol protects a 1,2- or 1-3-diol, making it stable for subsequent reactions.
-
Setup: To a solution of the geminal diol in acetone, add 2,2-dimethoxypropane (B42991) (1.5 equivalents). The acetone acts as both solvent and reagent.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.
-
Extraction: Remove the acetone under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting acetonide is typically much less polar than the starting diol and can be easily purified by standard column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 3. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Solved It is very difficult to isolate a geminal diol, even | Chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Cyclohexane-1,1-diol Decomposition Pathways: A Technical Support Center
Welcome to the Technical Support Center for the decomposition pathways of Cyclohexane-1,1-diol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway of this compound?
A1: this compound is a geminal diol (a diol with both hydroxyl groups on the same carbon atom). Geminal diols are generally unstable and readily undergo dehydration to form the corresponding carbonyl compound.[1][2] Therefore, the primary decomposition pathway of this compound is the loss of a water molecule to form cyclohexanone (B45756). This reaction is reversible, but the equilibrium strongly favors the formation of the more stable cyclohexanone.[3][4]
Q2: Under what conditions does this compound decompose to cyclohexanone?
A2: The decomposition of this compound to cyclohexanone is spontaneous but can be accelerated by the presence of acid or base catalysts.[3][5] Even in neutral aqueous solutions, the equilibrium favors cyclohexanone.[3] Elevated temperatures can also promote the dehydration process.[6]
Q3: Is it possible to isolate and store this compound?
A3: Isolating pure this compound is extremely challenging due to its inherent instability.[6] The equilibrium between the diol and cyclohexanone lies far to the side of the ketone.[3] While some complex gem-diols can be stabilized and isolated, typically through intramolecular hydrogen bonding or the presence of strong electron-withdrawing groups, this compound does not possess these features to a significant extent.[1][7]
Q4: What are the expected byproducts of this compound decomposition?
A4: The primary product is cyclohexanone. However, under certain conditions, especially during the synthesis of cyclohexanone where this compound might be an intermediate, side reactions can occur. These can include self-condensation of the resulting cyclohexanone (an aldol (B89426) condensation) to form products like cyclohexenylcyclohexanone, particularly in the presence of a base.[8][9]
Troubleshooting Guides
Problem 1: In-situ generation of this compound leads to a complex mixture of products.
-
Possible Cause: The reaction conditions are promoting side reactions of the resulting cyclohexanone.
-
Solution:
-
pH Control: If using a base for another reaction step, consider using a milder base or a catalytic amount to minimize the self-condensation of cyclohexanone.[10]
-
Temperature Management: Perform the reaction at the lowest feasible temperature to control the rate of side reactions.
-
Stepwise Synthesis: If possible, consider a two-step process where the intermediate leading to the gem-diol is isolated first, and then the dehydration is carried out under more controlled conditions.[11]
-
Problem 2: Difficulty in confirming the transient existence of this compound.
-
Possible Cause: The decomposition to cyclohexanone is too rapid for detection by standard analytical methods like GC-MS or NMR under normal conditions.
-
Solution:
-
Low-Temperature Spectroscopy: Attempt to perform spectroscopic analysis (e.g., NMR) at very low temperatures to slow down the decomposition rate and potentially observe the diol.
-
Derivative Trapping: Introduce a reagent that reacts specifically with the diol but not the ketone to "trap" the intermediate as a more stable derivative for later analysis.
-
Data Presentation
Table 1: Factors Influencing the Stability of Geminal Diols
| Factor | Effect on Gem-diol Stability | Rationale |
| Steric Hindrance | Decreases stability | Bulky groups around the carbon bearing the hydroxyls increase steric strain.[1] |
| Electron-Withdrawing Groups | Increases stability | These groups stabilize the gem-diol by reducing electron density on the carbon atom.[1][7] |
| Intramolecular Hydrogen Bonding | Increases stability | The formation of a stable ring through hydrogen bonding can favor the diol form.[1][7] |
| Acid/Base Catalysis | Decreases stability (promotes decomposition) | Catalyzes the dehydration reaction to the carbonyl compound.[3][5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Decomposition of a Gem-Diol (General Procedure)
This protocol describes a general method for the acid-catalyzed dehydration of a gem-diol to its corresponding ketone.
-
Reactant Preparation: Dissolve the gem-diol precursor (if generating the diol in-situ) in a suitable aprotic solvent (e.g., THF, diethyl ether).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast. Monitor the disappearance of the starting material and the formation of the ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude ketone.
-
Purification: Purify the ketone by distillation or column chromatography as needed.
Mandatory Visualization
Caption: Primary decomposition pathway of this compound to Cyclohexanone.
Caption: General experimental workflow for studying this compound decomposition.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemcess.com [chemcess.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"side reactions in the hydration of cyclohexanone"
Welcome to the Technical Support Center for Cyclohexanone-Related Syntheses. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and understand the side reactions that can occur during experiments involving cyclohexanone (B45756), particularly in aqueous or catalytic environments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My final product is impure, showing a higher molecular weight peak in GC-MS or LC-MS.
-
Question: I'm running a reaction with cyclohexanone and observing a significant impurity with a mass corresponding to a C12 species. What is it and why is it forming?
-
Answer: The most common side reaction of cyclohexanone is a base or acid-catalyzed aldol (B89426) self-condensation.[1][2] This reaction joins two cyclohexanone molecules to form a C12 dimer. The initial product is a β-hydroxy ketone called 2-(1'-hydroxycyclohexyl)cyclohexanone.[3] Under the reaction conditions, this initial adduct can easily lose a water molecule (dehydrate) to form a more stable α,β-unsaturated ketone, which is a mixture of 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidene-cyclohexanone.[3][4] This subsequent dehydration is especially favored at elevated temperatures.
Issue 2: My reaction has produced a viscous, high-boiling point oil, and the yield of my desired product is very low.
-
Question: After my reaction, I'm left with a thick, oily residue instead of my expected product. What happened?
-
Answer: This often indicates that the aldol condensation has proceeded beyond the initial dimerization. The C12 dimer can react with another molecule of cyclohexanone to form C18 trimers and even larger oligomers or polymers.[4][5] These higher-order condensation products are typically viscous liquids or resins with high boiling points, making them difficult to remove. This is more likely to occur under harsh conditions, such as high catalyst concentration or prolonged reaction times at elevated temperatures.[3]
Issue 3: How can I prevent the formation of these condensation byproducts?
-
Question: What steps can I take to minimize the self-condensation of cyclohexanone in my experiment?
-
Answer: Control of reaction conditions is critical.
-
Temperature: Keep the reaction temperature as low as possible. The self-condensation reaction is significantly accelerated at higher temperatures.[3]
-
pH/Catalyst: Avoid strongly acidic or basic conditions unless required by your primary reaction. The aldol reaction is catalyzed by both acids and bases.[1] If a catalyst is necessary, use the mildest possible conditions and the lowest effective concentration.
-
Reaction Time: Limit the reaction time to what is necessary for the formation of your desired product. Extended reaction times can promote the formation of higher-order condensation products.[4]
-
Order of Addition: If your reaction involves adding a reagent to cyclohexanone, consider slowly adding the cyclohexanone to the reaction mixture containing the other reagent. This keeps the instantaneous concentration of free cyclohexanone low, reducing the rate of self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in reactions involving cyclohexanone?
A1: The primary side products stem from aldol self-condensation. The main products are:
-
Aldol Adduct: 2-(1'-hydroxycyclohexyl)cyclohexanone. This is the initial β-hydroxy ketone formed.[3]
-
Dehydrated Dimers: A mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidene-cyclohexanone. These are formed when the initial adduct loses water.[1][3]
-
Trimers and Oligomers: Larger molecules formed by the continued reaction of the dimers with cyclohexanone.[5]
Q2: What is the mechanism of cyclohexanone self-condensation?
A2: The mechanism depends on whether the reaction is base-catalyzed or acid-catalyzed.
-
Base-Catalyzed: A base removes an alpha-hydrogen from a cyclohexanone molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone (aldol adduct).[6][7]
-
Acid-Catalyzed: An acid protonates the carbonyl oxygen of a cyclohexanone molecule, making the carbonyl carbon more electrophilic. A second cyclohexanone molecule, in its enol form, acts as a nucleophile and attacks the activated carbonyl. Deprotonation then yields the aldol adduct.
Q3: Is the direct hydration of the carbonyl group to form a gem-diol a significant side reaction?
A3: The formation of the gem-diol (cyclohexane-1,1-diol) from cyclohexanone and water is a reversible equilibrium. For most simple ketones like cyclohexanone, the equilibrium lies heavily in favor of the ketone, meaning only a very small amount of the gem-diol exists at any given time. Therefore, it is not typically considered a problematic side reaction that leads to stable, isolable byproducts.
Q4: How can I purify my desired product from these aldol byproducts?
A4: Purification can be challenging due to the similar properties of the desired product and the byproducts.
-
Distillation: If there is a sufficient boiling point difference, vacuum distillation is the preferred method. Crude cyclohexanone is often purified via multi-stage vacuum distillation.[8] Adding an alkali solution can sometimes help by converting certain impurities into less volatile forms, though this risks causing further condensation if not carefully controlled.[9]
-
Chromatography: For smaller-scale laboratory preparations, column chromatography is an effective method for separating products with different polarities. The aldol adduct is more polar than its dehydrated counterparts or the starting cyclohexanone.
Data Presentation
The following tables summarize the impact of reaction conditions on the self-condensation of cyclohexanone.
Table 1: Effect of Catalyst and Temperature on Cyclohexanone Conversion
| Catalyst Type | Catalyst Example | Temperature (°C) | Reaction Time | Cyclohexanone Conversion | Selectivity to Dimer | Reference |
| Heterogeneous Acid | Sulfonic Acid-Modified Silica | 100 | 2 hours | 20-40% | >95% | [1] |
| Heterogeneous Acid | Perfluorosulfonic Acid Resin | 90 | 5 hours | ~35% | ~100% | [5] |
| Homogeneous Base | Sodium Hydroxide (NaOH) | 127 - 149 | Variable | Up to 80% | Dimer is primary, but trimers/tetramers observed | [3] |
Note: Conversion and selectivity are highly dependent on the specific catalyst, catalyst loading, and reaction setup.
Experimental Protocols
Protocol 1: Minimizing Aldol Condensation During a Base-Catalyzed Reaction
This protocol provides general guidelines for a reaction where cyclohexanone is a substrate under basic conditions.
-
Setup: Assemble a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel in a temperature-controlled bath (e.g., ice-water or oil bath).
-
Reagent Loading: Charge the reaction vessel with the solvent and the base catalyst. If another reagent is reacting with cyclohexanone, add it at this stage.
-
Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 0-10°C) to minimize the rate of the aldol side reaction.
-
Slow Addition: Add cyclohexanone dropwise to the cooled, stirred mixture via the dropping funnel over a prolonged period. This maintains a low concentration of cyclohexanone, favoring the desired reaction over self-condensation.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC).
-
Quenching: Upon completion, neutralize the base catalyst promptly with a mild acid (e.g., dilute HCl, NH4Cl solution) while maintaining a low temperature to prevent post-reaction condensation.
-
Work-up: Proceed with standard extraction and purification steps, such as vacuum distillation, to isolate the product.[8]
Visualization of Pathways and Workflows
Diagram 1: Base-Catalyzed Aldol Self-Condensation of Cyclohexanone
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect Of Reaction Time On Cyclohexanone - 837 Words | Bartleby [bartleby.com]
- 5. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. vaia.com [vaia.com]
- 8. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 9. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Stable Gem-diol Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the formation of stable gem-diols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and isolation of stable gem-diols.
Q1: Why is the yield of my gem-diol consistently low?
A1: Low yields in gem-diol formation are often due to an unfavorable equilibrium position, decomposition of the product, or suboptimal reaction conditions. Consider the following factors:
-
Substrate Electronics: The equilibrium between a carbonyl compound and its gem-diol is highly sensitive to the electronic properties of the substituents.[1][2]
-
Problem: Your substrate has electron-donating groups (e.g., alkyl groups) near the carbonyl. These groups stabilize the carbonyl form and disfavor gem-diol formation.[1] For instance, acetone (B3395972) exists almost entirely in its ketone form in an aqueous solution.[3][4]
-
Solution: It may not be feasible to form a stable gem-diol with this substrate. If modification is possible, consider introducing electron-withdrawing groups.
-
-
Steric Hindrance: Bulky groups around the carbonyl carbon can prevent the necessary change in geometry from sp² to sp³, thus hindering gem-diol formation.[5][6]
-
Problem: The substituents on your aldehyde or ketone are sterically demanding.
-
Solution: Minimizing steric bulk, if possible through substrate design, can favor the gem-diol.
-
-
Reaction Temperature: Higher temperatures can favor the elimination of water, pushing the equilibrium back to the carbonyl compound.[7]
-
Problem: The reaction is being run at an elevated temperature.
-
Solution: Attempt the reaction at a lower temperature. For some sensitive substrates, sub-zero temperatures (e.g., -25 °C) have proven effective.[7]
-
-
pH of the Medium: The hydration of carbonyls is catalyzed by both acid and base.[1][8]
-
Problem: You are running the reaction in a neutral medium. The reaction rate may be too slow.
-
Solution: Introduce a catalytic amount of a suitable acid (e.g., trifluoroacetic acid) or base.[8][9] The optimal pH will be substrate-dependent. For some heterocyclic aldehydes, acidic conditions have been shown to favor gem-diol formation and crystallization.[3]
-
Q2: My gem-diol forms in solution but decomposes upon attempted isolation. How can I isolate the product?
A2: The instability of many gem-diols makes their isolation challenging, as the reversible reaction can easily shift back to the starting carbonyl upon removal of water.[1] Here are some strategies to overcome this:
-
Crystallization: If the gem-diol is crystalline, direct crystallization from the reaction mixture can be an effective method of isolation. This was successful for certain heterocyclic gem-diols.[3]
-
Aprotic Solvents for Workup: When performing a workup, use aprotic solvents to minimize the presence of water that can facilitate the reverse reaction.
-
Low-Temperature Purification: Conduct all purification steps (e.g., filtration, washing) at low temperatures to enhance stability.
-
Lyophilization: For some systems, freeze-drying (lyophilization) can be a gentle way to remove water without heating.
-
Intramolecular Hydrogen Bonding and Ring Strain: If you are in the design phase, consider substrates that can form intramolecular hydrogen bonds or where the formation of a gem-diol relieves significant ring strain. These factors can significantly stabilize the gem-diol.[5][7]
Q3: How do I know if I have successfully formed a gem-diol?
A3: Several analytical techniques can confirm the formation of a gem-diol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR is particularly informative. The sp³-hybridized carbon of the gem-diol will appear at a characteristic chemical shift, typically in the range of 70-100 ppm, which is significantly upfield from the carbonyl carbon (usually >160 ppm).[9]
-
¹H NMR will show the disappearance of the aldehydic proton (if applicable) and the appearance of new signals for the hydroxyl protons.
-
-
X-ray Crystallography: If you can obtain a single crystal, X-ray diffraction provides unambiguous structural confirmation of the gem-diol.[3][7]
-
Mass Spectrometry: While care must be taken due to potential in-source dehydration, mass spectrometry can help confirm the molecular weight of the hydrated product.
Data on Gem-diol Stability and Formation
The stability of a gem-diol is highly dependent on the parent carbonyl compound. The equilibrium constant (Khyd) for the hydration reaction provides a quantitative measure of this stability.
| Carbonyl Compound | Substituent Effect | Khyd (at ~20-25°C) | Predominant Form in Water | Citation(s) |
| Formaldehyde | No steric hindrance | ~10³ | Gem-diol (99.9%) | [2][4] |
| Acetaldehyde | Small electron-donating group | ~1.0 | ~58% Gem-diol | [3] |
| Acetone | Two electron-donating groups | ~10⁻³ | Ketone (99.9%) | [2][4] |
| Hexafluoroacetone | Strong electron-withdrawing groups | ~10⁶ | Gem-diol | [2] |
| Chloral | Strong electron-withdrawing group | Favorable | Gem-diol (Chloral Hydrate) | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Formation of a Stable Gem-diol from an Activated Aldehyde
This protocol is a general guideline for the synthesis of stable gem-diols from aldehydes activated by electron-withdrawing groups.
Materials:
-
Aldehyde substrate
-
Deionized water
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the aldehyde in a minimal amount of a suitable co-solvent if it is not water-soluble.
-
Add deionized water to the reaction vessel.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a catalytic amount of the acid catalyst (e.g., TFA). The optimal amount should be determined empirically, but a starting point is 0.1-1 mol%.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or NMR spectroscopy.
-
Upon completion, neutralize the acid catalyst by carefully adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
If the gem-diol precipitates, it can be isolated by filtration, washed with cold water, and dried under vacuum.
-
If the product is soluble, extract the aqueous layer with an anhydrous organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
Protocol 2: Synthesis of a Macrocyclic Gem-diol via Ketal Hydrolysis (Adapted from Zou et al., 2025)
This protocol is for the synthesis of a specific class of stable macrocyclic gem-diols and illustrates the importance of temperature control.[7]
Materials:
-
Macrocyclic ketal precursor (e.g., 2ketals-[1.1][9]PCP)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Solvent for recrystallization (e.g., a mixture of DMSO and water)
Procedure:
-
Dissolve the macrocyclic ketal precursor in an excess of trifluoroacetic acid (TFA).
-
Cool the reaction mixture to -25 °C.
-
Maintain the reaction at -25 °C for 30 minutes. Reaction time is critical; prolonged times may lead to side products.[7]
-
After 30 minutes, neutralize the TFA by carefully adding the reaction mixture to a stirred, saturated aqueous sodium bicarbonate solution.
-
The solid product should precipitate. Isolate the crude product by filtration.
-
Purify the crude product by recrystallization to yield the pure macrocyclic gem-diol.[7]
Visualizations
Caption: General workflow for gem-diol synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexane-1,1-diol NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexane-1,1-diol and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the NMR spectrum of my this compound sample showing peaks corresponding to cyclohexanone (B45756)?
A1: this compound exists in a chemical equilibrium with cyclohexanone and water. This equilibrium is dynamic, and its position is influenced by factors such as the solvent, temperature, and pH. In many common NMR solvents, the equilibrium may favor the formation of cyclohexanone, leading to the observation of its characteristic signals in the spectrum.
Q2: How can I shift the equilibrium towards this compound for NMR analysis?
A2: To favor the diol form, it is recommended to use a polar, protic NMR solvent such as D₂O or a mixture of an organic solvent with D₂O. The presence of water will drive the equilibrium towards the hydrated form (the gem-diol). Lowering the temperature of the NMR experiment may also help to stabilize the diol.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: Obtaining a pure spectrum of this compound is challenging due to the equilibrium with cyclohexanone. However, based on analogous compounds and spectral prediction, the following are estimated chemical shift ranges.
Data Presentation: Predicted and Related Compound NMR Data
| Compound | Nucleus | Atom | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | ¹³C | C1 (C(OH)₂) | ~95 | Singlet |
| C2, C6 | ~35 | Triplet | ||
| C3, C5 | ~23 | Triplet | ||
| C4 | ~26 | Triplet | ||
| ¹H | OH | Variable (broad) | Singlet | |
| H2, H6 | ~1.6 - 1.8 | Multiplet | ||
| H3, H5 | ~1.4 - 1.6 | Multiplet | ||
| H4 | ~1.5 | Multiplet | ||
| Cyclohexanone [1] | ¹³C | C1 (C=O) | ~212 | Singlet |
| C2, C6 | ~42 | Triplet | ||
| C3, C5 | ~27 | Triplet | ||
| C4 | ~25 | Triplet | ||
| ¹H | H2, H6 | ~2.3 | Multiplet | |
| H3, H4, H5 | ~1.7 - 1.9 | Multiplet | ||
| Cyclohexane (B81311) [2] | ¹³C | CH₂ | ~27 | Triplet |
| ¹H | CH₂ | ~1.4 | Singlet (broad) |
Q4: My ¹H NMR spectrum shows broad peaks for the hydroxyl protons. What can I do?
A4: Broadening of hydroxyl (OH) proton signals is common and can be due to several factors, including chemical exchange with residual water in the solvent or intermolecular hydrogen bonding. To confirm the OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The OH peak should diminish or disappear due to deuterium (B1214612) exchange.
Q5: I see unexpected signals in my spectrum that do not correspond to this compound or cyclohexanone. What could they be?
A5: These could be impurities from the synthesis or residual solvents. Common impurities from the synthesis of cyclohexanone (a precursor) could include unreacted starting materials or byproducts. It is also crucial to use high-purity deuterated solvents, as contaminants in the solvent are a frequent source of extraneous peaks.[3]
Troubleshooting Guides
Issue 1: Predominant Cyclohexanone Signals in the NMR Spectrum
-
Symptom: The ¹³C NMR spectrum shows a strong signal around 212 ppm, and the ¹H NMR spectrum shows multiplets around 2.3 ppm, characteristic of cyclohexanone. Signals for this compound are weak or absent.
-
Cause: The equilibrium between this compound and cyclohexanone favors the ketone form in the chosen NMR solvent. Non-polar, aprotic solvents like CDCl₃ will favor cyclohexanone.
-
Solution:
-
Change Solvent: Re-prepare the sample in a polar, protic solvent like D₂O or a mixture such as Acetone-d₆/D₂O.
-
Add Water: If using an organic solvent, add a small amount of D₂O to the NMR tube to shift the equilibrium towards the diol.
-
Low Temperature: Acquire the spectrum at a lower temperature (e.g., 273 K or below) to potentially slow down the interconversion and stabilize the diol.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanone
This protocol is adapted for the preparation of a sample for NMR analysis, where complete isolation of the pure solid may not be necessary if the equilibrium is intentionally studied.
Materials:
-
Cyclohexanone
-
Deuterium oxide (D₂O)
-
Anhydrous magnesium sulfate (B86663) (optional, for drying)
-
NMR tube
Procedure:
-
Direct Hydration in NMR Tube: For a qualitative analysis of the equilibrium, add approximately 10-20 mg of cyclohexanone to a clean, dry NMR tube.
-
Add approximately 0.6 mL of D₂O.
-
Cap the tube and shake vigorously to mix. The solubility of cyclohexanone in water is limited, so a homogeneous solution may not be fully achieved, but an equilibrium will be established in the aqueous phase.
-
Allow the sample to equilibrate for at least 30 minutes at room temperature before acquiring the NMR spectrum.
-
For a higher concentration of the diol: If a higher concentration is desired, the reaction can be performed on a larger scale in a round-bottom flask with gentle heating (e.g., 40-50 °C) in D₂O to increase the rate of hydration. An aliquot of this solution can then be transferred to an NMR tube.
Purification Notes:
-
Pure this compound is a white crystalline solid that is unstable and readily dehydrates back to cyclohexanone.
-
If isolation is attempted, it should be done at low temperatures. After reaction in water, the solution can be cooled to induce crystallization. The crystals should be filtered quickly in a cold environment and dried under a gentle stream of dry nitrogen or in a desiccator over a mild desiccant.
-
Due to its instability, it is often more practical to generate and study this compound in situ in the NMR tube.
Protocol 2: NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of your analyte (if a solid) directly into a small, clean, and dry vial. For liquids like cyclohexanone, use a microliter syringe to dispense 5-10 µL.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated NMR solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtering: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, dry NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
Visualizations
Caption: Equilibrium between this compound and Cyclohexanone.
Caption: Workflow for troubleshooting unexpected NMR peaks.
Caption: Workflow for preparing an NMR sample.
References
"preventing dehydration of Cyclohexane-1,1-diol to cyclohexanone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexane-1,1-diol. The primary focus is on preventing its dehydration to cyclohexanone (B45756), a common challenge during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound converting to cyclohexanone?
A1: this compound is a geminal diol, a type of organic compound that is often in equilibrium with its corresponding ketone (cyclohexanone) and water. This conversion is a dehydration reaction. The stability of the diol is influenced by several factors, and the equilibrium can shift towards the ketone under certain conditions, particularly in the presence of acid catalysts.[1][2]
Q2: What are the primary factors that promote the dehydration of this compound?
A2: The primary factors that can induce the dehydration of this compound to cyclohexanone include:
-
Presence of Acids: Both Brønsted and Lewis acids can catalyze the dehydration process.[1][3]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the dehydration reaction to occur.
-
Presence of Water-Scavenging Agents: While seemingly counterintuitive, in a closed system at equilibrium, removing water can drive the reaction towards the formation of cyclohexanone according to Le Chatelier's principle.
-
Solvent Effects: The choice of solvent can influence the stability of the diol. Protic solvents may participate in proton transfer, facilitating dehydration.
Q3: How can I monitor the dehydration of this compound in my sample?
A3: Several analytical techniques can be employed to monitor the conversion of this compound to cyclohexanone:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the diol and the ketone by their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1715 cm⁻¹ is a clear indicator of cyclohexanone formation. The disappearance of the broad O-H stretch of the diol is also indicative.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the volatile cyclohexanone from the less volatile diol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the relative amounts of the diol and ketone in a sample.
Troubleshooting Guides
Issue 1: Spontaneous formation of cyclohexanone in stored this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic residue from synthesis | Neutralize the sample with a mild, non-reactive base (e.g., a dilute solution of sodium bicarbonate), followed by removal of the base and any salts. | Prevents acid-catalyzed dehydration during storage. |
| Inappropriate storage temperature | Store the compound at low temperatures (e.g., in a refrigerator or freezer). | Reduces the rate of dehydration. |
| Hygroscopic nature of the compound | Store in a desiccator over a neutral drying agent (e.g., anhydrous sodium sulfate). | Minimizes water absorption which can facilitate proton transfer. |
Issue 2: Dehydration occurs during an experimental reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic reaction conditions | If possible, perform the reaction under neutral or slightly basic conditions. If an acid is required, use the mildest acid possible and the lowest effective concentration. | Minimizes the catalytic effect of acid on dehydration. |
| High reaction temperature | Conduct the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. | Reduces the thermal energy available for the dehydration side reaction. |
| Incompatible solvent | Use a non-polar, aprotic solvent to reduce the possibility of proton transfer that can facilitate dehydration. | Creates a less favorable environment for the dehydration mechanism. |
Experimental Protocols
Protocol 1: Neutralization and Storage of this compound
-
Dissolution: Dissolve the this compound sample in a suitable organic solvent in which it is stable (e.g., diethyl ether or dichloromethane).
-
Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separation: Separate the organic layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the organic layer over a neutral drying agent like anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Visualization of Dehydration and Prevention
The following diagram illustrates the equilibrium between this compound and cyclohexanone, and highlights the key factors that can be controlled to prevent dehydration.
Caption: Factors influencing the equilibrium between this compound and cyclohexanone.
References
"scale-up considerations for Cyclohexane-1,1-diol production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Cyclohexane-1,1-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and isolation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Crystalline Product | The equilibrium between cyclohexanone (B45756) and this compound heavily favors the ketone starting material in aqueous solution.[1][2][3][4] | - Ensure a large molar excess of water is used to shift the equilibrium towards the diol. - Lower the crystallization temperature significantly (e.g., -20°C to -78°C) to decrease the solubility of the diol and promote precipitation. - Consider using a co-solvent system that may favor diol stability and crystallization. |
| Product Decomposes Upon Drying | This compound is a geminal diol and is prone to dehydration back to cyclohexanone and water, especially with heating or under vacuum.[1][4] | - Avoid drying the product with heat. - Dry the isolated crystals under a stream of dry, cool inert gas (e.g., nitrogen or argon). - If using a vacuum desiccator, ensure it is at or below room temperature. |
| Isolated Product is an Oil, Not a Solid | The product may be an impure mixture of this compound and unreacted cyclohexanone, preventing crystallization. | - Improve the purification method. Attempt recrystallization from a non-polar solvent at low temperatures. - Confirm the presence of the diol using analytical techniques like NMR spectroscopy in a dry, aprotic solvent. |
| Reaction is Slow to Reach Equilibrium | While the hydration of ketones is often rapid, insufficient catalysis can slow the process at a larger scale. | - Use a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to accelerate the attainment of equilibrium. Note that the catalyst does not change the position of the equilibrium.[1][4] |
| Product Contaminated with Starting Material | Incomplete conversion and the unfavorable equilibrium position mean that unreacted cyclohexanone will likely be present. | - Wash the crystalline product with a cold, non-polar solvent in which cyclohexanone is soluble but the diol is not. - Multiple recrystallizations at low temperatures may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Due to the unfavorable equilibrium for the hydration of ketones like cyclohexanone, the yield of isolated this compound is expected to be low.[3][4] For comparison, the equilibrium for acetone (B3395972) hydration results in less than 1% of the gem-diol form.[4] Success in isolating this compound relies heavily on effectively shifting the equilibrium and careful crystallization of the product from the reaction mixture.
Q2: Can I improve the yield by using a different catalyst?
A2: The hydration of cyclohexanone can be catalyzed by either acid or base.[1][4] A catalyst will increase the rate at which equilibrium is reached but will not change the final equilibrium position. Therefore, changing the catalyst is unlikely to improve the overall isolated yield.
Q3: What are the optimal conditions for storing this compound?
A3: this compound should be stored in a dry, inert atmosphere at low temperatures (e.g., ≤ 0°C) to minimize decomposition back to cyclohexanone and water.
Q4: How can I confirm the successful synthesis of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable method. In a dry, aprotic solvent (e.g., DMSO-d₆), the hydroxyl protons of the diol should be observable. The carbon spectrum would also show a characteristic peak for the carbon bearing the two hydroxyl groups. It is crucial to use a dry solvent to avoid exchange of the hydroxyl protons with water.
Q5: Are there any stable derivatives of this compound that are easier to handle?
A5: While not directly addressing the production of the diol itself, you could consider forming a ketal by reacting cyclohexanone with a diol like ethylene (B1197577) glycol. Ketals are generally much more stable than geminal diols and can be used to protect the carbonyl group.
Quantitative Data on Ketone Hydration
The table below presents the equilibrium constants (Khyd) for the hydration of various carbonyl compounds to their corresponding geminal diols. This data illustrates the challenge of forming this compound from cyclohexanone, which is expected to have a Khyd similar to or less than that of acetone.
| Carbonyl Compound | Khyd | Favored Species at Equilibrium |
| Formaldehyde | 2 x 10³ | Gem-diol |
| Acetaldehyde | 1.0 | Roughly Equal |
| Acetone | 2 x 10⁻³ | Ketone |
| Cyclohexanone | Not widely reported, but expected to be ≤ 2 x 10⁻³ | Ketone |
Data sourced from multiple chemistry resources.[5]
Experimental Protocol: Synthesis of this compound (Suggested Starting Point)
Disclaimer: This is a hypothetical protocol based on the principles of ketone hydration. The inherent instability of the product makes isolation challenging.
Materials:
-
Cyclohexanone
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Dry ice/acetone bath
-
Anhydrous sodium sulfate
-
Non-polar solvent for washing (e.g., cold hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone and a 20-fold molar excess of deionized water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 mol%).
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Stir the mixture vigorously at 0-5°C for 24 hours to allow it to reach equilibrium.
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After 24 hours, cool the reaction mixture to -78°C using a dry ice/acetone bath to induce crystallization of the this compound.
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Rapidly filter the cold mixture through a pre-chilled Büchner funnel to isolate the solid product.
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Wash the crystals with a small amount of ice-cold hexane (B92381) to remove any residual cyclohexanone.
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Dry the product under a stream of cool, dry nitrogen gas. Avoid heating or placing under a high vacuum.
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Store the final product at low temperature in a desiccator.
Visualizations
References
"identification and removal of impurities in Cyclohexane-1,1-diol"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexane-1,1-diol. It focuses on the identification and removal of common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs): Understanding Impurities in this compound
Q1: What is the primary challenge in obtaining pure this compound?
A1: The primary challenge is the inherent instability of this compound. As a geminal diol (a molecule with two hydroxyl groups on the same carbon), it exists in a chemical equilibrium with its corresponding ketone, cyclohexanone (B45756), and water.[1] Any attempt to remove water during purification can shift the equilibrium back towards the formation of cyclohexanone, making the isolation of the pure diol difficult.[1]
Q2: What are the most common impurities I should expect in my sample of this compound?
A2: Impurities in this compound typically originate from the starting material used for its synthesis, which is cyclohexanone. The most common impurities include:
-
Cyclohexanone: Due to the equilibrium, cyclohexanone is always present and is the most significant component to consider.[1]
-
Unreacted Starting Materials: If cyclohexanone is produced from cyclohexane (B81311) oxidation, residual cyclohexane and cyclohexanol (B46403) may be present.[2][3]
-
Synthesis Byproducts: The production of cyclohexanone can introduce a variety of byproducts, such as other aldehydes (e.g., pentanal, hexanal), ketones (e.g., 2-cyclohexenone, methylcyclopentanones), carboxylic acids, and esters.[2][4]
-
Excess Water: As water is used to hydrate (B1144303) cyclohexanone, excess residual water is a common impurity.[5]
Q3: Can this compound degrade during storage?
A3: Yes. Due to its instability, this compound can slowly dehydrate and revert to cyclohexanone and water upon storage, especially if exposed to heat or non-neutral pH conditions. Proper storage at low temperatures is recommended to maintain its integrity.
Troubleshooting Guide: Impurity Identification
Q4: My NMR spectrum looks complex. How can I identify impurities?
A4: A complex NMR spectrum is common due to the equilibrium with cyclohexanone.
-
Identify Key Peaks: First, identify the characteristic peaks for this compound and cyclohexanone.
-
Use Quantitative ¹H NMR (qNMR): For purity assessment, qNMR is a highly accurate technique.[6] By integrating the signals from your compound against a certified internal standard, you can quantify its purity and the relative amounts of major impurities like cyclohexanone.[6]
-
Look for Minor Peaks: Small, sharp peaks could indicate aldehydes, while broader peaks might suggest carboxylic acids. Consult spectral databases for chemical shifts of suspected impurities.
Q5: I need to use gas chromatography (GC), but I'm concerned about thermal degradation. What should I do?
A5: Your concern is valid. This compound is thermally labile and can dehydrate to cyclohexanone in a hot GC inlet.
-
Derivatization: To analyze the diol directly, consider derivatization (e.g., silylation) to form a more thermally stable compound before injection.
-
Analyze for Precursor Impurities: A more common approach is to use GC-MS to analyze the volatile impurities present in the source cyclohexanone. This provides an excellent profile of potential contaminants in your diol sample.[7][8] A standard GC-MS protocol can effectively separate and identify aldehydes, esters, and other byproducts.[9]
Q6: What is the best liquid chromatography (HPLC) method for analyzing this compound and its polar impurities?
A6: Due to the polar nature of diols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase (RP) chromatography.[10]
-
HILIC Method: A HILIC column with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer will provide good retention and separation of polar analytes like diols and small organic acids.[10]
-
Reverse-Phase Method: If using RP-HPLC, an aqueous mobile phase with a polar embedded or end-capped C18 column can be used. However, retention of the highly polar diol may be minimal.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Category | Specific Examples | Probable Source | Recommended Analytical Technique(s) |
| Equilibrium Component | Cyclohexanone | Inherent equilibrium with the diol | ¹H NMR, FTIR, HPLC |
| Synthesis Precursors | Cyclohexanol, Cyclohexane | Incomplete reaction/purification | GC-MS, ¹H NMR |
| Aldehydes & Ketones | Pentanal, Hexanal, 2-Cyclohexenone | Side reactions in cyclohexanone synthesis | GC-MS, HPLC (with derivatization) |
| Acids & Esters | Formic Acid, Caproic Acid | Oxidation byproducts | LC-MS, GC-MS (after esterification) |
| Solvents | Water, Organic Solvents | Reaction medium, purification steps | Karl Fischer Titration (for water), GC-MS |
Troubleshooting Guide: Impurity Removal
Q7: My primary impurity is the starting material, cyclohexanone. How can I shift the equilibrium to favor the diol and purify it?
A7: To favor the diol, you need to ensure the presence of water and remove cyclohexanone.
-
Aqueous Recrystallization: Attempt recrystallization from a solvent system containing water. The low solubility of the diol in a cold organic/aqueous mixture may allow it to crystallize out, leaving cyclohexanone in the mother liquor.
-
Low-Temperature Chromatography: Column chromatography performed at low temperatures with a hydrated silica (B1680970) gel and a suitable solvent system can separate the more polar diol from the less polar ketone.
Q8: I am attempting to purify this compound by recrystallization, but it keeps turning back into an oil. What is happening?
A8: This "oiling out" is common when a compound's melting point is lower than the boiling point of the solvent or when impurities prevent a stable crystal lattice from forming.
-
Change Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[11] Experiment with different solvent mixtures. For a polar diol, consider ethyl acetate, acetone, or mixtures with a non-polar solvent like hexane. A procedure for a related compound, trans-cyclohexane-1,2-diol, successfully uses ethyl acetate.[12]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can trap impurities and prevent proper crystal formation.[13][14]
-
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[11]
Q9: Can I use distillation to purify this compound?
A9: Direct distillation is not recommended for this compound itself due to its thermal instability. However, distillation is an excellent method for purifying the cyclohexanone starting material before hydration.[4][15] Purifying the precursor is a critical step to ensure a cleaner final product.
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Effective for removing moderate to high levels of impurities; scalable. | Can be time-consuming; risk of "oiling out"; may not remove impurities with similar solubility. | Cyclohexanone, less polar byproducts. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution; can separate closely related compounds. | Can be solvent-intensive; may require optimization; potential for product degradation on the column. | Structurally similar impurities (e.g., other diols, cyclohexanol). |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases. | Good for initial cleanup of crude product. | Not a high-resolution technique; requires immiscible solvents. | Water-soluble impurities (acids, salts) from the cyclohexanone precursor.[4] |
| Distillation | Separation based on differences in boiling points. | Excellent for purifying volatile liquids. | Not suitable for thermally unstable compounds like this compound. | Volatile and non-volatile impurities from the cyclohexanone precursor.[2] |
Experimental Protocols & Visualizations
Logical Workflow: Synthesis and Impurity Relationship
The following diagram illustrates the origin of impurities in a typical this compound sample.
Caption: Origin of impurities in this compound.
Experimental Workflow: Identification and Purification
This workflow outlines a general procedure for purifying and analyzing a crude sample of this compound.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - Google Patents [patents.google.com]
- 5. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Restek - Chromatograms [restek.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
"long-term storage and stability of Cyclohexane-1,1-diol"
Welcome to the Technical Support Center for Cyclohexane-1,1-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a geminal diol, an organic compound with two hydroxyl (-OH) groups attached to the same carbon atom. Geminal diols are characteristically unstable and exist in a reversible equilibrium with their corresponding ketone (in this case, cyclohexanone) and water.[1][2] This inherent instability, primarily driven by the energetically favorable formation of a carbonyl group, makes understanding its storage and handling critical to ensure the integrity of experimental results.[1][2] The equilibrium can be influenced by factors such as steric hindrance and the presence of intramolecular hydrogen bonding.[1]
Q2: What is the primary degradation pathway for this compound?
The principal degradation pathway for this compound is dehydration, a chemical reaction that involves the loss of a water molecule to form cyclohexanone (B45756). This is a reversible reaction, and the equilibrium between the diol and the ketone can be influenced by the presence of water and the storage conditions.
Q3: What are the recommended long-term storage conditions for this compound?
To minimize degradation and prolong shelf life, this compound should be stored in a cool, dry environment. Based on general guidelines for unstable chemical compounds, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of the dehydration reaction. |
| Humidity | Low humidity, store with a desiccant | Minimizes the presence of water, which can shift the equilibrium towards the diol but also potentially participate in other degradation reactions. A dry environment helps maintain the compound's stability. |
| Light | Protect from light, store in an amber vial | To prevent potential photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation, which can be a secondary degradation pathway. |
Q4: How can I assess the purity and stability of my this compound sample?
The purity and stability of this compound can be monitored by quantifying the amount of its primary degradation product, cyclohexanone. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the equilibrium between the diol and the ketone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
Problem 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound to cyclohexanone.
-
Solution:
-
Verify Purity: Immediately before use, verify the purity of your this compound sample using a validated analytical method (see Experimental Protocols section).
-
Fresh Samples: Use freshly prepared solutions of this compound for your experiments whenever possible.
-
Controlled Environment: Perform experiments in a controlled environment with minimal exposure to heat, light, and moisture.
-
Problem 2: Difficulty in obtaining a pure sample of this compound.
-
Possible Cause: The equilibrium between this compound and cyclohexanone makes complete isolation challenging. Common impurities may also be present from the synthesis process.
-
Solution:
-
Purification: Recrystallization from a suitable solvent system can be employed to purify the compound. The choice of solvent should favor the crystallization of the diol while leaving cyclohexanone and other impurities in the solution.
-
Synthesis Check: If synthesizing in-house, ensure that the reaction conditions and purification steps are optimized to minimize the formation of byproducts.
-
Problem 3: Poor peak separation between this compound and cyclohexanone in chromatographic analysis.
-
Possible Cause: Inadequate chromatographic conditions.
-
Solution:
-
GC-MS:
-
Column Selection: Use a polar stationary phase column for better separation of the polar diol from the less polar ketone.
-
Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve resolution.[3]
-
Derivatization: Consider derivatizing the hydroxyl groups of the diol with a silylating agent to increase its volatility and change its retention time, leading to better separation from the ketone.[3]
-
-
HPLC:
-
Column and Mobile Phase: Utilize a reversed-phase HPLC method. The mobile phase can be a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid.[4] Adjusting the gradient and mobile phase composition can optimize separation.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound using GC-MS
This protocol outlines a method to quantify the amount of cyclohexanone present as a degradation product in a sample of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and dilute to the mark.
- Prepare a series of calibration standards of cyclohexanone in the same solvent.
2. GC-MS Conditions:
- GC System: Agilent 8890 GC system (or equivalent).
- Column: HP-5MS UI column (or a similar non-polar column, though a polar column is recommended for better separation).[3]
- Inlet Temperature: 250°C.
- Oven Program: Start at 33°C, hold for 2 minutes, then ramp at 26°C/min to 150°C.[3] (Note: This is a starting point and may need optimization).
- Carrier Gas: Helium.
- MSD: Agilent 5977B GC/MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- Scan Range: m/z 35-350.
3. Data Analysis:
- Identify the peaks for cyclohexanone and this compound based on their retention times and mass spectra.
- Quantify the amount of cyclohexanone in the sample by comparing its peak area to the calibration curve.
- The percentage of degradation can be calculated based on the initial amount of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
1. Stress Conditions:
- Acidic Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time.
- Basic Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified time.
- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C).
- Photostability: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control sample should be stored under the same conditions but protected from light.[8]
2. Analysis:
- At specified time points, withdraw samples from each stress condition.
- Neutralize acidic and basic samples before analysis.
- Analyze the samples using the validated GC-MS or HPLC method to identify and quantify the degradation products.
Visualizations
Diagram 1: Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Diagram 2: this compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
Validation & Comparative
A Comparative Analysis of Geminal Diol Stability: Cyclic vs. Acyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
The reversible hydration of a carbonyl group to form a geminal diol is a fundamental reaction in organic chemistry with significant implications in biological systems and drug design. While generally thermodynamically unfavorable for simple acyclic ketones, the stability of the resulting geminal diol can be dramatically influenced by the molecular structure. This guide provides a comparative analysis of the stability of geminal diols derived from cyclic and acyclic ketones, supported by quantitative experimental data and detailed methodologies.
Introduction
The equilibrium between a ketone and its corresponding geminal diol in an aqueous solution is a dynamic process. For most simple acyclic ketones, the equilibrium lies heavily in favor of the ketone. However, in cyclic systems, particularly in strained rings, the formation of a geminal diol can be surprisingly favorable. This enhanced stability is primarily attributed to the release of ring strain when the carbonyl carbon rehybridizes from sp² (with an ideal bond angle of 120°) to sp³ (with an ideal bond angle of 109.5°). In small rings where the internal angles are significantly compressed, this change in hybridization provides a powerful thermodynamic driving force for hydration.
Quantitative Comparison of Hydration Equilibrium Constants
The stability of a geminal diol is quantified by the hydration equilibrium constant (Khyd), where a larger value indicates a greater preference for the diol form. The following table summarizes the Khyd values for representative acyclic and cyclic ketones, determined by nuclear magnetic resonance (NMR) spectroscopy.
| Compound | Structure | Type | Hydration Equilibrium Constant (Khyd) at 25°C | Reference |
| Acetone | CH₃COCH₃ | Acyclic | 1.4 x 10⁻³ | [1] |
| 2-Butanone (B6335102) | CH₃COC₂H₅ | Acyclic | Not readily available, but expected to be < 1.4 x 10⁻³ | |
| Cyclobutanone | (CH₂)₃CO | Cyclic | 4.13 | [1] |
| Cyclopentanone | (CH₂)₄CO | Cyclic | 4.59 x 10⁻² | [1] |
Analysis of the Data:
The data clearly illustrates the profound impact of ring strain on geminal diol stability.
-
Cyclic Ketones: Cyclobutanone, with significant angle strain in its four-membered ring, exhibits a Khyd value greater than 1, signifying that the geminal diol is the favored species at equilibrium.[2] Cyclopentanone, having less ring strain than cyclobutanone, has a correspondingly smaller Khyd value, yet it is still significantly more hydrated than its acyclic counterparts.
Factors Influencing Geminal Diol Stability
The equilibrium position for geminal diol formation is a balance of several factors:
-
Ring Strain: As demonstrated by the quantitative data, the release of angle strain in small cyclic ketones is a dominant factor favoring geminal diol formation.
-
Steric Hindrance: Bulky substituents around the carbonyl carbon disfavor the formation of the sp³-hybridized geminal diol due to increased steric crowding.
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and stabilize the geminal diol, thus favoring its formation. Conversely, electron-donating groups stabilize the carbonyl and disfavor hydration.
-
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can stabilize the geminal diol structure.
Visualizing the Equilibrium and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts.
Caption: Equilibrium of Acyclic vs. Cyclic Ketone Hydration.
Caption: Experimental Workflow for Khyd Determination by NMR.
Experimental Protocols
The determination of hydration equilibrium constants is crucial for understanding the stability of geminal diols. The following are generalized protocols for the two most common methods.
Determination of Khyd by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: This method relies on the fact that the protons (or carbons) in the ketone and the corresponding geminal diol are in different chemical environments and thus give rise to distinct signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the molar ratio of the two species at equilibrium.
Protocol:
-
Sample Preparation: A solution of the ketone of interest is prepared in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to the desired concentration. A known concentration of an internal standard (e.g., tert-butanol) can be added for precise quantification, though for a simple ratio, it is not strictly necessary.
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired at a constant, controlled temperature (e.g., 25°C). It is important to allow the solution to reach equilibrium before acquiring the spectrum.
-
Spectral Analysis:
-
Identify the characteristic signals for the ketone and the geminal diol. For example, the α-protons of the ketone will have a different chemical shift than the corresponding protons in the diol.
-
Carefully integrate the area under the respective signals.
-
-
Calculation of Khyd: The equilibrium constant is calculated using the following formula: Khyd = [Geminal Diol] / [Ketone] = (Integral of Diol Signal / Number of Protons) / (Integral of Ketone Signal / Number of Protons)
Determination of Khyd by UV-Visible Spectroscopy
Principle: This method is based on the strong absorbance of the carbonyl group (n→π* transition) in the UV region (typically 270-300 nm), where the corresponding geminal diol is transparent. The concentration of the ketone at equilibrium can be determined using the Beer-Lambert law.
Protocol:
-
Determination of Molar Absorptivity (ε): The molar absorptivity of the pure ketone is determined in a non-aqueous solvent where hydration is negligible (e.g., cyclohexane).
-
Sample Preparation: A solution of the ketone is prepared in an aqueous buffer of known pH.
-
UV-Vis Measurement: The absorbance of the aqueous solution is measured at the λmax of the carbonyl group.
-
Calculation of Khyd:
-
The concentration of the unhydrated ketone at equilibrium is calculated using the Beer-Lambert law (A = εbc), where A is the measured absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration of the ketone.
-
The concentration of the geminal diol is determined by subtracting the equilibrium concentration of the ketone from the initial total concentration of the ketone.
-
Khyd is then calculated as [Geminal Diol] / [Ketone].
-
Conclusion
The stability of geminal diols is significantly greater in cyclic systems, particularly those with high ring strain, compared to their acyclic analogs. This is quantitatively demonstrated by the orders of magnitude difference in their hydration equilibrium constants. The relief of angle strain upon rehybridization of the carbonyl carbon from sp² to sp³ provides a strong thermodynamic driving force for the formation of cyclic geminal diols. For researchers in drug development and related scientific fields, understanding these fundamental principles of structural stability is critical for predicting molecular behavior in aqueous environments and for the rational design of molecules with desired properties.
References
A Comparative Guide to the Reactivity of Cyclohexanone and Cyclohexane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclohexanone (B45756) and its hydrated form, cyclohexane-1,1-diol. The discussion is supported by experimental data, detailed protocols for key reactions, and visualizations of the underlying chemical principles and workflows.
Introduction: The Ketone-Hydrate Equilibrium
Cyclohexanone is a cyclic ketone widely used as an industrial solvent and a key intermediate in the synthesis of polymers like nylon.[1] Its reactivity is dominated by the electrophilic carbonyl group (C=O). This compound, a geminal diol (or gem-diol), is the hydrate (B1144303) of cyclohexanone, formed by the addition of water across the carbonyl double bond.
The crucial point governing the relationship between these two compounds is that they exist in a reversible equilibrium in aqueous solutions.[2][3]
Caption: Ketone-Hydrate Equilibrium and Major Reaction Pathways.
For most simple ketones, including cyclohexanone, the equilibrium constant (Keq) for hydration is significantly less than 1, heavily favoring the ketone form.[2] This is due to the stabilizing effect of the electron-donating alkyl groups on the carbonyl carbon.[3] The equilibrium constant for the hydration of acetone, a similar ketone, is approximately 10⁻³.[2] Consequently, this compound is generally an unstable, transient species that cannot be easily isolated.[1] Its reactivity is intrinsically linked to that of cyclohexanone; any reaction that consumes cyclohexanone will, by Le Châtelier's principle, shift the equilibrium to the left, causing the diol to dehydrate.
Therefore, this guide will focus on the characteristic reactions of cyclohexanone, which represent the observable reactivity of the equilibrated system.
Comparative Reactivity in Key Chemical Transformations
The reactivity of the cyclohexanone/cyclohexane-1,1-diol system is best understood by examining the performance of cyclohexanone in fundamental organic reactions.
Oxidation Reactions
Cyclohexanone can be oxidized by strong oxidizing agents, which typically involves the cleavage of a carbon-carbon bond in the ring. A primary industrial application is its oxidation to adipic acid, a precursor to Nylon 6,6.[4] The gem-diol form is not directly oxidized; it must first dehydrate to the ketone to react.
Table 1: Catalytic Oxidation of Cyclohexanone to Adipic Acid
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Adipic Acid Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Mn(acac)₂ / NHPI | O₂ | Acetic Acid | 100 | 6 | 99 | 64 | [5] |
| Co²⁺/Mn²⁺ / Isopentyl Nitrite | O₂ | Acetic Acid | 60 | 2 | >95 | ~75 | [4][6] |
| Iron Oxides / Mesoporous Carbon | H₂O₂ | Water | 80 | 8 | 93 | 87 | [5] |
| Keggin-type Polyoxometalates | O₂ | H₂O/AcOH | 70 | - | 65 | 65 |[5] |
Note: NHPI = N-hydroxyphthalimide; acac = acetylacetonate.
Experimental Protocol: Oxidation of Cyclohexanone with Potassium Permanganate (B83412) [7]
-
Reactant Preparation: In a 50 mL Erlenmeyer flask, combine 0.245 g (0.0025 moles) of cyclohexanone with a solution of 0.790 g (0.0050 moles) of potassium permanganate (KMnO₄) dissolved in 15 mL of deionized water.
-
Basification: Add 3 drops of 10% aqueous sodium hydroxide (B78521) (NaOH) to make the solution slightly basic.
-
Initial Reaction: Gently stir the solution at room temperature for 10 minutes.
-
Heating: Place the flask in a boiling water bath for 20 minutes. Every 5 minutes, check for the presence of permanganate by spotting a drop of the reaction mixture onto filter paper. A purple ring indicates remaining KMnO₄.
-
Quenching: If permanganate persists after 20 minutes, add a small amount of solid sodium bisulfite until the purple color disappears.
-
Filtration: Filter the mixture to remove the solid manganese(IV) oxide (MnO₂). Wash the solid with 2 mL of hot water and collect the combined filtrate.
-
Concentration & Precipitation: Transfer the filtrate to a small beaker and concentrate the volume to approximately 5 mL by gentle heating.
-
Acidification: Cool the solution and carefully add concentrated (12 M) hydrochloric acid (HCl) dropwise until the solution is acidic to litmus (B1172312) paper. Add an additional 10 drops of excess HCl to ensure complete precipitation of adipic acid.
-
Isolation: Cool the solution in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
Caption: Experimental Workflow for Adipic Acid Synthesis.
Reduction Reactions
Cyclohexanone is readily reduced to the corresponding secondary alcohol, cyclohexanol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective.[8][9] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Again, the diol is not the reactive species in this transformation.
Experimental Protocol: Reduction of Cyclohexanone with Sodium Borohydride [8]
-
Reactant Preparation: In a large test tube, add 2 mL of cyclohexanone to 5 mL of methanol. Cool the test tube in an ice bath.
-
Reducing Agent Addition: In small portions, carefully add 0.25 g of sodium borohydride (NaBH₄) to the chilled cyclohexanone solution. (Note: Vigorous bubbling may occur).
-
Reaction: After the addition is complete and the initial vigorous reaction has subsided, remove the test tube from the ice bath and let it stand at room temperature for 10 minutes.
-
Hydrolysis: Carefully add 5 mL of 3 M aqueous sodium hydroxide (NaOH) solution to the reaction mixture.
-
Extraction: Add 4 mL of distilled water. The product, cyclohexanol, should separate as a clear upper layer. Using a Pasteur pipette, transfer the product layer to a clean, dry test tube.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the product to remove any residual water.
-
Characterization: Decant the dried liquid product. The product can be characterized using IR spectroscopy, noting the disappearance of the C=O stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Aldol Condensation
In the presence of a base, cyclohexanone can act as both a nucleophile (after deprotonation at the α-carbon to form an enolate) and an electrophile, leading to a self-aldol condensation.[10][11] This reaction is a powerful tool for forming carbon-carbon bonds.
Table 2: Aldol Condensation of Cyclohexanone with Furfural [11]
| Catalyst | Temp. (°C) | Molar Ratio (Cyclohexanone:Furfural) | Furfural Conversion (%) |
|---|---|---|---|
| Mg/Al Mixed Oxide | 80 | 5:1 | ~95 |
| Sodium Hydroxide | (Typical) | (Varies) | (High) |
Experimental Protocol: Base-Catalyzed Aldol Condensation [12][13]
-
Catalyst Solution: In a 25 mL Erlenmeyer flask, prepare a solution of 4 mL of 95% ethanol (B145695) and 3 mL of 2 M aqueous sodium hydroxide (NaOH).
-
Reactant Addition: To the stirred catalyst solution, add 0.98 g (0.01 moles) of cyclohexanone and an equimolar amount of an aldehyde partner (e.g., benzaldehyde, 1.06 g).
-
Reaction: Stir the solution vigorously at room temperature for 15 minutes. If a precipitate does not form, gently heat the mixture over a steam bath for an additional 10-15 minutes.
-
Isolation: Once precipitation is complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the product sequentially with small portions of chilled 95% ethanol, 4% acetic acid in ethanol, and finally 95% ethanol to remove unreacted starting materials and residual base.
-
Drying & Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol).
Caption: Mechanism of the Base-Catalyzed Aldol Condensation.
Conclusion
The comparative reactivity of this compound and cyclohexanone is fundamentally a study of the ketone-hydrate equilibrium.
-
Cyclohexanone is the thermodynamically favored and kinetically reactive species. Its chemistry is characteristic of cyclic ketones, readily undergoing oxidation, reduction, and base-catalyzed condensation reactions at the carbonyl group or the adjacent α-carbons.
-
This compound is the unstable hydrate of cyclohexanone. In aqueous media, it exists in a rapid equilibrium that lies heavily in favor of the ketone. It does not have distinct, isolable reactivity; instead, it serves as a transient, hydrated reservoir that reverts to cyclohexanone to undergo further reactions.
For professionals in research and drug development, it is critical to recognize that while both forms may be present in an aqueous system, the observable and synthetically useful reactions are those of cyclohexanone . The presence of water and the position of the ketone-hydrate equilibrium can influence reaction kinetics but do not fundamentally change the types of transformations the molecule will undergo.
References
- 1. quora.com [quora.com]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 12. amherst.edu [amherst.edu]
- 13. webassign.net [webassign.net]
A Comparative Guide to the Validation of Cyclohexane-1,1-diol Crystal Structure: X-ray Diffraction and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. This guide provides a comprehensive comparison of X-ray diffraction for the validation of the crystal structure of Cyclohexane-1,1-diol, a key organic compound, and presents alternative techniques with supporting data and detailed experimental protocols.
X-ray crystallography remains the gold standard for determining the atomic and molecular structure of crystalline materials.[1] It provides detailed information about molecular conformation, packing, and hydrogen bonding within the crystal lattice.[2][3] This guide will use the closely related symmetric diol, [1,1′-Bicyclohexane]-1,1′-diol, as a practical example to illustrate the data and procedures involved in X-ray diffraction analysis, due to the availability of detailed published crystallographic data for this compound.
Comparative Analysis of Crystal Structure Determination Methods
While single-crystal X-ray diffraction (SCXRD) is a powerful and widely used technique, other methods offer complementary or advantageous capabilities for specific applications.[4][5] The following table provides a comparative overview of X-ray diffraction, neutron diffraction, and electron diffraction.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Neutron Diffraction | Electron Diffraction (ED) |
| Interaction | X-rays interact with the electron clouds of atoms. Scattering is proportional to the atomic number.[6][7] | Neutrons interact with the atomic nuclei.[2][7] | Electrons interact with both the electron cloud and the atomic nucleus.[5][8] |
| Hydrogen Atom Localization | Difficult, especially in the presence of heavy atoms, as hydrogen has only one electron.[6] | Excellent for accurately locating hydrogen atoms due to the significant neutron scattering cross-section of hydrogen (and deuterium).[2][6][7] | Can be used to reveal hydrogen positions.[5] |
| Crystal Size Requirement | Typically requires single crystals of sufficient size (micrometer to millimeter range).[4][8] | Requires large single crystals (upwards of 1 mm³) due to the weak interaction of neutrons with matter.[6] | Ideal for studying very small, nanosized crystals that are unsuitable for SCXRD.[5][9] |
| Radiation Damage | Can cause radiation damage to sensitive samples like proteins and some organic compounds.[8] | Generally non-destructive, allowing for longer exposure times.[8] | Can cause significant sample damage, limiting exposure times.[5][8] |
| Sample Environment | Experiments are often conducted in air or under controlled atmospheric conditions.[8] | Allows for complex sample environments such as cryostats, furnaces, and pressure cells.[8] | Requires a high vacuum to prevent electron scattering by gas molecules.[8] |
| Data Collection Time | Relatively fast with modern diffractometers. | Longer data collection times are often necessary due to weaker scattering.[7] | Automated techniques like Automated Electron Diffraction Tomography (ADT) and Rotation Electron Diffraction (RED) have made data collection faster.[5] |
Experimental Protocol: Single-Crystal X-ray Diffraction of [1,1′-Bicyclohexane]-1,1′-diol
The following protocol is based on the successful structure determination of [1,1′-Bicyclohexane]-1,1′-diol, a close structural analog of this compound.
I. Synthesis and Crystallization
-
Synthesis: The title compound was synthesized from cyclohexanone (B45756) following a published procedure.[10]
-
Crystallization: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in tetrahydrofuran (B95107) (THF) at room temperature.[10]
II. Data Collection
-
Instrument: A Bruker APEXII CCD area-detector diffractometer was used for data collection.[11]
-
X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: Data was collected at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.
-
Data Collection Strategy: A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.
-
Software: The APEX2 and SAINT software suites were used for data collection and integration.[10]
III. Structure Solution and Refinement
-
Structure Solution: The structure was solved by direct methods using the SHELXS97 program.[10]
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[10]
-
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. Hydroxyl hydrogen atoms were located in a difference Fourier map and refined with appropriate constraints.[11]
-
Validation: The final structure was validated using the checkCIF/PLATON service.[10]
Crystallographic Data for [1,1′-Bicyclohexane]-1,1′-diol
The following table summarizes the key crystallographic data and refinement details for [1,1′-Bicyclohexane]-1,1′-diol.
| Parameter | Value[11] |
| Chemical Formula | C₁₂H₂₂O₂ |
| Formula Weight | 198.29 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2345 (3) |
| b (Å) | 10.3456 (5) |
| c (Å) | 17.5678 (8) |
| α (°) | 85.123 (2) |
| β (°) | 81.567 (2) |
| γ (°) | 86.678 (2) |
| Volume (ų) | 1113.43 (9) |
| Z | 3 |
| Calculated Density (g/cm³) | 0.887 |
| Absorption Coefficient (mm⁻¹) | 0.058 |
| F(000) | 330.0 |
| Reflections Collected | 30730 |
| Independent Reflections | 8498 |
| R_int | 0.024 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.02 |
Experimental Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for validating a crystal structure using single-crystal X-ray diffraction.
Caption: Workflow for Crystal Structure Validation by X-ray Diffraction.
This comprehensive guide provides researchers with the necessary information to understand the validation of the this compound crystal structure through X-ray diffraction and to objectively compare this technique with its alternatives. The detailed protocols and data serve as a valuable resource for planning and executing structural biology and drug development research.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates | MDPI [mdpi.com]
- 7. The difference between neutron diffraction method and X-ray diffraction method - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Gem-Diol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of gem-diols presents a significant analytical challenge due to their inherent instability and equilibrium with their corresponding carbonyl forms. This guide provides a comprehensive framework for the cross-validation of analytical techniques for gem-diol analysis, offering a comparative overview of suitable methods and detailed experimental protocols to ensure data integrity and reliability.
Gem-diols, or geminal diols, are organic compounds with two hydroxyl groups attached to the same carbon atom. They are often present in equilibrium with their corresponding aldehydes or ketones in aqueous environments.[1][2] This equilibrium is a critical factor to consider during the development and validation of analytical methods, as changes in sample preparation or analytical conditions can shift the equilibrium and lead to inaccurate quantification.
Cross-validation of analytical methods is a crucial step to demonstrate the consistency and accuracy of results obtained from different techniques.[3][4] This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of gem-diols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for gem-diol analysis depends on several factors, including the stability of the gem-diol, the complexity of the sample matrix, and the required sensitivity and selectivity. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for gem-diol analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Specificity | Good to excellent, especially with MS detection (LC-MS). Peak purity can be assessed with a Photodiode Array (PDA) detector.[5] | Excellent, with mass spectrometry providing high-confidence identification. | Excellent, provides structural information that confirms the analyte's identity. |
| Linearity (r²) | Typically ≥ 0.995[6] | Typically ≥ 0.998[7] | Excellent, as the signal is directly proportional to the number of nuclei.[8] |
| Range | Wide, typically 80-120% of the expected concentration for assays.[6] | Wide, dependent on the detector and derivatization efficiency.[7] | Wide, with a high dynamic range.[9] |
| Accuracy (% Recovery) | Typically 98-102%[10] | Typically 80-115%[7] | High, as it can be a primary ratio method of measurement.[8] |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%[10] | Intra-day: ≤ 12%; Inter-day: ≤ 11%[7] | High, with low variability. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL, depending on the detector.[10] | Low pg to fg level, highly sensitive.[11] | µM to mM range, generally less sensitive than chromatographic methods.[9] |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL, depending on the detector.[10] | Low pg to fg level.[11] | µM to mM range.[9] |
| Robustness | Good; evaluated by small variations in mobile phase, pH, and temperature.[6] | Good; evaluated by variations in temperature programs and flow rates.[11] | High; less susceptible to matrix effects than chromatography. |
| Throughput | High, especially with modern UHPLC systems. | Moderate to high, depending on the run time and sample preparation. | Lower, due to longer acquisition times for high sensitivity. |
| Derivatization | Generally not required. | Often necessary to improve volatility and thermal stability.[4] | Not required. |
Experimental Protocols
Detailed methodologies are critical for the successful validation and cross-validation of analytical techniques for gem-diol analysis. The following protocols are generalized and should be optimized for the specific gem-diol of interest.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many gem-diols.[12]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent system that stabilizes the gem-diol form. This may require buffering at a specific pH or using a solvent with low water content.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of water (with a suitable buffer to maintain pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of the gem-diol from its corresponding carbonyl form and other impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 25°C) to ensure reproducibility.
-
Detector: A PDA detector can be used to assess peak purity, while a mass spectrometer (MS) provides higher selectivity and sensitivity.
3. Data Analysis:
-
Identify the gem-diol peak based on its retention time compared to a reference standard.
-
Quantify the gem-diol using a calibration curve constructed from a series of standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but often requires derivatization to make the gem-diol volatile and thermally stable.[13]
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in an appropriate organic solvent.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the hydroxyl groups to silyl (B83357) ethers.
-
Heat the mixture at a specific temperature for a defined time to ensure complete derivatization.
-
The derivatized sample is then injected into the GC-MS.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to separate the derivatized gem-diol from other components.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
3. Data Analysis:
-
Identify the derivatized gem-diol peak by its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical reference standard for the analyte.[14][15]
1. Sample Preparation:
-
Accurately weigh the sample and a certified internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent. The choice of solvent is critical to ensure the stability of the gem-diol and to avoid signal overlap.
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.
3. Data Analysis:
-
Integrate the signals corresponding to the gem-diol and the internal standard.
-
Calculate the concentration of the gem-diol using the known concentration of the internal standard and the ratio of the integrals, taking into account the number of protons contributing to each signal.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical techniques for gem-diol analysis.
Caption: Workflow for the analysis and validation of gem-diol analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: Reversible equilibrium between a carbonyl compound and its gem-diol hydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. frontiersin.org [frontiersin.org]
A Comparative Guide to Theoretical vs. Experimental Bond Angles in Cyclohexane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Bond Angles
The bond angles in cyclohexane-1,1-diol are primarily dictated by the stable chair conformation of the cyclohexane (B81311) ring and the steric and electronic influences of the geminal diol group at the C1 position. The C-C-C bond angles within the ring are expected to be slightly larger than the ideal tetrahedral angle of 109.5° to minimize ring strain. The O-C-O bond angle is also anticipated to deviate from the ideal tetrahedral angle due to the electronic repulsion between the oxygen atoms.
| Bond Angle | Theoretical (Predicted) Value (°C) | Experimental (Analogous Systems) Value (°C) |
| C-C-C (in ring) | ~111 | ~111.5 |
| O-C1-O | ~111 | ~111 |
| C2-C1-C6 | ~109.5 | Not Available |
| O-C1-C2 | ~109.5 | Not Available |
Note: The theoretical values are based on computational studies of unsubstituted cyclohexane and related molecules. The experimental value for the C-C-C bond angle is from studies on cyclohexane, and the O-C-O bond angle is from X-ray diffraction data of macrocyclic gem-diols.
Methodologies for Determining Bond Angles
The determination of molecular geometry relies on a synergy between experimental techniques and theoretical calculations. Each approach provides valuable insights into the three-dimensional structure of a molecule.
Experimental Protocols
1. X-ray Crystallography: This is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state.
-
Methodology: A single crystal of the compound is irradiated with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic positions and, consequently, the bond angles can be determined. For a related compound, [1,1′-Bicyclohexane]-1,1′-diol, the cyclohexane moieties were confirmed to adopt chair conformations in the solid state[1][2]. While specific bond angles were not detailed in the available literature, the crystal structure has been solved, indicating that such data is obtainable through this method.
2. Gas-Phase Electron Diffraction (GED): This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions present in the crystalline state.
-
Methodology: A beam of high-energy electrons is passed through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern of concentric rings. The analysis of this pattern provides information about the distances between atoms, from which bond lengths and bond angles can be derived. GED is particularly useful for studying the conformations of flexible molecules like cyclohexane derivatives[3].
Theoretical Protocols
1. Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are used to predict the geometry of a molecule by solving the Schrödinger equation or using electron density, respectively.
-
Methodology: The geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common levels of theory include Møller-Plesset perturbation theory (e.g., MP2) and various DFT functionals (e.g., B3LYP) combined with a suitable basis set (e.g., 6-31G* or aug-cc-pVDZ). Computational studies on cyclohexane and its derivatives have shown that the chair conformation is the most stable, with C-C-C bond angles of approximately 111°[4]. The hydration of cyclohexanone (B45756) to form this compound is known to be favorable, partly due to the release of angle strain as the C1 carbon rehybridizes from sp² to sp³[5].
Logical Workflow for Geometry Determination
The process of determining and comparing theoretical and experimental bond angles follows a logical progression, as illustrated in the diagram below.
References
Navigating the Synthesis of Cyclohexane-1,1-diol: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the synthesis of unique molecular scaffolds is a cornerstone of innovation. Cyclohexane-1,1-diol, a geminal diol derivative of cyclohexanone (B45756), presents a unique synthetic challenge due to the inherent instability of the gem-diol moiety. This guide provides a comparative analysis of the primary synthetic routes to this elusive compound, offering detailed experimental protocols and quantitative data to inform synthetic strategy.
The synthesis of this compound is fundamentally governed by the equilibrium between cyclohexanone and its hydrate. This equilibrium overwhelmingly favors the ketone form, making the isolation of the diol a non-trivial pursuit.[1] This guide explores two principal strategies to access this compound: the direct hydration of cyclohexanone and the hydrolysis of a ketal precursor.
Direct Hydration of Cyclohexanone
The most direct approach to this compound is the hydration of cyclohexanone. This reaction can be catalyzed by either acid or base, which accelerates the attainment of equilibrium but does not significantly alter the unfavorable equilibrium position.
Acid-Catalyzed Hydration
In the presence of an acid catalyst, the carbonyl oxygen of cyclohexanone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of water.
Base-Catalyzed Hydration
Under basic conditions, the hydroxide (B78521) ion, a more potent nucleophile than water, attacks the carbonyl carbon directly, forming a tetrahedral intermediate that is subsequently protonated by water.
The primary challenge with this route is the low equilibrium concentration of the diol. Spectroscopic studies are often required to detect its presence in solution.
Hydrolysis of Ketal Precursors: An Indirect Approach
An alternative and more controllable route to this compound involves the synthesis of a stable ketal precursor, followed by its hydrolysis. This strategy circumvents the unfavorable equilibrium of direct hydration. Low-temperature hydrolysis can favor the formation and potentially allow for the trapping or in-situ use of the geminal diol.[2][3][4][5]
Ketal Formation
Cyclohexanone can be readily converted to a variety of ketals, such as the dimethyl ketal or the ethylene (B1197577) glycol ketal, using standard acid-catalyzed conditions. These ketals are stable and can be purified and stored.
Ketal Hydrolysis
The hydrolysis of the ketal back to the carbonyl compound proceeds via the gem-diol as an intermediate. By carefully controlling the reaction conditions, particularly temperature, it is possible to favor the existence of the diol.
Comparative Data
| Parameter | Direct Hydration of Cyclohexanone | Hydrolysis of Cyclohexanone Dimethyl Ketal |
| Starting Material | Cyclohexanone | Cyclohexanone Dimethyl Ketal |
| Key Reagents | Water, Acid or Base Catalyst | Water, Acid Catalyst |
| Reaction Conditions | Typically room temperature | Low temperature (e.g., -25 °C)[2][3][4][5] |
| Equilibrium/Yield | Equilibrium strongly favors cyclohexanone. Yield of isolated diol is typically very low to negligible. | Can potentially generate higher transient concentrations of the diol. Isolation remains challenging. |
| Advantages | Atom economical, one-step process. | Bypasses unfavorable equilibrium, potentially higher transient diol concentration. |
| Disadvantages | Very low yield of the desired product. | Two-step process, requires synthesis and purification of the ketal. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of Cyclohexanone (for Spectroscopic Analysis)
Objective: To generate this compound in solution for spectroscopic observation.
Materials:
-
Cyclohexanone
-
Deuterated water (D₂O)
-
Concentrated sulfuric acid (catalytic amount)
-
NMR tube
Procedure:
-
To an NMR tube, add 0.5 mL of D₂O.
-
Add 1-2 drops of cyclohexanone.
-
Add a catalytic amount (e.g., a glass rod dipped in concentrated H₂SO₄ and then into the solution) of sulfuric acid.
-
Shake the tube to mix the components thoroughly.
-
Acquire a ¹H NMR spectrum of the solution. The presence of this compound can be inferred by the appearance of new signals corresponding to the diol in equilibrium with the ketone. The equilibrium is expected to be heavily skewed towards the ketone.
Protocol 2: Synthesis of Cyclohexanone Dimethyl Ketal
Objective: To synthesize a stable precursor for the generation of this compound.
Materials:
-
Cyclohexanone (1 mol)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol (B129727) (for neutralization)
-
Sodium methoxide (B1231860) solution
Procedure:
-
Combine 1 mole of cyclohexanone and trimethyl orthoformate in a flask equipped with a distillation apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Methyl formate (B1220265) and methanol will distill off.
-
After the initial distillation, cool the reaction mixture slightly and add a solution of sodium methoxide in methanol to neutralize the acid catalyst.
-
Fractionally distill the mixture under reduced pressure to isolate the Cyclohexanone dimethyl ketal.
Protocol 3: Low-Temperature Hydrolysis of Cyclohexanone Dimethyl Ketal
Objective: To generate this compound via the hydrolysis of its dimethyl ketal at low temperature.
Materials:
-
Cyclohexanone dimethyl ketal
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
An appropriate solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Cyclohexanone dimethyl ketal in a suitable solvent and cool the solution to -25 °C in a cryocooler or a suitable cooling bath.
-
Slowly add trifluoroacetic acid to the cooled solution while maintaining the low temperature.[2][3][4][5]
-
Stir the reaction mixture at -25 °C for a specified time (e.g., 30 minutes).[4]
-
Quench the reaction by adding a pre-cooled saturated aqueous sodium bicarbonate solution until the acid is neutralized.
-
Extract the mixture with a cold organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
The resulting product should be analyzed immediately by spectroscopic methods (e.g., low-temperature NMR) to confirm the presence of this compound before it decomposes back to cyclohexanone.
Signaling Pathways and Experimental Workflows
Figure 1. Reaction pathways for the acid- and base-catalyzed hydration of cyclohexanone.
Figure 2. Experimental workflow for the synthesis of this compound via ketal hydrolysis.
Conclusion
The synthesis of this compound remains a formidable challenge due to its inherent instability. The direct hydration of cyclohexanone is a straightforward but low-yielding approach, primarily useful for in-situ generation for mechanistic or spectroscopic studies. The hydrolysis of a ketal precursor at low temperatures offers a more promising, albeit indirect, route to potentially generate higher transient concentrations of the diol. The choice of synthetic strategy will ultimately depend on the desired application of the this compound, whether it be for direct isolation or for its immediate use in a subsequent reaction. Further research into novel catalytic systems or trapping agents may pave the way for more efficient and practical syntheses of this elusive geminal diol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Spectroscopic Guide to Cyclohexane-1,1-diol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclohexane-1,1-diol
This compound is a geminal diol that exists in equilibrium with cyclohexanone (B45756) in the presence of water. This equilibrium generally favors the ketone, making the isolation and characterization of the diol challenging. However, understanding the spectroscopic properties of the diol and its derivatives is crucial for researchers working with carbonyl chemistry, reaction monitoring, and the development of novel chemical entities where such structures may appear as intermediates or final products. This guide aims to provide a clear, data-driven comparison to aid in the identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.5-4.0 | s (broad) | 2H | -OH |
| ~1.6-1.8 | m | 4H | -CH₂ (alpha to C(OH)₂) | |
| ~1.4-1.6 | m | 6H | -CH₂ (beta, gamma) | |
| 1,1-Dimethoxycyclohexane (B1328912) | 3.16 | s | 6H | -OCH₃ |
| 1.55-1.65 | m | 4H | -CH₂ (alpha to C(OCH₃)₂) | |
| 1.40-1.50 | m | 6H | -CH₂ (beta, gamma) | |
| Cyclohexane-1,1-diyl diacetate | 2.05 | s | 6H | -C(O)CH₃ |
| 1.95-2.10 | m | 4H | -CH₂ (alpha to C(OAc)₂) | |
| 1.50-1.65 | m | 6H | -CH₂ (beta, gamma) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~95 | C(OH)₂ |
| ~35 | -CH₂ (alpha) | |
| ~25 | -CH₂ (gamma) | |
| ~22 | -CH₂ (beta) | |
| 1,1-Dimethoxycyclohexane | 100.2 | C(OCH₃)₂ |
| 48.9 | -OCH₃ | |
| 32.1 | -CH₂ (alpha) | |
| 25.8 | -CH₂ (gamma) | |
| 22.9 | -CH₂ (beta) | |
| Cyclohexane-1,1-diyl diacetate | 169.5 | C=O |
| 105.1 | C(OAc)₂ | |
| 31.5 | -CH₂ (alpha) | |
| 24.8 | -CH₂ (gamma) | |
| 21.9 | -CH₂ (beta) | |
| 21.0 | -CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound (Predicted) | 3600-3200 (broad, strong) | O-H stretch |
| 2950-2850 (strong) | C-H stretch (alkane) | |
| 1100-1000 (medium) | C-O stretch | |
| 1,1-Dimethoxycyclohexane | 2930, 2855 | C-H stretch (alkane) |
| 2820 | C-H stretch (-OCH₃) | |
| 1120, 1070 | C-O stretch (acetal) | |
| Cyclohexane-1,1-diyl diacetate | 2940, 2860 | C-H stretch (alkane) |
| 1745 (very strong) | C=O stretch (ester) | |
| 1240, 1210 (strong) | C-O stretch (ester) |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 116 [M]⁺ (likely weak or absent) | 98 [M-H₂O]⁺, 81 [M-H₂O-OH]⁺, 57 |
| 1,1-Dimethoxycyclohexane [1] | 144 [M]⁺ | 113 [M-OCH₃]⁺, 84, 71, 55 |
| Cyclohexane-1,1-diyl diacetate | 200 [M]⁺ (likely weak or absent) | 157 [M-CH₃CO]⁺, 141 [M-CH₃COO]⁺, 98, 43 [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Due to the instability of this compound, in-situ measurements or rapid analysis following its formation are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For stable derivatives, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. For in-situ analysis of this compound, the reaction mixture (e.g., cyclohexanone in D₂O with an acid catalyst) can be directly analyzed in the NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Processing: Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Similar to ¹H NMR processing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids (Derivatives): A drop of the neat liquid can be placed between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
In-situ Analysis (Diol): For monitoring the formation of the diol, an ATR-FTIR probe can be immersed directly into the reaction mixture.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal or salt plates should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization (EI) for fragmentation patterns or Electrospray Ionization (ESI) for softer ionization).
-
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Inlet System: Gas chromatography (GC-MS) is ideal for separation and analysis of these relatively volatile compounds.
-
-
Data Acquisition (ESI-MS):
-
Mode: Positive or negative ion mode.
-
Solvent Flow Rate: 5-20 µL/min (direct infusion).
-
Nebulizing Gas: Nitrogen.
-
Visualization of Chemical Processes
The formation of this compound from cyclohexanone is a classic example of an acid-catalyzed hydration of a ketone. The following diagram illustrates the key steps in this equilibrium reaction.
The experimental workflow for the spectroscopic analysis of these compounds can be visualized as follows.
References
A Comparative Guide to Catalysts in the Oxidation of Cyclohexanone to Adipic Acid
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of adipic acid from cyclohexanone (B45756) is a critical process. Adipic acid is a vital precursor for the production of nylon-6,6 and other polymers. This guide provides a comparative analysis of various catalytic systems for the oxidation of cyclohexanone, focusing on their performance based on experimental data.
The traditional industrial synthesis of adipic acid involves the use of nitric acid, which leads to the formation of nitrous oxide (N₂O), a significant greenhouse gas. Consequently, extensive research has been dedicated to developing greener and more sustainable catalytic processes that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). This guide summarizes the performance of several key catalyst types, including tungsten-based compounds, heteropoly acids, and transition metal complexes.
Performance of Various Catalysts in Cyclohexanone Oxidation
The following table provides a summary of the performance of different catalysts in the oxidation of cyclohexanone to adipic acid under various experimental conditions.
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Cyclohexanone Conversion (%) | Adipic Acid Selectivity (%) | Adipic Acid Yield (%) | Reference |
| Na₂WO₄·2H₂O / Acidic Ligand | 30% H₂O₂ | Reflux | 8 | - | - | 82.1 | [1][2] |
| H₅[α-BW₁₂O₄₀] | 30% H₂O₂ | 100 | 7 | - | - | 41.0 | [3] |
| H₄[α-SiW₁₂O₄₀] | 30% H₂O₂ | 100 | - | - | - | ~1.0 | [3] |
| H₄[α-PVMo₁₁O₄₀] | 30% H₂O₂ | - | - | No Catalytic Activity | - | - | [3] |
| Co(OAc)₂ / Mn(OAc)₂ / n-BuONO | O₂ (1.0 MPa) | 80 | 6 | 99.0 | 65.0 | 64.4 | [4] |
| Mn(acac)₂ / NHPI | O₂ (0.1 MPa) | 100 | 6 | 99.0 | 64.0 | - | [5] |
| CoMn₂(O) Cluster Complex | Air (4.8 MPa) | 90 | 4 | 93.7 | 83.1 | - | [6] |
| 10Fe90W-MC FF | H₂O₂ | - | 12 | 93.0 | - | - | [7] |
| α-K₆P₂W₁₈O₆₂ (Dawson POM) | 30% H₂O₂ | 90 | 20 | High | - | - | [8] |
Note: "-" indicates that the specific data was not provided in the cited source. Yields are typically isolated yields.
Experimental Methodologies
The experimental protocols for testing the catalytic performance in cyclohexanone oxidation generally follow a similar procedure, which is outlined below. Specific parameters such as catalyst loading, solvent, and pressure are adjusted according to the specific study.
General Experimental Protocol:
-
Reactor Setup: The reaction is typically carried out in a glass reactor or a stainless steel autoclave equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for the oxidant.
-
Charging Reactants: The reactor is charged with cyclohexanone, the catalyst, and a solvent if required. In some cases, the reaction is performed under solvent-free conditions.[1][7]
-
Reaction Initiation: The mixture is heated to the desired temperature, and then the oxidant (e.g., hydrogen peroxide or pressurized oxygen) is introduced to start the reaction.[4][8]
-
Reaction Progress: The reaction is allowed to proceed for a specific duration under constant stirring and temperature. For reactions involving gaseous oxidants like oxygen, the pressure is maintained throughout the experiment.[4]
-
Product Isolation and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The solid product, primarily adipic acid, is often isolated by filtration and then purified by recrystallization. The filtrate and the purified product are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to determine the conversion of cyclohexanone and the selectivity towards different products.[3][8]
Visualizing the Experimental Workflow and Reaction Pathway
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening and evaluation of catalysts for the oxidation of cyclohexanone to adipic acid.
Caption: General workflow for catalyst testing in cyclohexanone oxidation.
Proposed Reaction Mechanism: A Simplified Overview
The oxidation of cyclohexanone to adipic acid is a complex process that can proceed through different mechanisms depending on the catalyst and oxidant used. A generally accepted pathway involves the formation of intermediate species. The diagram below illustrates a simplified, conceptual pathway.
Caption: Simplified pathway for cyclohexanone oxidation to adipic acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"comparative analysis of intramolecular hydrogen bonding in cyclohexanediols"
For Researchers, Scientists, and Drug Development Professionals
The conformational preference of cyclohexanediols, a fundamental structural motif in many natural products and pharmaceutical compounds, is delicately governed by a balance of steric and electronic effects. Among the most crucial of these is the formation of intramolecular hydrogen bonds (I-HBs). The ability of a cyclohexanediol isomer to form an I-HB can dictate its three-dimensional structure, stability, and by extension, its physical properties and biological activity. Understanding these non-covalent interactions is therefore critical for rational molecular design and drug development.
This guide provides a comparative analysis of intramolecular hydrogen bonding across various isomers of cyclohexanediol, supported by spectroscopic data and detailed experimental protocols.
Quantitative Spectroscopic Data
The most direct method for probing hydrogen bonding is through infrared (IR) spectroscopy, which measures the vibrational frequencies of chemical bonds. The O-H stretching frequency is highly sensitive to its environment; a "free" hydroxyl group not involved in hydrogen bonding exhibits a sharp absorption band around 3600-3630 cm⁻¹. When a hydroxyl group acts as a hydrogen bond donor, its bond lengthens and weakens, resulting in a red-shift (a shift to a lower frequency) and broadening of the corresponding IR absorption band. The magnitude of this red-shift is correlated with the strength of the hydrogen bond.
The following table summarizes the O-H stretching frequencies for various cyclohexanediol isomers, measured in dilute solutions of non-polar solvents like carbon tetrachloride (CCl₄) to minimize intermolecular interactions and isolate the effects of intramolecular hydrogen bonding.
| Isomer | Conformation | O-H Frequency (Free νOH) | O-H Frequency (Bonded νOH) | Δν (cm⁻¹)¹ | Predominant H-Bonding Type |
| cis-1,2-Cyclohexanediol | Axial-Equatorial | ~3628 cm⁻¹[1] | ~3590 cm⁻¹[1] | 38 | Intramolecular |
| trans-1,2-Cyclohexanediol | Di-equatorial / Di-axial | ~3628 cm⁻¹[1] | ~3596 cm⁻¹[1] | 32 | Intramolecular (in gauche conformer)[2] |
| cis-1,3-Cyclohexanediol | Di-axial | - | Strong I-HB noted² | - | Intramolecular |
| trans-1,3-Cyclohexanediol | Axial-Equatorial | - | - | - | Intermolecular favored |
| cis-1,4-Cyclohexanediol | Twist-Boat | - | ~3490 cm⁻¹ ³[3] | >100 | Intramolecular (in non-chair form)[3] |
| trans-1,4-Cyclohexanediol | Di-equatorial / Di-axial | - | - | - | Intermolecular only[4] |
¹Δν is the difference between the free and bonded O-H stretching frequencies, a proxy for hydrogen bond strength. ²While specific frequency data is sparse in comparative studies, numerous sources confirm a strong I-HB in the diaxial conformation of cis-1,3-cyclohexanediol, which can overcome steric strain.[2] ³Data for substituted cis,cis,cis-2,5-dialkyl-1,4-cyclohexanediols, which adopt a non-chair conformation to accommodate the hydrogen bond.[3]
Isomer-Specific Analysis
The capacity for intramolecular hydrogen bonding is highly dependent on the relative positions (1,2-, 1,3-, or 1,4-) and stereochemistry (cis or trans) of the two hydroxyl groups.
-
1,2-Cyclohexanediols : Both cis and trans isomers can form I-HBs.[1][2] The cis isomer readily forms a hydrogen bond in its stable axial-equatorial chair conformation. The trans isomer can also form an I-HB in its di-equatorial conformation, where the hydroxyl groups are in a gauche relationship.[2]
-
1,3-Cyclohexanediols : A significant difference is observed here. The cis isomer can adopt a di-axial conformation that, despite steric hindrance, is stabilized by a strong 1,3-diaxial intramolecular hydrogen bond.[2] The trans isomer, in any stable chair conformation (axial-equatorial), cannot position its hydroxyl groups close enough for an I-HB to form.
-
1,4-Cyclohexanediols : In a standard chair conformation, the hydroxyl groups in both cis (axial-equatorial) and trans (di-axial or di-equatorial) isomers are too far apart for intramolecular bonding.[3] However, for the cis isomer, the molecule can adopt a higher-energy twist-boat conformation where a "transannular" hydrogen bond can form across the ring.[3] This is particularly observed in derivatives with bulky substituents that favor non-chair forms.[3] The trans isomer is restricted to intermolecular hydrogen bonding.[4]
Visualization of Conformational Effects
The diagrams below illustrate the key conformational principles and the workflow for their analysis.
Caption: Workflow for the comparative analysis of intramolecular hydrogen bonding.
References
- 1. akjournals.com [akjournals.com]
- 2. organic chemistry - Stability of geometrical isomers in cycloalkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol: 2:1 cis:trans-1,4-cyclohexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Purity: A Comparative Guide to Assessing Cyclohexane-1,1-diol
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of various analytical methods for assessing the purity of Cyclohexane-1,1-diol, a geminal diol of significant interest. We delve into the practical applications and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis, supported by experimental data and detailed protocols.
This compound exists in a dynamic equilibrium with its corresponding ketone, cyclohexanone (B45756), and water. This inherent instability presents a unique challenge for purity assessment, as the chosen analytical method can influence this equilibrium. Understanding the principles and practicalities of each technique is therefore crucial for selecting the most appropriate method for a given research need.
At a Glance: Comparing Purity Assessment Methods
The selection of an analytical technique for purity assessment hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis (DSC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Absolute or relative quantification based on the signal intensity of specific nuclei. | Determination of the temperature at which the solid-liquid phase transition occurs. |
| Primary Use | Quantification of volatile impurities and the diol itself (with potential for dehydration). | Quantification of non-volatile impurities and the diol. | Absolute purity determination and structural confirmation. | Preliminary assessment of purity; sensitive to impurities. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% | >99% for a sharp melting point |
| Limit of Detection (LOD) | ~1-10 ppm for impurities | ~0.1-1 µg/mL for impurities | ~0.01-0.1% for impurities | Not applicable for quantification |
| Limit of Quantitation (LOQ) | ~5-50 ppm for impurities | ~0.5-5 µg/mL for impurities | ~0.05-0.5% for impurities | Not applicable for quantification |
| Sample Throughput | High | Moderate | Low to Moderate | High |
| Key Advantage | High resolution for volatile impurities. | Suitable for non-volatile impurities and thermally sensitive compounds. | Provides an absolute purity value without a specific reference standard for the analyte. | Rapid and simple for a preliminary purity check. |
| Key Disadvantage | Potential for on-column dehydration of the diol to cyclohexanone. | The diol may have a weak UV chromophore, requiring alternative detection methods. | Lower sensitivity compared to chromatographic methods for trace impurities. | Non-specific; the melting point can be depressed by various impurities. |
Visualizing the Workflow: A Logical Approach to Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating the different analytical techniques.
Caption: A logical workflow for the purity assessment of this compound.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the thermal lability of gem-diols, direct GC analysis can lead to the dehydration of this compound to cyclohexanone on the column. Therefore, the method must be carefully optimized to minimize this conversion, or alternatively, be used to quantify both the diol and any pre-existing cyclohexanone.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of polar compounds like diols.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: A lower injector temperature (e.g., 150-180 °C) should be used to minimize on-injector dehydration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as isopropanol (B130326) or acetone (B3395972) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor. For more accurate quantification, a calibration curve can be constructed using a reference standard of this compound and any expected impurities.
High-Performance Liquid Chromatography with UV or Refractive Index Detection (HPLC-UV/RID)
HPLC is a less destructive technique for thermally sensitive compounds. Since this compound lacks a strong UV chromophore, UV detection might offer limited sensitivity. Refractive Index Detection (RID) is a universal detection method suitable for this compound, although it is less sensitive than UV and not compatible with gradient elution.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or RID detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a common starting point. For this polar analyte, an aqueous-compatible C18 or a polar-embedded column may provide better retention and peak shape.
-
Mobile Phase: An isocratic mobile phase of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 70:30 v/v water:methanol). The exact ratio should be optimized for adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection:
-
UV: 210 nm (if sensitivity is sufficient).
-
RID: Detector temperature maintained at 35 °C.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks. For accurate quantification, a calibration curve should be prepared using a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆, D₂O).
-
Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the distinct, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Melting Point Analysis by Differential Scanning Calorimetry (DSC)
DSC provides a precise measurement of the melting point and the enthalpy of fusion. A pure, crystalline compound will exhibit a sharp, well-defined melting endotherm. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. While no definitive melting point for pure this compound is widely reported, DSC can be a valuable comparative tool.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent solvent loss if the sample is not completely dry.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a pan.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point.
-
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The onset temperature of the melting endotherm is typically reported as the melting point. The sharpness of the peak provides a qualitative indication of purity.
Potential Impurities in this compound
The primary route to this compound is the hydration of cyclohexanone.[1] Therefore, the most likely impurity is unreacted cyclohexanone . Other potential impurities can arise from the synthesis of cyclohexanone itself, which often involves the oxidation of cyclohexane (B81311) or the dehydrogenation of cyclohexanol (B46403). These impurities can include:
-
Cyclohexanol: The precursor to cyclohexanone.
-
Cyclohexene: From the dehydration of cyclohexanol.[2]
-
Byproducts from the oxidation of cyclohexane, such as various aldehydes and ketones.[3]
The presence of these impurities will affect the purity assessment by each of the described methods. For instance, cyclohexanone and cyclohexanol are readily detectable by GC-FID.
Conclusion: A Multi-faceted Approach to Purity
No single method provides a complete picture of the purity of this compound. A comprehensive assessment requires a multi-faceted approach. qNMR stands out for its ability to provide an absolute purity value, serving as a powerful primary method. Chromatographic techniques like GC and HPLC are indispensable for the sensitive detection and quantification of volatile and non-volatile impurities, respectively. Finally, melting point analysis by DSC offers a rapid and straightforward, albeit qualitative, indication of bulk purity.
By understanding the strengths and weaknesses of each technique and considering the unique chemical nature of this compound, researchers can confidently select the most appropriate methods to ensure the quality and integrity of their materials, leading to more reliable and impactful scientific outcomes.
References
Safety Operating Guide
Proper Disposal of Cyclohexane-1,1-diol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle Cyclohexane-1,1-diol in accordance with standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any potential vapors.
Characterization of this compound Waste
Based on data for similar isomers like Cyclohexane-1,2-diol and Cyclohexane-1,3-diol, it is likely that this compound is not classified as a hazardous waste.[1][2] However, it is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous.[1][2] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
Key properties of related compounds:
| Property | Cyclohexane-1,2-diol | Cyclohexane-1,3-diol |
| Physical State | Powder Solid | Viscous Liquid |
| Appearance | Off-white | Clear |
| Odor | Odorless | Odorless |
| Melting Point | 73 - 77 °C | 30 °C |
| Boiling Point | 118 - 120 °C @ 10 mmHg | 246 - 247 °C @ 760 mmHg |
| Flash Point | > 110 °C | > 110 °C |
Data sourced from Fisher Scientific Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound.
1. Waste Determination:
-
Treat all chemical waste as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3]
-
Although related diols are not regulated as hazardous for transport, this does not preclude them from being considered hazardous waste under different regulations.[1][2]
2. Waste Segregation and Collection:
-
Solid Waste: If this compound is in solid form, it should be collected in a designated, compatible, and clearly labeled waste container.
-
Liquid Waste: If in solution, collect in a sealable, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals must be stored separately.[4][5]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as absorbent paper, gloves, or weighing boats, should be collected as solid chemical waste.[6] Consider double-bagging this waste in clear plastic bags for inspection.[6]
3. Container Labeling:
-
All waste containers must be accurately and clearly labeled.[7] The label should include:
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.[6][8]
-
Ensure the storage area is well-ventilated.
-
Use secondary containment, such as a tray, to capture any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[7]
-
Do not dispose of this compound down the drain or in the regular trash unless you have received explicit written permission from your EHS office.[7][9]
6. Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[3][8]
-
The rinsate must be collected and disposed of as hazardous waste.[3][8]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycled according to institutional policy.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
